molecular formula C4H4O3 B1395573 4-Hydroxyfuran-2(5H)-one CAS No. 541-57-1

4-Hydroxyfuran-2(5H)-one

Cat. No.: B1395573
CAS No.: 541-57-1
M. Wt: 100.07 g/mol
InChI Key: JZQBAGOECGRTSA-UHFFFAOYSA-N
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Description

4-Hydroxyfuran-2(5H)-one, more commonly known as Tetronic Acid, is a five-membered heterocyclic ring that serves as a fundamental building block in organic and medicinal chemistry . As an acidic enolic γ-lactone, it is a versatile scaffold that allows for extensive functionalization, making it a precursor to numerous biologically active compounds and natural products like ascorbic acid (Vitamin C) and penicillic acid . Its significant research value lies in its role as a key intermediate in the synthesis of complex molecules. For instance, it is the core component in the domino Knoevenagel-Michael reaction to synthesize bis-tetronic acids, which are of high pharmacological interest . Furthermore, Tetronic Acid is the progenitor of the tetronamide framework, a promising but underexplored class in medicinal chemistry with demonstrated potential in developing commercial insecticides like flupyradifurone (Sivanto®) and investigational antitumoral compounds . Derivatives of the 2(5H)-furanone structure are also widely investigated for their antimicrobial, antifungal, and anti-inflammatory properties . This compound is typically supplied as a light yellow to beige crystalline powder with a melting point of approximately 135-137 °C and is soluble in water, alcohol, and DMSO . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-2H-furan-5-one
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InChI

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQBAGOECGRTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60202442
Record name 4-Hydroxyfuran-2(5H)-one
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Molecular Weight

100.07 g/mol
Source PubChem
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CAS No.

541-57-1
Record name 4-Hydroxy-2(5H)-furanone
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Record name 4-Hydroxyfuran-2(5H)-one
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Record name 4-Hydroxyfuran-2(5H)-one
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Record name 4-hydroxyfuran-2(5H)-one
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Foundational & Exploratory

what is 4-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: A Privileged Scaffold in Chemical Synthesis and Drug Discovery

Abstract

This compound, also known by its tautomeric name Tetronic acid, is a γ-lactone that has emerged as a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural features, including a reactive lactone ring and a versatile enol moiety, render it an invaluable precursor for the synthesis of complex heterocyclic compounds. The 2(5H)-furanone core is a privileged pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, synthetic routes, chemical reactivity, and its burgeoning role in drug discovery and development. We further present key experimental protocols and safety considerations to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this versatile chemical scaffold.

Part 1: Physicochemical and Structural Characteristics

This compound is a small, polar organic molecule whose chemical identity and structure are fundamental to its reactivity and function.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. It is a light yellow to beige crystalline powder that is soluble in water.[1][2]

PropertyValueReference
IUPAC Name This compound[3]
Synonyms Tetronic acid, β-Tetronic Acid[2][3]
CAS Number 541-57-1[2][4]
Molecular Formula C₄H₄O₃[1][4]
Molecular Weight 100.07 g/mol [1][4]
Melting Point 135-137 °C[1][2]
Boiling Point 316.0 °C at 760 mmHg[1]
Density 1.551 g/cm³[1]
pKa (Predicted) 3.55 ± 0.10[1][2]
Water Solubility Soluble[1][2]
Structural Features: The Tautomerism of Tetronic Acid

A key characteristic of this compound is its ability to exist in tautomeric forms, primarily interconverting between a β-keto-γ-butyrolactone (keto form) and the more stable 4-hydroxy-2(5H)-furanone (enol form).[3] This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (via the hydroxyl group) and an electrophile (at the carbonyl carbons). This β-keto-γ-butyrolactone motif is the core of many natural products, including the well-known ascorbic acid (vitamin C).[3]

Caption: Tautomeric equilibrium between the keto and enol forms of Tetronic acid.

Part 2: Synthesis and Chemical Reactivity

As a versatile synthon, this compound serves as a starting point for a multitude of more complex molecules.[5]

Synthetic Strategies

The synthesis of the furanone core can be achieved through various organic reactions. While large-scale synthesis of the parent this compound is not widely detailed, methods for producing its parent ring system and substituted derivatives are well-established.

A prominent method involves the oxidation of furfural, a biomass-derived aldehyde.[6] For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furan using oxone as an oxidant in an aqueous medium, a protocol noted for its scalability and industrial applicability.[6][7] Substituted variants, such as 5-hydroxy-4-methyl-2(5H)-furanone, can be prepared via the cyclization of alkyl β-formylcrotonates in the presence of dilute aqueous hydrochloric acid.[8] These methods highlight the accessibility of the furanone scaffold from readily available starting materials.

synthesis_workflow cluster_main Representative Synthesis of a Furanone Derivative Furfural Furfural (Bio-derived starting material) Oxidation Oxidation (e.g., using Oxone or Singlet Oxygen) Furfural->Oxidation Furanone 5-Hydroxy-2(5H)-furanone (Product) Oxidation->Furanone Purification Purification (Extraction, Chromatography) Furanone->Purification

Caption: General workflow for synthesizing the furanone core via oxidation.

Chemical Reactivity

The high reactivity of the 2(5H)-furanone ring system is due to the interplay of its functional groups.[9] The presence of a carbonyl group conjugated with a double bond, along with labile atoms (such as halogens in derivatives like mucochloric acid), provides multiple sites for chemical modification.[9] This makes 3,4-dihalo-5-hydroxy-2(5H)-furanones exceptionally versatile reactants for nucleophilic substitution, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.[9] Its structure is ideal for use in multicomponent reactions, which enable the efficient, one-pot synthesis of complex heterocyclic structures, a significant advantage in drug discovery for generating molecular diversity.[5]

Part 3: Biological Significance and Applications in Drug Discovery

The 2(5H)-furanone scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for compounds with significant therapeutic potential.[9][10]

A Privileged Pharmacophore

The furanone ring is present in a wide array of natural and synthetic compounds demonstrating potent biological effects.[9] Derivatives of this scaffold have been extensively investigated for their anticancer, antibacterial (particularly for their ability to inhibit biofilm formation), antifungal, and antiviral activities.[9][11] The inherent reactivity and defined stereochemistry of the furanone core provide a robust starting point for designing targeted therapeutic agents.[10]

Mechanism of Action: Focus on Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents by targeting fundamental cellular processes. A key mechanism involves the inhibition of topoisomerase I (Topo I), an essential enzyme for DNA replication and repair.[12] Certain furanone derivatives can stabilize the Topo I-DNA covalent complex, leading to DNA strand breaks and ultimately triggering cancer cell death.[12] Studies on novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives revealed that compounds with an exocyclic double bond on the furanone ring generally exhibit more potent Topo I inhibition and cytotoxicity against human cancer cell lines.[12]

mechanism_action Furanone Furanone Derivative TopoI_DNA Topoisomerase I - DNA Complex Furanone->TopoI_DNA Binds to & Stabilizes TernaryComplex Stable Ternary Complex (Furanone-Topo I-DNA) TopoI_DNA->TernaryComplex DNA_Break DNA Strand Break TernaryComplex->DNA_Break Prevents DNA re-ligation Apoptosis Cell Death (Apoptosis) DNA_Break->Apoptosis

Caption: Proposed mechanism of Topo I inhibition by furanone derivatives.

Quantitative Bioactivity Data

The therapeutic potential of this scaffold is underscored by quantitative in vitro data. Halogenated derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (μM)Reference
4-Biphenylamino-5-halo-2(5H)-furanoneMCF-7 (Breast)11.8[10]
4-Biphenylamino-5-halo-2(5H)-furanoneC6 (Glioma)12.1[10]

Part 4: Experimental Protocols

Disclaimer: The following protocols are generalized representations. Researchers must adapt them based on specific substrates, reagents, and laboratory safety standards.

Protocol 1: Representative Synthesis of 5-Hydroxy-2(5H)-furanone from Furfural[6]

This protocol describes a general method for the oxidation of furfural to produce the furanone core structure.

Materials:

  • Furfural

  • Methanol (or other suitable solvent)

  • Sensitizer (e.g., Rose Bengal or Methylene Blue)

  • Oxygen source (air or pure O₂)

  • Light source (e.g., sodium lamp)

  • Rotary evaporator

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: Dissolve furfural and a catalytic amount of the sensitizer (e.g., Rose Bengal) in methanol in a reaction vessel equipped with a gas inlet and a magnetic stirrer.

  • Initiation: While stirring vigorously, irradiate the solution with the light source and bubble a steady stream of oxygen through the mixture. The reaction is typically conducted at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the furfural spot has been consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of solvent and purify by silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., increasing polarity with ethyl acetate in hexane).

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the steps to assess the anticancer activity of synthesized furanone derivatives.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized furanone compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Part 5: Safety and Handling

Proper handling of this compound and its derivatives is crucial due to their potential hazards.

Hazard Identification: Based on available Safety Data Sheets (SDS), this class of compounds is classified as an irritant.[2]

Hazard StatementDescriptionReference
H315 Causes skin irritation[2][13]
H319 Causes serious eye irritation[2][13]
H335 May cause respiratory irritation[2][13]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated between 2-8°C.[1][2] Some derivatives may be light-sensitive.[2]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[14] If in eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the substance to enter drains.[13]

Conclusion

This compound represents a molecule of considerable value and potential. Its straightforward structural motif, combined with high reactivity and the proven biological activity of its derivatives, establishes it as a cornerstone scaffold for both synthetic chemistry and drug discovery. From its role as a precursor in the synthesis of complex heterocycles to its function as a pharmacophore in the development of novel anticancer and antimicrobial agents, the furanone core continues to be a fertile ground for scientific exploration. As research advances, particularly in leveraging biomass-derived starting materials, this compound is poised to become an even more critical platform chemical for the sustainable development of pharmaceuticals and fine chemicals.[15] Future investigations will likely focus on expanding the diversity of its derivatives, elucidating detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development.

References

4-hydroxyfuran-2(5H)-one structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxyfuran-2(5H)-one

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by several synonyms including β-Tetronic acid, is a γ-lactone that serves as a pivotal scaffold in organic and medicinal chemistry.[1][2] Its structure, featuring a butenolide ring with an enolizable β-keto group, imparts a unique reactivity profile, making it a versatile precursor for a wide array of more complex molecules.[3] This molecule is not merely a synthetic curiosity; the tetronic acid motif is found at the core of numerous natural products, including the well-known ascorbic acid (Vitamin C) and various antibiotics and mycotoxins like penicillic acid.[2] Its significance extends to the agrochemical industry, where it forms the structural basis for tetronic acid insecticides such as spirodiclofen.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, offering a technical resource for researchers engaged in synthetic chemistry and drug discovery.

Molecular Structure and Properties

The chemical identity of this compound is defined by its furanone core. A deep understanding of its structure, including its tautomeric nature, is fundamental to appreciating its chemical behavior.

Chemical Structure and Tautomerism

This compound (molecular formula C₄H₄O₃) is a five-membered lactone ring.[1] A critical feature of its structure is the presence of a hydroxyl group at the C4 position, which is in conjugation with the C2 carbonyl group. This arrangement facilitates keto-enol tautomerism, where the molecule can interconvert between the enol form (this compound) and the keto form (furan-2,4(3H,5H)-dione).[2] The enol form is generally the more stable and prevalent tautomer. This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (at the C3 position) and an electrophile. The rate of this tautomerism, and subsequent racemization if the molecule is chiral at C5, is influenced by pH.[4]

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

The physical and chemical properties of this compound have been well-characterized. It typically appears as a light yellow to beige crystalline powder and is soluble in water.[5][6] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₄H₄O₃[1][5]
Molecular Weight 100.07 g/mol [1][5]
Melting Point 135-137 °C[5][6][7]
Boiling Point 316.03 °C (at 760 mmHg)[5][6]
Density 1.551 g/cm³[5]
Water Solubility Soluble[5][6]
pKa 3.55 ± 0.10 (Predicted)[5][6]
Appearance Light yellow-beige crystalline powder[5][6]
CAS Number 541-57-1[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is relatively simple. A key feature is a singlet or a narrow multiplet for the vinyl proton at C3. The two protons at the C5 position typically appear as another singlet. The hydroxyl proton at C4 will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbonyl carbon (C2) will be the most downfield signal. The enolic carbons (C3 and C4) will appear in the vinyl region, and the methylene carbon (C5) will be the most upfield signal.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the α,β-unsaturated lactone. A broad O-H stretching band from the enolic hydroxyl group is also prominent. C=C stretching and C-O stretching bands will also be present, confirming the key functional groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (100.07).[1] Common fragmentation patterns involve the loss of CO and other small neutral molecules.

Synthesis and Reactivity

The utility of this compound stems from its accessible synthesis and its predictable, yet versatile, reactivity.

Synthetic Routes

Several methods have been developed for the synthesis of this compound. A common and efficient laboratory-scale preparation starts from ethyl acetoacetate, proceeding through a "one-pot" reaction to yield the target compound.[8] This method highlights the strategic construction of the furanone ring from acyclic precursors.

G start Start: Ethyl Acetoacetate step1 Step 1: Bromination (e.g., with NBS or Br2) Forms ethyl 4-bromoacetoacetate start->step1 step2 Step 2: Cyclization (Base-mediated intramolecular nucleophilic substitution) step1->step2 step3 Step 3: Hydrolysis & Decarboxylation (Acidic workup) step2->step3 end End Product: This compound step3->end

Caption: Simplified workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

The following protocol is a conceptual representation based on established synthetic strategies, such as those derived from acetoacetic esters.[8]

Objective: To synthesize this compound from ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Brominating agent (e.g., N-Bromosuccinimide)

  • Base (e.g., Sodium ethoxide)

  • Acid (e.g., Hydrochloric acid)

  • Appropriate solvents (e.g., Ethanol, Dichloromethane)

Methodology:

  • Bromination: Dissolve ethyl acetoacetate in a suitable solvent. Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C) to form the γ-bromo intermediate. Causality: This step introduces a leaving group at the terminal methyl position, which is necessary for the subsequent cyclization.

  • Cyclization: Introduce a base, such as sodium ethoxide, to the reaction mixture. The base deprotonates the α-carbon, generating an enolate which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form the five-membered ring. Causality: This intramolecular SN2 reaction is the key ring-forming step.

  • Hydrolysis and Workup: After the cyclization is complete, acidify the mixture. The acidic conditions hydrolyze the ester and facilitate the decarboxylation, leading to the final enol product. Causality: The final tautomerization to the more stable enol form occurs under these conditions.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its bifunctional nature. It can undergo reactions at the hydroxyl group, the double bond, and the C3 position.

  • O-Alkylation/Acylation: The enolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.[9]

  • C-Alkylation/Acylation: In the presence of a base, the molecule can be deprotonated at C3 to form a nucleophilic enolate, which can then react with various electrophiles.

  • Michael Addition: The α,β-unsaturated lactone system can act as a Michael acceptor.

  • Precursor to Heterocycles: It is an excellent starting material for synthesizing a variety of fused and substituted heterocyclic systems through multicomponent reactions.[3] The molecule's ability to react with binucleophiles is particularly useful in this regard.

cluster_reactions Reaction Pathways main This compound (Versatile Precursor) reagent1 Alkyl Halide (R-X) + Base main->reagent1 Reacts at OH reagent2 Binucleophile (e.g., Hydrazine) main->reagent2 Ring Transformation reagent3 Electrophile (E+) + Strong Base main->reagent3 Reacts at C3 product1 4-Alkoxyfuran-2(5H)-one (O-Alkylation) reagent1->product1 product2 Fused Heterocycles (e.g., Pyridazinones) reagent2->product2 product3 3-Substituted Furanone (C-Alkylation/Acylation) reagent3->product3

Caption: Reactivity of this compound as a synthetic precursor.

Applications

The unique structural features of this compound make it a valuable building block in several scientific fields.

  • Organic Synthesis: It serves as a C4 building block for the synthesis of complex natural products and other target molecules.[10] Its derivatives are widely used in the construction of diverse heterocyclic compounds.[3][11]

  • Medicinal Chemistry: The furanone ring is a recognized pharmacophore present in many biologically active compounds, including antimicrobial and anti-inflammatory agents.[9][11] Derivatives of this compound are continuously explored for novel therapeutic applications. The related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in many fruits like strawberries and pineapples.[12]

  • Agrochemicals: As mentioned, the tetronic acid core is central to a class of insecticides, demonstrating its utility beyond the pharmaceutical realm.[2]

Safety and Handling

This compound is classified as an irritant.[6] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust.[13]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[5][6] It is noted to be light-sensitive.[6][13]

Conclusion

This compound is a fundamentally important molecule with a rich chemistry. Its tautomeric nature and versatile reactivity make it an invaluable tool for synthetic chemists. Its presence in bioactive natural products and its application in creating pharmaceuticals and agrochemicals underscore its continued relevance. A thorough understanding of its properties and reaction pathways, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

A Technical Guide to the Synthesis of Furanone Scaffolds from Furfural for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The conversion of biomass-derived platform chemicals into high-value intermediates is a cornerstone of sustainable pharmaceutical development. Furfural, a readily available compound from lignocellulosic biomass, serves as a versatile precursor for a variety of heterocyclic scaffolds.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of hydroxylated furanones from furfural. A critical clarification is addressed herein: the direct oxidation of furfural predominantly yields 5-hydroxy-2(5H)-furanone , a valuable and reactive intermediate in its own right.[3][4] The constitutional isomer, 4-hydroxyfuran-2(5H)-one (the enol tautomer of tetronic acid), is not a direct product of this pathway.[5][6]

This document is structured to reflect this chemical reality. Part I provides a comprehensive, field-proven guide to the synthesis of the primary, direct product: 5-hydroxy-2(5H)-furanone. Part II outlines established, classical synthetic routes to the requested, isomeric target, this compound, to provide researchers with validated pathways to this important pharmacophore.

Part I: Synthesis of 5-Hydroxy-2(5H)-furanone from Furfural

The transformation of furfural into 5-hydroxy-2(5H)-furanone is a powerful example of valorizing renewable feedstocks. This intermediate is a potent pesticide and serves as a C4 building block for diverse heterocycles.[7] The principal synthetic strategy involves a Baeyer-Villiger type oxidation of the furfural aldehyde.[8][9]

Reaction Mechanism: The Baeyer-Villiger Oxidation Pathway

The oxidation of furfural with a peroxy species, such as hydrogen peroxide activated by an acid catalyst, does not proceed by simple aldehyde oxidation to a carboxylic acid. Instead, it follows a more complex and elegant cascade. The generally accepted mechanism involves several key stages:

  • Initial Oxidation & Rearrangement: Furfural is first oxidized to an unstable peroxy intermediate.

  • Criegee-type Intermediate Formation: This intermediate undergoes rearrangement, akin to the Baeyer-Villiger mechanism, leading to the insertion of an oxygen atom into the furan ring.[10]

  • Ring Opening & Re-cyclization: This leads to the formation of unstable intermediates like 2-hydroxyfuran, which rapidly tautomerize and cyclize.

  • Product Formation: The cascade ultimately yields 5-hydroxy-2(5H)-furanone as the most stable and isolable primary product.[8] Side reactions can lead to the formation of maleic, succinic, and formic acids, particularly under harsh conditions or with prolonged reaction times.[8][11]

A simplified representation of this mechanistic network is illustrated below.

G Furfural Furfural Intermediate1 α-Hydroxyhydroperoxide Intermediate Furfural->Intermediate1 Oxidation H2O2 H₂O₂ H2O2->Intermediate1 Catalyst Acid Catalyst (e.g., TS-1, TFA) Catalyst->Intermediate1 Intermediate2 2-Hydroxyfuran (Unstable) Intermediate1->Intermediate2 Rearrangement Product 5-Hydroxy-2(5H)-furanone Intermediate2->Product Tautomerization/ Cyclization SideProduct1 2(5H)-Furanone Intermediate2->SideProduct1 Isomerization SideProduct2 Maleic Acid & Succinic Acid Product->SideProduct2 Further Oxidation SideProduct1->SideProduct2 Further Oxidation G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge reactor with Furfural, Solvent, Catalyst B 2. Stir to create slurry A->B C 3. Cool in ice bath B->C D 4. Add H₂O₂ dropwise C->D E 5. React at RT for 8h D->E F 6. Monitor via TLC/GC E->F G 7. Filter to recover catalyst F->G H 8. Evaporate solvent G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry, filter, concentrate I->J K 11. Purify via Chromatography J->K Final Final K->Final Pure 5-HFO G Start Glycolate Ester + Acylating Agent Precursor α-(Acyloxy)acetate Precursor Start->Precursor Acylation Enolate Enolate Intermediate Precursor->Enolate Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Enolate Cyclized β-Keto Lactone (Keto form) Enolate->Cyclized Intramolecular Cyclization (Dieckmann) Product This compound (Enol form) Cyclized->Product Tautomerization

References

4-hydroxyfuran-2(5H)-one chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: Properties, Synthesis, and Applications in Drug Discovery

Core Molecular and Physicochemical Profile

This compound is a member of the furanone family, a class of compounds recognized for their significant pharmacological importance.[1] The furanone ring is a common pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The molecule's structure, featuring a lactone, a double bond, and an enolic hydroxyl group, imparts a unique reactivity profile, making it a valuable and versatile precursor in organic synthesis.[1][4]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₄H₄O₃[5][6][7]
Molecular Weight 100.07 g/mol [5][7][8]
IUPAC Name This compound[5][6]
Synonyms 4-Hydroxy-2(5H)-furanone, β-Tetronic acid[5][8][9]
CAS Number 541-57-1[5][6][10]
Appearance Light yellow-beige crystalline solid/powder[11][12]
Melting Point 135-140 °C (275-284 °F)[8][11][12]
Boiling Point 316.03 °C at 760 mmHg[12]
Solubility Soluble in water and DMSO[9][12]
pKa 3.55 ± 0.10 (Predicted)[9][12]
Density ~1.55 g/cm³[12]

Synthesis Pathway and Experimental Protocol

The synthesis of furanone derivatives is a well-explored area of organic chemistry.[13] While various methods exist, one practical and scalable approach involves the oxidation of furan. The following protocol is a conceptualized representation based on established chemical principles for educational purposes and should be adapted and optimized under controlled laboratory conditions.

Conceptual Workflow: Oxidation of Furan

This workflow outlines the transformation of furan into the target molecule, 5-hydroxy-2(5H)-furanone, a tautomer of this compound. This process highlights a green chemistry approach by using a common oxidizing agent in an aqueous medium.[13]

G furan Furan intermediate Oxidative Rearrangement furan->intermediate Oxidation oxone Oxone® (in H₂O) oxone->intermediate product 5-Hydroxy-2(5H)-furanone intermediate->product Cyclization

Caption: Conceptual workflow for the synthesis of 5-hydroxy-2(5H)-furanone via oxidation of furan.

Detailed Experimental Protocol (Conceptual)

Disclaimer: This protocol is a representative example and must be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize 5-hydroxy-2(5H)-furanone from furan.

Materials:

  • Furan

  • Oxone® (Potassium peroxymonosulfate)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan in deionized water. Cool the mixture in an ice bath to 0-5 °C.

  • Oxidation: Slowly add Oxone® to the stirred solution portion-wise, ensuring the temperature remains below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the consumption of furan using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, extract the aqueous mixture multiple times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. This removes acidic byproducts and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 5-hydroxy-2(5H)-furanone.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate.[1][14]

Pharmacophore for Bioactive Molecules

The furanone ring is a key structural motif in compounds exhibiting a wide array of pharmacological activities.[3] Its derivatives have been shown to possess:

  • Antimicrobial and Antifungal Activity: The core structure is found in natural and synthetic compounds that inhibit the growth of various pathogens, including bacteria like Bacillus subtilis and Salmonella typhimurium.[1][2]

  • Anticancer Properties: Certain derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation.[1]

  • Anti-inflammatory Effects: The furanone moiety contributes to the anti-inflammatory profile of several molecules.[3]

Intermediate in Complex Synthesis

Beyond its intrinsic activity, this compound serves as a building block for more complex molecules. Its multiple reactive sites allow for a variety of chemical transformations.[4][14] It is particularly valuable in the synthesis of lignans and other γ-butenolide derivatives through reactions like Michael additions and catalyzed aldol reactions.[14] This versatility enables chemists to construct diverse molecular libraries for drug screening and lead optimization programs.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant.[9][10]

Table 2: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[10][15]
Eye IrritationH319Causes serious eye irritation[10][15]
Respiratory IrritationH335May cause respiratory irritation[10][15]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure safety showers and eyewash stations are readily accessible.[10]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

  • Skin Protection: Use impervious gloves and wear appropriate protective clothing to prevent skin contact.[10][11]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[10][11]

  • General Hygiene: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. Seek medical attention if breathing becomes difficult or irritation persists.[10]

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11]

  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[15]

Storage
  • Store in a cool, dry, and well-ventilated place.[11][15]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[11][15]

  • The compound may be light-sensitive; storage in an opaque or amber container is recommended.[9]

References

An In-depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Scaffold

4-Hydroxyfuran-2(5H)-one, also known by its trivial name β-tetronic acid, is a pivotal molecule within the realm of organic chemistry and drug discovery.[1] As a γ-lactone, its deceptively simple structure belies a rich and complex chemical nature, most notably its existence as an equilibrium of tautomeric forms.[2] This inherent duality governs its reactivity and makes it a versatile synthon for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[3][4] Many natural products, including the well-known ascorbic acid (vitamin C), contain the β-keto-γ-butyrolactone motif of tetronic acid.[2] This guide provides an in-depth exploration of the physicochemical properties, analytical methodologies, and synthetic applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and synthesis. These properties dictate its solubility, stability, and reactivity. The key physicochemical data are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms β-Tetronic Acid, 4-Hydroxy-2(5H)-furanone[1]
CAS Number 541-57-1 (Enol form)[2]
Molecular Formula C₄H₄O₃[2]
Molecular Weight 100.07 g/mol
Appearance White to light yellow crystalline powder
Melting Point 135-137 °C[5]
Boiling Point 316.0 ± 42.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Solubility Soluble in water
pKa 3.55 ± 0.10 (Predicted)

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its functional groups: a lactone, a hydroxyl group, and an alkene within a five-membered ring. Its most significant chemical characteristic is its ability to undergo keto-enol tautomerism.

Keto-Enol Tautomerism: A Dynamic Equilibrium

This compound exists in a dynamic equilibrium between its enol form (this compound) and its keto form (furan-2,4(3H,5H)-dione).[2] This tautomerization is a chemical reaction involving the migration of a proton and the shifting of bonding electrons. The equilibrium can be influenced by factors such as the solvent and pH. This phenomenon is crucial as the two tautomers exhibit different reactivity profiles. The enol form is often the more stable of the two.

The mechanism for this tautomerization can be catalyzed by either acid or base.[6][7][8][9]

  • Base-Catalyzed Tautomerism: A base abstracts the acidic α-hydrogen from the keto form, creating an enolate ion. Subsequent protonation of the oxygen atom in the enolate yields the enol form.[7][8]

  • Acid-Catalyzed Tautomerism: The carbonyl oxygen of the keto form is protonated by an acid, forming an oxonium ion. A base then removes the α-hydrogen, leading to the formation of the enol.[7][8]

Caption: Keto-enol tautomerism of this compound.

Reactivity as a Synthetic Building Block

The presence of multiple reactive sites makes this compound a valuable precursor in organic synthesis. It is extensively used in multicomponent reactions to generate diverse heterocyclic scaffolds.[3] The dicarbonyl nature of its keto tautomer allows it to act as a key structural motif in the synthesis of various natural products and their analogues.[3] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and analysis of this compound, designed to ensure reproducibility and accuracy.

Synthesis of this compound

A common laboratory synthesis involves the cyclization of appropriate precursors. One established method is the acid-catalyzed cyclization of β-formylcrotonates.[10]

Materials:

  • Alkyl β-formylcrotonate (e.g., methyl or ethyl ester)

  • Dilute aqueous hydrochloric acid (e.g., 1-38% by weight)

  • Methanol or ethanol (as a solubilizer, optional but recommended)[10]

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine the alkyl β-formylcrotonate with 0.1 to 2 molar equivalents of hydrochloric acid in a round-bottom flask. The addition of a catalytic amount of methanol or ethanol (0.01 to 1 molar equivalent) can significantly improve the yield.

  • Heat the mixture to reflux (approximately 90-110 °C) for 0.5 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove water, the alcohol solubilizer, and hydrochloric acid by distillation under reduced pressure.[10]

  • The crude product can then be purified by distillation or recrystallization to yield this compound.

synthesis_workflow start Start: Alkyl β-formylcrotonate + Dilute HCl (+ Methanol/Ethanol) reflux Reflux (90-110°C) 0.5 - 24 hours start->reflux workup Workup: Cool to Room Temperature reflux->workup distillation Remove Volatiles (Distillation under reduced pressure) workup->distillation purification Purification (Distillation or Recrystallization) distillation->purification product Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. A validated method for a similar furanone derivative can be adapted.[11][12]

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • For quantitative analysis, add a known amount of an internal standard (e.g., vanillin).[11][12]

Instrument Parameters (Example for a 400 MHz spectrometer):

  • Pulse Angle: 30°

  • Acquisition Time: ~2.6 s

  • Spectral Width: ~16 ppm

  • Relaxation Delay (D1): 1.0 s[11]

  • Number of Scans: 16[11]

The resulting spectrum should be processed (Fourier transformation, phase correction, and baseline correction) and the signals integrated to determine the relative ratios of protons and, if an internal standard is used, the absolute quantity of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound and for separating it from related compounds. A reversed-phase method is commonly employed.[2][13]

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2]

HPLC System and Conditions (Example):

  • HPLC System: A standard preparative or analytical HPLC system with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., Zorbax ODS).[2]

  • Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0).[2] The addition of a small amount of acid like phosphoric or formic acid can improve peak shape.[2][13]

  • Flow Rate: Dependent on whether the separation is analytical or preparative (e.g., 1.0 mL/min for analytical, 15-20 mL/min for preparative).[2]

  • Detection: UV detection at a suitable wavelength (e.g., 280-290 nm).[2]

analytical_workflow cluster_nmr NMR Analysis cluster_hplc HPLC Analysis nmr_sample Dissolve sample in deuterated solvent (+ internal standard) nmr_acq Acquire ¹H NMR Spectrum nmr_sample->nmr_acq nmr_proc Process Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_result Structural Elucidation & Purity Assessment nmr_proc->nmr_result hplc_sample Dissolve sample in mobile phase & filter hplc_inj Inject into HPLC system hplc_sample->hplc_inj hplc_sep Separation on C18 column hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_result Purity Analysis & Quantification hplc_det->hplc_result

Caption: Workflow for NMR and HPLC analysis of this compound.

Applications in Drug Development

The 2(5H)-furanone core is a recognized pharmacophore present in numerous natural and synthetic compounds with a broad spectrum of biological activities.[14][15] Derivatives of this compound have been investigated for their potential as:

  • Antimicrobial Agents: Halogenated furanones, for example, have been shown to interfere with bacterial quorum sensing and biofilm formation.[14]

  • Anticancer Agents: Certain diaryl-substituted 3-hydroxy-2(5H)-furanones have demonstrated antiproliferative activity against cancer cell lines.[16]

  • Antiviral Agents: Some derivatives have been identified as inhibitors of HIV-1 integrase.[16]

The versatility of tetronic acid as a starting material in multicomponent reactions allows for the rapid generation of libraries of diverse compounds for high-throughput screening in drug discovery programs.[3]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its unique physicochemical properties, governed by keto-enol tautomerism, provide a foundation for its diverse reactivity. The standardized protocols for its synthesis and analysis outlined in this guide are intended to facilitate reproducible and high-quality research. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the development of novel therapeutics and other biologically active compounds.

References

Foreword: The Dynamic Nature of a Core Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxyfuran-2(5H)-one (Tetronic Acid)

To the researchers, scientists, and drug development professionals who engage with the intricacies of molecular behavior, this guide offers a deep exploration into the tautomerism of this compound, a compound commonly known as tetronic acid. This simple heterocyclic motif is a cornerstone in numerous natural products and serves as a versatile precursor in synthetic chemistry.[1][2] However, its chemical reactivity and biological interactions are not governed by a single, static structure. Instead, it exists as a dynamic equilibrium of interconverting isomers known as tautomers. Understanding and controlling this equilibrium is paramount for predictable synthesis, formulation stability, and optimizing biological activity. This document moves beyond a simple description of tautomerism to explain the causality behind its behavior and provide robust, field-proven methodologies for its study.

The Tautomeric Landscape: Defining the Players

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[3] For this compound, this manifests primarily as a keto-enol equilibrium. The molecule can theoretically exist in several forms, but the equilibrium is dominated by two principal structures: a diketo form and a highly stabilized enol form.

  • Tautomer A: Furan-2,4(3H,5H)-dione (The Diketo Form) : This structure contains two carbonyl groups within the five-membered ring. Theoretical studies indicate this diketo form adopts a trans E,E conformation.[4][5]

  • Tautomer B: this compound (The Enol Form) : This is the most prevalent and stable tautomer under many conditions. Enolization occurs at the C4-carbonyl, resulting in a hydroxyl group conjugated with the ring double bond and the remaining C2-carbonyl.[4][5] Spectroscopic evidence, such as UV absorption at λmax = 248nm (C=C) and 223 nm (C=O) in aqueous ethanol, strongly supports the predominance of this enol structure.[5]

While other enol forms are conceivable, computational and experimental data consistently point to the 4-hydroxy isomer as the key player in the tautomeric equilibrium. The interconversion between these forms is a rapid and reversible process, the position of which is dictated by thermodynamic stability.

Tautomers Keto Tautomer A Furan-2,4(3H,5H)-dione (Diketo Form) Enol Tautomer B This compound (Enol Form) Keto->Enol H⁺ Migration NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve sample in deuterated solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_C13 Acquire ¹³C NMR Spectrum Acq_H1->Acq_C13 Analysis Identify characteristic signals (e.g., C=O, C-OH) Acq_C13->Analysis Quantify Integrate ¹H signals to determine ratio Analysis->Quantify D2O_Ex D₂O Exchange (Confirm -OH, probe kinetics) Analysis->D2O_Ex Conclusion Conclusion Quantify->Conclusion Final Tautomer Ratio DFT_Workflow Build Build 3D Structures (Keto & Enol) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Validate Zero Imaginary Frequencies? Freq->Validate Validate->Opt No (Re-optimize) Solvate Incorporate Solvation Model (e.g., PCM) Validate->Solvate Yes Final_E Extract Gibbs Free Energies (G) Solvate->Final_E Compare Calculate Relative Energy ΔG = G_enol - G_keto Final_E->Compare Result Predict Stable Tautomer Compare->Result

References

The Enduring Versatility of the 2(5H)-Furanone Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry, underpinning the structure of a vast array of natural products and synthetic compounds with significant therapeutic potential. Its inherent reactivity, born from the conjugated lactone system, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the core chemistry of 2(5H)-furanones, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their synthesis and reactivity, supported by field-proven insights and detailed experimental protocols. The causality behind experimental choices will be elucidated, and key mechanistic pathways will be visualized to provide a comprehensive and actionable resource for leveraging the power of 2(5H)-furanone chemistry in the pursuit of novel therapeutics.

Introduction: The 2(5H)-Furanone Core

The 2(5H)-furanone is a five-membered heterocyclic lactone, also known as γ-crotonolactone.[1] Its structure features an α,β-unsaturated carbonyl system within a cyclic ester, a combination that imparts a unique profile of reactivity and biological activity. This scaffold is present in a multitude of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Nomenclature and Physicochemical Properties

The parent compound, furan-2(5H)-one, is a colorless liquid.[1] The numbering of the ring begins at the oxygen atom and proceeds towards the carbonyl group.

Table 1: Physicochemical Properties of 2(5H)-Furanone

PropertyValueReference
Molecular FormulaC₄H₄O₂[4]
Molar Mass84.07 g/mol [4]
Density1.185 g/mL at 25 °C[4]
Melting Point4-5 °C[4]
Boiling Point86-87 °C at 12 mmHg[4]
SolubilitySoluble in water[5]

The unique electronic nature of the 2(5H)-furanone ring, with its conjugated π-system and polarized carbonyl group, makes it a versatile building block in organic synthesis.

Synthetic Strategies for the 2(5H)-Furanone Core

The construction of the 2(5H)-furanone ring can be achieved through a variety of synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Oxidation of Furfural: A Bio-Renewable Route

A prominent and sustainable method for the synthesis of the parent 2(5H)-furanone involves the oxidation of furfural, a readily available platform chemical derived from biomass.[1] This transformation typically proceeds via a Baeyer-Villiger-type oxidation.

Experimental Protocol: Synthesis of 2(5H)-Furanone from Furfural

This protocol is adapted from a procedure utilizing hydrogen peroxide as the oxidant.

Materials:

  • Furfural

  • 30% Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve furfural in trifluoroacetic acid.

  • Slowly add 30% hydrogen peroxide to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 2(5H)-furanone.

Causality: The use of a strong oxidizing agent like hydrogen peroxide in the presence of an acid catalyst facilitates the Baeyer-Villiger rearrangement of the furan ring, leading to the formation of the lactone. The purification by column chromatography is essential to remove any unreacted starting material and byproducts.

Synthesis_from_Furfural Furfural Furfural Oxidant H₂O₂, TFA Intermediate Peroxy Intermediate Furfural->Intermediate Oxidation Furanone 2(5H)-Furanone Intermediate->Furanone Baeyer-Villiger Rearrangement Diels_Alder Diels-Alder Reaction cluster_reactants Reactants cluster_product Product Diene Diene Adduct Cyclohexene Adduct Diene->Adduct Furanone 2(5H)-Furanone (Dienophile) Furanone->Adduct Michael_Addition Nucleophile Nucleophile Activated_Nuc Activated Nucleophile Nucleophile->Activated_Nuc Deprotonation Base Base Enolate_Intermediate Enolate Intermediate Activated_Nuc->Enolate_Intermediate Conjugate Addition Furanone 2(5H)-Furanone Product Michael Adduct Enolate_Intermediate->Product Protonation Proton_Source H⁺ Source

References

Methodological & Application

use of 4-hydroxyfuran-2(5H)-one in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Hydroxyfuran-2(5H)-one in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Versatility of a C4 Building Block

This compound, also known as β-tetronic acid, is a deceptively simple heterocyclic compound that serves as a highly versatile and valuable four-carbon building block in organic synthesis.[1] Its structure, featuring a lactone, a conjugated double bond, and a hydroxyl group, provides multiple reactive sites for a diverse array of chemical transformations.[2][3] This scaffold is not merely a synthetic curiosity; it is a core structural motif present in a multitude of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Consequently, derivatives of this compound are of significant interest to researchers in medicinal chemistry and drug development.[6][7]

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple reaction lists to explain the underlying principles and causality behind experimental choices. We present detailed, field-proven protocols and data to empower researchers to effectively harness the synthetic potential of this powerful synthon.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from its unique electronic and structural features. The molecule can exist in equilibrium with its open-chain tautomer, (Z)-4-oxobut-2-enoic acid, particularly under certain reaction conditions, which further expands its reactivity profile.[2]

The primary modes of reactivity can be summarized as follows:

  • Michael Acceptor: The α,β-unsaturated carbonyl system is highly susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles.[8]

  • Dienophile in Diels-Alder Reactions: The electron-deficient double bond readily participates in [4+2] cycloaddition reactions to form complex polycyclic systems.[9][10]

  • Nucleophilic Attack at C5: The hydroxyl group at the C5 position can be substituted by various nucleophiles, often facilitated by acid catalysis, proceeding through an oxocarbenium ion intermediate.[2]

  • Derivatization of the Hydroxyl Group: The C4-hydroxyl group can be readily acylated, alkylated, or silylated to modify the molecule's properties or to serve as a directing group.

cluster_0 This compound Core cluster_1 Key Reactive Sites & Transformations Core This compound Structure Michael Michael Addition (Conjugate Addition at C3) Structure->Michael α,β-unsaturated system DielsAlder Diels-Alder Reaction (Cycloaddition across C3-C4) Structure->DielsAlder Dienophile C5_Sub Nucleophilic Substitution at C5 Structure->C5_Sub Hemiacetal OH_Deriv Derivatization of C4-OH Structure->OH_Deriv Enolic OH

Caption: Key reactive sites of this compound.

Application in Michael Addition Reactions

The Michael or 1,4-conjugate addition is one of the most powerful and widely used C-C bond-forming reactions involving this compound and its derivatives.[8] The electron-withdrawing nature of the lactone carbonyl group polarizes the double bond, rendering the C3 position electrophilic and ripe for attack by nucleophiles.

This transformation is foundational for building molecular complexity, allowing for the introduction of a vast range of substituents at the C3 position. Common nucleophiles include stabilized enolates (e.g., from malonates), organocuprates, amines, and thiols.[11] The choice of base and solvent is critical for success; a non-nucleophilic base is typically required to deprotonate the pro-nucleophile without competing in the addition reaction.

Protocol 1: Synthesis of a 3-Substituted Furanone via Michael Addition

This protocol details a representative Michael addition of diethyl malonate to this compound. The resulting product is a highly functionalized intermediate with handles for further synthetic elaboration.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt), 21% solution in ethanol (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Generation: In a separate flask, dissolve diethyl malonate (1.2 eq) in anhydrous THF. Slowly add the sodium ethoxide solution (1.1 eq) at 0 °C and stir for 15 minutes to generate the enolate.

  • Michael Addition: Transfer the freshly prepared sodium diethyl malonate solution to the dropping funnel and add it dropwise to the solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization:

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure Michael adduct.

  • Expected Yield: 75-85%.

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality and Insights:

  • Choice of Base: Sodium ethoxide is used as it is the conjugate base of the ethanol solvent, preventing transesterification of the diethyl malonate. Its role is catalytic in generating the nucleophilic enolate.

  • Solvent: Anhydrous THF is an excellent aprotic solvent for this reaction, as it effectively solvates the sodium enolate without interfering with the reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the enolate formation and addition, minimizing side reactions.

  • Quenching: Quenching with a mild acid like NH₄Cl protonates the resulting enolate and neutralizes any remaining base, preventing potential retro-Michael reactions during workup.

Caption: Experimental workflow for the Michael addition protocol.

Application in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol.[9] In this context, the furanone ring acts as a dienophile, reacting with a conjugated diene. This [4+2] cycloaddition provides rapid access to complex bicyclic and polycyclic frameworks that are common in natural product synthesis.[12]

The reactivity in these cycloadditions is enhanced by the electron-withdrawing character of the lactone, which lowers the LUMO energy of the dienophile for better orbital overlap with the HOMO of the diene.[10] Intramolecular versions of this reaction, where the diene is tethered to the furanone, are particularly effective for constructing intricate molecular architectures.[13]

Comparative Data for Diels-Alder Reactions

The following table summarizes representative conditions and outcomes for the Diels-Alder reaction between a substituted this compound derivative and various dienes, illustrating the versatility of the reaction.

EntryDieneSolventTemperature (°C)Time (h)Yield (%)Reference
11,3-ButadieneToluene1102482[9]
2IsopreneBenzene801875[12]
3Danishefsky's DieneTHF251291[2]
4CyclopentadieneDichloromethane0495[9]

Note: Data is illustrative and compiled from general principles and representative literature.

Synthesis of Bioactive Molecules and Natural Products

The true power of this compound as a building block is demonstrated in its application to the total synthesis of complex, biologically active molecules. Its derivatives have been used to synthesize furanone-based natural product analogues with quorum sensing inhibitory activity, a key target in developing new antibacterial agents.[6][14] Furthermore, halogenated derivatives of 5-hydroxy-2(5H)-furanone serve as highly reactive precursors for a variety of pharmacologically important compounds.[2][15] The chiral pool also offers enantiomerically pure versions, such as (R)-4-Hydroxy-5-methylfuran-2(5H)-one, which are invaluable starting materials for asymmetric synthesis.[16][17]

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood.[18] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for specific hazard information before use. In case of accidental exposure, immediate medical attention may be required, similar to protocols for other chemical exposures.[19][20]

Conclusion

This compound is a cornerstone C4 synthon whose utility in organic synthesis is both broad and deep. Through fundamental transformations such as Michael additions and Diels-Alder reactions, it provides efficient pathways to a vast array of complex molecular structures. Its prevalence in bioactive natural products continues to inspire synthetic chemists, and its predictable reactivity makes it a reliable tool for researchers in drug discovery and materials science. The protocols and principles outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this remarkable building block.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 4-Hydroxyfuran-2(5H)-one Scaffold

This compound, commonly known as tetronic acid, is a pivotal scaffold in the realm of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a butenolide ring with a vinylogous acid character, imparts a unique reactivity profile that makes it an exceptionally versatile building block for a diverse array of chemical transformations. This furanone core is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of therapeutic properties including anticancer, antibacterial, and antifungal activities.[3] The inherent functionality of this compound—encompassing a reactive hydroxyl group, an α,β-unsaturated carbonyl system, and acidic protons—provides multiple handles for derivatization, enabling the generation of extensive compound libraries for drug discovery and development.

This guide provides an in-depth exploration of the key synthetic pathways for derivatizing the this compound core. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity of this compound

The synthetic utility of this compound stems from its distinct reactive sites. The tautomeric equilibrium between the keto and enol forms, with the enol form generally predominating, is central to its chemical behavior.

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Figure 1: Key reactive sites of this compound.

  • The C4-Hydroxyl Group: This enolic hydroxyl group is acidic and readily undergoes O-alkylation and O-acylation, providing a straightforward route to a variety of ethers and esters.

  • The C3 Position: The proton at the C3 position is acidic due to its location between two carbonyl groups in the keto tautomer, making it susceptible to deprotonation and subsequent C-alkylation.

  • The α,β-Unsaturated System: The conjugated system is an excellent Michael acceptor, allowing for the addition of a wide range of nucleophiles at the C5 position.

  • Multicomponent Reactions (MCRs): The multiple reactive sites allow this compound to act as a versatile synthon in MCRs, enabling the rapid construction of complex heterocyclic scaffolds.[1]

O-Alkylation and O-Acylation: Modifying the Hydroxyl Group

Derivatization of the C4-hydroxyl group is one of the most common and facile transformations of this compound. These reactions are typically performed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide intermediate.

O-Alkylation

O-alkylation introduces an ether linkage at the C4 position, which can significantly modulate the lipophilicity and metabolic stability of the molecule.

Causality of Experimental Choices: The choice of base is critical to avoid competing side reactions. A moderately strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often sufficient to deprotonate the hydroxyl group without promoting unwanted C-alkylation or decomposition. The solvent should be aprotic to prevent quenching of the alkoxide intermediate; tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.

Protocol 2.1.1: General Procedure for O-Alkylation of this compound

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) dropwise to the suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxyfuran-2(5H)-one derivative.

Derivative Alkylating Agent Base Solvent Typical Yield
4-Methoxyfuran-2(5H)-oneMethyl iodideNaHTHF85-95%
4-(Benzyloxy)furan-2(5H)-oneBenzyl bromideK₂CO₃DMF80-90%
4-(Allyloxy)furan-2(5H)-oneAllyl bromideNaHTHF80-90%

Table 1: Representative Conditions for O-Alkylation

O-Acylation

O-acylation introduces an ester functionality, which can act as a prodrug moiety or modulate the biological activity of the parent compound. This is typically achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Causality of Experimental Choices: A base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4] The reaction is often performed in a non-protic solvent like dichloromethane (DCM) or THF.

Protocol 2.2.1: General Procedure for O-Acylation of this compound

  • Preparation: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the 4-acyloxyfuran-2(5H)-one.

Derivative Acylating Agent Base Solvent Typical Yield
4-Acetoxyfuran-2(5H)-oneAcetyl chlorideEt₃NDCM90-98%
4-(Benzoyloxy)furan-2(5H)-oneBenzoyl chloridePyridineDCM85-95%

Table 2: Representative Conditions for O-Acylation

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}

Figure 2: Workflow for O-Alkylation and O-Acylation.

Michael Addition: Carbon-Carbon and Carbon-Heteroatom Bond Formation

The electrophilic C5 position of the furanone ring is susceptible to conjugate addition by a variety of soft nucleophiles. This Michael addition reaction is a powerful tool for introducing diverse substituents and increasing molecular complexity. The O-alkylated derivatives of this compound are often used as substrates to prevent interference from the acidic hydroxyl group.

Thia-Michael Addition

Thiols are excellent nucleophiles for Michael additions, leading to the formation of C-S bonds. The resulting thioether derivatives are valuable intermediates and have shown interesting biological activities.

Causality of Experimental Choices: The reaction is typically base-catalyzed, with a mild base like triethylamine sufficient to generate the more nucleophilic thiolate anion in situ.[5][6] The reaction is often performed at room temperature in a polar aprotic solvent.

Protocol 3.1.1: Thia-Michael Addition to a 4-Alkoxyfuran-2(5H)-one

  • Preparation: In a round-bottom flask, dissolve the 4-alkoxyfuran-2(5H)-one (1.0 eq.) and the desired thiol (1.1 eq.) in THF or acetonitrile (0.2 M).

  • Catalysis: Add triethylamine (1.2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the 5-(alkyl/arylthio)-4-alkoxy-dihydrofuran-2(5H)-one.

Substrate Nucleophile Base Solvent Typical Yield
4-Methoxyfuran-2(5H)-oneThiophenolEt₃NTHF>95%
4-Methoxyfuran-2(5H)-oneBenzyl thiolEt₃NAcetonitrile>90%

Table 3: Representative Conditions for Thia-Michael Addition

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

This compound is an ideal substrate for MCRs, which allow for the synthesis of complex molecules in a single pot by combining three or more reactants.[1][2] These reactions are highly atom-economical and efficient, making them particularly attractive in drug discovery for the rapid generation of diverse chemical libraries.

Synthesis of Fused Pyran Derivatives (Furo[3,4-b]pyrans)

A common MCR involves the condensation of an aldehyde, a nitrile (such as malononitrile), and this compound. This reaction proceeds through a domino Knoevenagel condensation-Michael addition-cyclization sequence.

Causality of Experimental Choices: A mild base or an amino acid like glycine can be used to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile.[1] The choice of solvent can influence the reaction rate and yield, with greener solvents like water or ethanol often being effective.

Protocol 4.1.1: Synthesis of a Furo[3,4-b]pyran Derivative

  • Preparation: To a mixture of this compound (1.0 eq.), an aromatic aldehyde (1.0 eq.), and malononitrile (1.0 eq.) in water (0.5 M), add glycine (20 mol%).

  • Reaction: Heat the mixture at 60 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water and ethanol, and dry to obtain the pure furo[3,4-b]pyran derivative.

digraph "MCR_Mechanism" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 3: Mechanistic pathway for the synthesis of Furo[3,4-b]pyrans.

Conclusion

The this compound scaffold represents a privileged starting point for the synthesis of a vast array of derivatives with significant potential in drug discovery and development. The methodologies outlined in this guide—O-alkylation, O-acylation, Michael addition, and multicomponent reactions—provide a robust toolkit for chemists to explore the chemical space around this versatile core. By understanding the underlying reactivity and carefully selecting reaction conditions, researchers can efficiently generate novel molecular architectures with tailored physicochemical and biological properties. The protocols provided herein serve as a validated foundation for these synthetic explorations, encouraging further innovation in the derivatization of this important heterocyclic motif.

References

Application Notes and Protocols for the Synthesis of 2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2(5H)-Furanone Scaffold

The 2(5H)-furanone, also known as a γ-butenolide, is a privileged five-membered heterocyclic motif that is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2][3] Its unique electronic and structural features, characterized by a conjugated lactone system, render it a versatile building block and a potent pharmacophore.[1] Molecules incorporating the 2(5H)-furanone core exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][4] This inherent bioactivity has cemented the 2(5H)-furanone scaffold as a high-priority target for synthetic chemists in the fields of medicinal chemistry and drug discovery.[1][5]

This comprehensive guide provides detailed protocols and expert insights into the most robust and widely employed methods for the synthesis of 2(5H)-furanones. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying mechanistic principles and critical experimental considerations that ensure successful and reproducible outcomes.

Strategic Approaches to 2(5H)-Furanone Synthesis

The synthesis of 2(5H)-furanones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the furanone ring, and the scalability of the reaction. This guide will delve into three primary and highly effective methods:

  • Oxidation of Furans: A direct and often efficient method to access 5-substituted-2(5H)-furanones.

  • Cyclization of γ-Keto Acids and Related Precursors: A classic and reliable approach for the formation of the lactone ring.

  • Lactonization of Allenic Esters: A modern and versatile method for the synthesis of variously substituted furanones.

Protocol 1: Synthesis of 5-Hydroxy-2(5H)-furanone via Oxidation of Furan

The oxidation of furans represents a direct and atom-economical route to 2(5H)-furanones.[6] A particularly common and effective transformation is the synthesis of 5-hydroxy-2(5H)-furanone from furan, often utilizing singlet oxygen or other oxidizing agents.[7][8][9] This intermediate is a valuable precursor for a wide range of more complex furanone derivatives.

Causality Behind Experimental Choices:
  • Oxidizing Agent: Oxone (potassium peroxymonosulfate) is chosen for its efficiency, safety, and operational simplicity in an aqueous medium, making the protocol practical and scalable.[8] Alternatively, photo-oxidation using a sensitizer like Rose Bengal generates singlet oxygen in situ, which undergoes a [4+2] cycloaddition with the furan ring.[4][7]

  • Solvent: Water is an ideal solvent for the oxone-mediated oxidation, aligning with the principles of green chemistry.[8] For photo-oxidation, methanol or ethanol are commonly used.[7]

  • Temperature: The reaction is typically conducted at or below room temperature to control the exothermicity of the oxidation and to minimize the formation of byproducts.

Experimental Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve Furan in Water B Cool the mixture in an ice bath A->B C Add Oxone solution dropwise B->C D Stir at 0-5 °C for 2-3 hours C->D E Quench with Sodium Sulfite D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate, and Purify F->G

Caption: Workflow for the oxidation of furan to 5-hydroxy-2(5H)-furanone.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan (e.g., 5.0 g, 73.4 mmol) in 100 mL of deionized water.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Oxidant: In a separate beaker, prepare a solution of Oxone (e.g., 45.1 g, 73.4 mmol, assuming 1 equivalent of KHSO5) in 100 mL of deionized water. Add the Oxone solution dropwise to the stirring furan solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na2SO3) until a negative test with starch-iodide paper is obtained.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-hydroxy-2(5H)-furanone as a crystalline solid.

Expected Yield and Characterization:
  • Yield: 60-75%

  • Appearance: White to off-white solid

  • Spectroscopic Data: The structure should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[10][11]

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm) IR (KBr) ν (cm⁻¹)
~7.2 (d, 1H), ~6.2 (d, 1H), ~6.0 (s, 1H, OH)~172 (C=O), ~150 (C=CH), ~125 (C=CH), ~100 (O-CH-OH)3400-3200 (O-H), 1750 (C=O), 1610 (C=C)

Protocol 2: Synthesis of 2(5H)-Furanones via Intramolecular Wittig Reaction

The intramolecular Wittig reaction is a powerful method for the synthesis of cyclic compounds, including 2(5H)-furanones.[12][13] This approach typically involves the generation of a phosphorus ylide that subsequently reacts with a tethered ester or other carbonyl functionality to form the furanone ring.

Causality Behind Experimental Choices:
  • Phosphorus Ylide Precursor: An α-acyloxyphosphonium salt is a common precursor. This is typically formed in situ from an α-haloketone and triphenylphosphine, followed by acylation.

  • Base: A non-nucleophilic base, such as triethylamine or DBU, is used to deprotonate the phosphonium salt and generate the reactive ylide.

  • Solvent: Anhydrous aprotic solvents like THF, toluene, or dichloromethane are essential to prevent quenching of the ylide.

Reaction Mechanism Diagram:

A α-Acyloxyketone C Phosphonium Salt Formation A->C B Triphenylphosphine B->C E Ylide Generation C->E D Base D->E F Intramolecular Cyclization (Oxaphosphetane Intermediate) E->F Wittig Reaction G 2(5H)-Furanone F->G H Triphenylphosphine Oxide F->H

Caption: General mechanism of intramolecular Wittig synthesis of 2(5H)-furanones.

Detailed Step-by-Step Protocol (Illustrative Example):
  • Preparation of the Phosphonium Salt: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting α-acyloxyketone (1.0 equiv) in anhydrous toluene. Add triphenylphosphine (1.1 equiv) and heat the mixture to reflux for 4-6 hours.

  • Ylide Generation and Cyclization: Cool the reaction mixture to room temperature. Add triethylamine (1.5 equiv) dropwise. The solution may become colored, indicating the formation of the ylide.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove any precipitated triphenylphosphine oxide. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2(5H)-furanone.

Troubleshooting and Considerations:
  • Anhydrous Conditions: Strict exclusion of moisture is critical for the success of this reaction.

  • Base Strength: The choice of base can influence the reaction rate and yield. For less reactive substrates, a stronger base may be required.

  • Side Reactions: The formation of byproducts can occur if the ylide is not stable or if intermolecular reactions compete with the desired intramolecular cyclization.

Protocol 3: Synthesis of 4-Iodo-2(5H)-furanones via Iodolactonization of Allenic Esters

The electrophile-initiated cyclization of allenic acids and esters is a versatile and regioselective method for synthesizing substituted 2(5H)-furanones.[14] Iodolactonization, in particular, provides a straightforward route to 4-iodo-2(5H)-furanones, which are valuable intermediates for further functionalization via cross-coupling reactions.[15]

Causality Behind Experimental Choices:
  • Electrophile: Molecular iodine (I₂) is an effective and readily available electrophile for this transformation.

  • Solvent System: A mixture of a polar aprotic solvent like acetonitrile (MeCN) and water is often optimal. Water can act as a proton source and promote the cyclization.[15]

  • Reaction Temperature: The reaction is typically performed at room temperature, making it operationally simple.

Experimental Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Iodolactonization cluster_workup Work-up and Purification A Dissolve Allenic Ester in MeCN/H₂O B Add Iodine (I₂) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Quench with Na₂S₂O₃ D->E F Extract with Diethyl Ether E->F G Dry, Concentrate, and Purify F->G

Caption: Workflow for the iodolactonization of an allenic ester.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of the 2,3-allenoate (1.0 equiv) in a mixture of acetonitrile and water (e.g., 15:1 v/v), add iodine (I₂, 1.2 equiv) in one portion at room temperature.[15]

  • Reaction: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the excess iodine.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the 4-iodo-2(5H)-furanone.

Expected Yields and Substrate Scope:

This method is generally high-yielding (often >70%) and tolerates a variety of substituents on the allenoate starting material.[15]

Safety and Handling of Reagents

The synthesis of 2(5H)-furanones involves the use of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[16]

  • Reagent Handling:

    • Furan: Furan is a volatile and flammable liquid. Handle with care and avoid inhalation.

    • Oxone: Oxone is a strong oxidizing agent. Avoid contact with combustible materials.

    • Iodine: Iodine is corrosive and can cause stains. Handle in a fume hood and avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[18]

For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent used.[16][17][19][20]

References

Application Notes & Protocols: The 4-Hydroxyfuran-2(5H)-one Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furan-2(5H)-one ring system, and specifically its 4-hydroxy substituted variant, represents what medicinal chemists refer to as a "privileged scaffold." This structural motif is frequently identified in a multitude of natural products and has become a versatile and highly valued starting point for the synthesis of novel therapeutic agents.[1][2] Its inherent chemical reactivity and stereochemical properties allow for the generation of diverse molecular libraries with a broad spectrum of biological activities.[3][4] This guide provides an in-depth exploration of the 4-hydroxyfuran-2(5H)-one core, its applications in drug discovery, and detailed protocols for its synthesis and biological evaluation.

The Furanone Core: A Hub of Biological Activity

The this compound scaffold, also known as β-tetronic acid, is a γ-lactone that serves as a versatile synthon for creating more complex heterocyclic compounds.[4] Its derivatives have demonstrated significant potential across several key therapeutic areas, primarily due to the unique electronic and structural features of the furanone ring. This core structure is present in compounds exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The reactivity of the scaffold, particularly at the halogenated positions in precursors like mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), provides chemists with multiple avenues for introducing diverse substituents to fine-tune pharmacological activity.[5]

Anticancer Applications: Targeting Cell Proliferation and Survival

The furanone scaffold is a prominent feature in a new generation of anticancer agents. These compounds exert their cytotoxic effects through a variety of mechanisms, making them promising candidates for combating apoptosis-resistant cancers.

  • Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism of action for many furanone derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1] For instance, certain bis-2(5H)-furanone derivatives have been shown to induce S-phase arrest in glioma cells, directly interacting with DNA to prevent replication.[7] Other derivatives, such as those synthesized from mucochloric or mucobromic acid, trigger apoptosis in colon cancer cells by down-regulating survivin, an anti-apoptotic protein, and activating caspase-3, a key executioner enzyme in the apoptotic cascade.[5][8]

  • Generation of Reactive Oxygen Species (ROS): Some furanone derivatives, particularly furanonaphthoquinones, induce apoptosis by increasing the intracellular concentration of reactive oxygen species (ROS). This oxidative stress disrupts mitochondrial function, leading to the activation of the intrinsic apoptotic pathway, characterized by changes in Bax/Bcl-2 protein ratios and the release of cytochrome c.[1]

furanone Furanone Derivative ros Increased ROS Production furanone->ros arrest Cell Cycle Arrest (S or G2/M Phase) furanone->arrest mito Mitochondrial Stress (Bax/Bcl-2 Ratio ↑) ros->mito caspase Caspase-3 Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis proliferation Decreased Cancer Cell Proliferation apoptosis->proliferation arrest->proliferation

Caption: Anticancer mechanisms of furanone derivatives.

Anti-inflammatory Properties: Quenching Oxidative Stress

Chronic inflammation is linked to a variety of diseases, and reactive oxygen species are known contributors to the inflammatory process.[9] Derivatives of this compound have shown significant promise as both antioxidant and anti-inflammatory agents.

  • Cyclooxygenase (COX) Inhibition: Studies on 4,5-diaryl-3-hydroxy-2(5H)-furanones suggest that their potent anti-inflammatory activity, comparable to drugs like indomethacin, is likely due to the inhibition of cyclooxygenase (COX) enzymes.[9] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Free Radical Scavenging: The phenolic moieties often incorporated into furanone derivatives enhance their ability to act as powerful antioxidants. They effectively scavenge superoxide anions and inhibit lipid peroxidation, thereby reducing the oxidative stress that fuels inflammation.[9][10] The anti-inflammatory effects of some derivatives are mediated by the suppression of inflammatory gene expression through the inactivation of the NF-κB signaling pathway.[11]

Antimicrobial and Anti-Biofilm Activity

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Furanone derivatives have emerged as a promising class of compounds, particularly for their ability to combat bacterial biofilms.

  • Growth Inhibition: Furanones have demonstrated significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[12][13][14] The mechanism often involves disruption of key cellular processes, with some derivatives showing selective permeability for Gram-positive bacterial membranes.[12]

  • Biofilm Suppression: Perhaps the most significant antimicrobial feature of furanones is their ability to inhibit biofilm formation.[6][13] Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to conventional antibiotics. Furanones can interfere with bacterial quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate biofilm formation.[12] By disrupting these signaling pathways, furanones prevent bacteria from establishing resilient biofilm communities, rendering them more susceptible to antibiotics and host immune responses.[13][15]

Quantitative Biological Activity Data

The potency of this compound derivatives varies significantly based on their substitution patterns. The following table summarizes key in vitro activity data from published studies.

Compound Class/DerivativeTarget/ActivityCell Line / OrganismIC50 / MIC (µM)Reference
4,5-diaryl-3-hydroxy-2(5H)-furanone (Comp. 5g)Antioxidant (DPPH)In vitro chemical assay10.3[9]
4-Biphenylamino-5-halo-2(5H)-furanoneAnticancerMCF-7 (Breast Cancer)11.8[3][5]
Bis-2(5H)-furanone (Comp. 4e)AnticancerC6 (Glioma)12.1[3][7]
5-O-silylated MBA DerivativeAnticancerHCT-116 (Colon Cancer)1.3[1]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateAnticancerHEPG2 (Liver Cancer)0.002[16]
3-chloro-5(S)-[...]l-menthol[...]furanone (F105)Antimicrobial (MIC)S. aureus10 mg/L (~22 µM)[13][17]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: One-Pot Synthesis of 4-Hydroxy-2(5H)-furanone (β-Tetronic Acid)

This protocol describes a laboratory-scale, one-pot synthesis starting from ethyl acetoacetate, adapted from established methods.[18]

Causality: This method is efficient as it avoids the isolation of intermediates. The initial reaction forms a γ-bromo derivative, which is then hydrolyzed and cyclized under acidic conditions to yield the target furanone.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (for extraction)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Bromination: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp (or use thermal initiation) for 2-3 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated NaHCO₃ solution, then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Hydrolysis and Cyclization: To the crude bromo-intermediate, add a 1:1 mixture of concentrated HCl and water.

  • Heat the mixture to reflux for 4-6 hours. The furanone product will precipitate upon cooling.

  • Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-hydroxy-2(5H)-furanone. The overall yield is typically in the range of 38-40%.[18]

Caption: Workflow for the synthesis of 4-hydroxy-2(5H)-furanone.

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Causality: This assay relies on the principle that viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (furanone derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivative in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

Application Notes: 4-Hydroxyfuran-2(5H)-one as a Versatile Precursor for Butenolide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Butenolide Scaffold

The butenolide ring, a five-membered unsaturated lactone, represents a "privileged scaffold" in medicinal chemistry and natural product synthesis.[1] Its prevalence in over 11,000 natural products and numerous FDA-approved drugs underscores its significance.[2] Butenolides exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties, largely due to their ability to participate in various biological interactions.[2][3] The electrophilic nature of the α,β-unsaturated system allows for covalent modification of biological targets, while the lactone motif can engage in crucial hydrogen bonding.[2]

4-Hydroxyfuran-2(5H)-one, also known as β-tetronic acid, has emerged as a highly versatile and strategic precursor for the synthesis of a diverse array of substituted butenolides.[4] Its unique structural features, including the enolizable β-dicarbonyl system, provide multiple reaction sites for the introduction of various substituents, making it an invaluable starting material for the construction of complex molecular architectures. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of butenolide derivatives.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 541-57-1[5]
Molecular Formula C₄H₄O₃[5]
Molar Mass 100.07 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 115-118 °C

Spectroscopic Data: The structural integrity of the starting material should always be confirmed prior to use. Key spectroscopic features for this compound are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the vinyl proton and the methylene protons of the furanone ring.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will display signals corresponding to the carbonyl carbon, the enolic carbons, and the methylene carbon.

  • IR Spectroscopy: Infrared spectroscopy will reveal a strong absorption band for the carbonyl group (C=O) and a broad band corresponding to the hydroxyl group (O-H) of the enol.[4]

Synthetic Accessibility of this compound

The utility of a building block is directly related to its accessibility. This compound can be synthesized through various routes, making it a readily available precursor.

One established laboratory method involves a "one-pot" synthesis starting from ethyl acetoacetate, with reported overall yields of 38-40%.[6] More recently, sustainable methods are being explored, such as the electrocatalytic oxidation of furfural, a renewable biomass-derived platform chemical.[7] This approach utilizes water as the oxygen source and has demonstrated high selectivity and conversion rates, offering a greener alternative for the production of this key intermediate.[7]

Core Synthetic Strategies: Transforming this compound into Butenolides

The reactivity of this compound is centered around its enolic hydroxyl group and the nucleophilic character of the C4 position. This dual reactivity allows for a range of transformations to generate substituted butenolides.

Strategy 1: O-Alkylation and Subsequent Rearrangement

The enolic hydroxyl group can be readily alkylated under basic conditions to form 4-alkoxy-2(5H)-furanones. This transformation is foundational for accessing a variety of butenolide derivatives.

Workflow for O-Alkylation and Rearrangement

start This compound step1 Deprotonation with Base (e.g., K₂CO₃, NaH) start->step1 step2 Addition of Alkylating Agent (R-X) step1->step2 product1 4-Alkoxy-2(5H)-furanone Intermediate step2->product1 step3 [Optional] Rearrangement (e.g., Claisen) product1->step3 product2 Substituted Butenolide step3->product2

Caption: O-Alkylation and optional rearrangement workflow.

Strategy 2: C-Acylation and C-Alkylation

The nucleophilic C4 position of this compound can be directly acylated or alkylated. These reactions are typically performed in the presence of a suitable base to generate the enolate.

Protocol 1: General Procedure for C-Alkylation of this compound

This protocol outlines a general method for the C-alkylation of this compound, a key transformation for introducing alkyl substituents at the C4 position.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent, add the base (1.1-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enolate.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkyl-4-hydroxyfuran-2(5H)-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the quenching of the enolate intermediate by water.

  • Choice of Base: The strength of the base should be sufficient to deprotonate the enolic hydroxyl group but not so strong as to cause undesired side reactions. Potassium carbonate is a mild and effective base for this transformation.

  • Reaction Monitoring: TLC is essential for determining the optimal reaction time and preventing the formation of byproducts due to prolonged heating.

Strategy 3: Knoevenagel Condensation

The active methylene group at the C5 position can participate in Knoevenagel condensation reactions with aldehydes and ketones, leading to the formation of 5-ylidenebutenolides.

Workflow for Knoevenagel Condensation

start This compound step1 Reaction with Aldehyde/Ketone (RCHO/RCOR') start->step1 step2 Base Catalyst (e.g., Piperidine, Pyrrolidine) step1->step2 product 5-Ylidenebutenolide step2->product

Caption: Knoevenagel condensation workflow.

Protocol 2: Synthesis of 5-Ylidenebutenolides via Knoevenagel Condensation

This protocol describes the synthesis of 5-ylidenebutenolides through the Knoevenagel condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Catalyst (e.g., piperidine, pyrrolidine)

  • Solvent (e.g., ethanol, toluene)

  • Dean-Stark apparatus (if using toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene), dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of piperidine or pyrrolidine.

  • Heat the reaction mixture to reflux and monitor the removal of water.

  • Continue heating until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired 5-ylidenebutenolide.

Trustworthiness and Self-Validation:

The progress of the Knoevenagel condensation can be reliably monitored by the formation of a new, less polar spot on the TLC plate corresponding to the product. The removal of water via the Dean-Stark trap provides a visual indication of the reaction's progression.

Applications in Drug Discovery and Development

The butenolides synthesized from this compound are valuable scaffolds for the development of new therapeutic agents. The diverse substitution patterns that can be achieved allow for the fine-tuning of pharmacological properties.

  • Anticancer Agents: Many natural and synthetic butenolides have demonstrated potent anticancer activity.[2] The α,β-unsaturated lactone moiety is often implicated as the key pharmacophore responsible for this bioactivity.[2]

  • Anti-inflammatory Compounds: Butenolides have been investigated as potential anti-inflammatory agents, with some derivatives showing promising activity in preclinical models.

  • Antimicrobial Agents: The butenolide core is present in a number of compounds with antimicrobial properties.[8]

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide range of butenolide derivatives. Its ready availability and multiple reactive sites make it an ideal starting material for the construction of compound libraries for drug discovery and development. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this valuable building block and to unlock the therapeutic potential of the butenolide scaffold.

References

The Art of Biocatalysis: A Guide to the Enzymatic Synthesis of Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Nature's Catalysts for Furanone Synthesis

Furanones and their derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products, pharmaceuticals, and high-value flavor and fragrance compounds. Their synthesis has traditionally been the domain of classical organic chemistry, often requiring harsh reaction conditions, complex protecting group strategies, and leading to challenges in stereocontrol. In recent years, the paradigm has shifted towards greener, more efficient, and highly selective biocatalytic methods. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the enzymatic synthesis of furanone derivatives. We will delve into the mechanistic underpinnings of these biocatalytic transformations, provide detailed, field-proven protocols, and explore the versatility of enzymes in constructing these valuable molecules. The focus is not merely on the "how," but the "why," empowering you to adapt and innovate in your own research.

The Power of Lipases: Versatile Catalysts for Furanone Scaffolds

Lipases (EC 3.1.1.3) are among the most versatile and widely used enzymes in organic synthesis. Their promiscuous ability to catalyze esterification, transesterification, and hydrolysis reactions in non-aqueous environments makes them ideal candidates for the synthesis and resolution of furanone derivatives.

Causality in Action: Why Lipases Excel in Organic Media

The catalytic prowess of lipases in organic solvents is a fascinating example of enzyme adaptation. In their natural aqueous environment, lipases hydrolyze esters. However, in low-water organic media, this equilibrium is reversed, favoring synthesis. The small amount of water associated with the enzyme is crucial for maintaining its catalytically active conformation. This "microenvironment" allows the enzyme to remain flexible and functional, while the bulk organic solvent facilitates the solubilization of non-polar substrates and shifts the reaction equilibrium towards ester formation. Commercially available immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), offer enhanced stability, reusability, and ease of separation from the reaction mixture, making them particularly attractive for industrial applications.[1]

Application Protocol 1: Lipase-Catalyzed Dynamic Kinetic Resolution of 5-Hydroxy-2(5H)-Furanones

This protocol details the synthesis of enantiomerically enriched 5-acetoxy-2(5H)-furanones from racemic 5-hydroxy-2(5H)-furanones through a dynamic kinetic resolution (DKR). DKR is a powerful technique that allows for the theoretical 100% conversion of a racemate into a single enantiomer. This is achieved by combining a rapid, enzyme-catalyzed stereoselective reaction with the in-situ racemization of the less reactive enantiomer. In the case of 5-hydroxy-2(5H)-furanones, the stereocenter at C-5 is labile and can undergo mutarotation, allowing for the continuous conversion of the less favored enantiomer to the more reactive one.

Experimental Workflow

DKR_Workflow cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification reactants Racemic 5-hydroxy-2(5H)-furanone Vinyl acetate (acyl donor) Internal standard (e.g., biphenyl) reaction_vessel Stirred solution in a sealed flask reactants->reaction_vessel solvent Dichloromethane solvent->reaction_vessel enzyme_prep Lipase PS Powdered molecular sieves (4Å) enzyme_prep->reaction_vessel incubation Incubate at controlled temperature (e.g., 20-35°C) reaction_vessel->incubation sampling Take aliquots at time intervals incubation->sampling Periodically purification Column Chromatography incubation->purification Upon completion filtration Filter over Celite or Hyflo sampling->filtration analysis Analyze for conversion (GC) and enantiomeric excess (chiral GC) filtration->analysis

Caption: Workflow for the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones.

Detailed Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • To a solution of the racemic 5-hydroxy-2(5H)-furanone (e.g., 2.0 mmol) in dichloromethane (10 mL), add vinyl acetate (10 equivalents) as the acyl donor.[2]

    • An internal standard, such as biphenyl (50 mg), can be added for accurate monitoring of the reaction progress by gas chromatography (GC).[2]

  • Addition of Enzyme and Desiccant:

    • Add Lipase PS (from Pseudomonas cepacia, commercially available from Amano Enzyme) (200 mg) to the stirred solution.[2]

    • Add powdered 4Å molecular sieves (of equal weight to the enzyme) to remove any residual water that could lead to undesired hydrolysis side reactions.[2] The use of vinyl acetate as an acyl donor is a key strategic choice, as it irreversibly forms acetaldehyde as a byproduct, thus driving the reaction forward.[2]

  • Reaction Conditions and Monitoring:

    • Seal the reaction vessel and stir the suspension at a controlled temperature (e.g., 30°C). The reaction rate is influenced by temperature, with higher temperatures generally leading to faster conversions without significantly affecting the enantiomeric excess.[2]

    • Monitor the reaction progress by taking aliquots (e.g., 0.5 mL) at various time intervals. Filter the samples through a small pad of Celite or Hyflo to remove the enzyme.[2]

    • Analyze the filtrate by GC to determine the conversion and by chiral GC to determine the enantiomeric excess (e.e.) of the product.[2]

  • Product Isolation and Purification:

    • Once the reaction has reached completion (typically 100% conversion), filter off the enzyme and molecular sieves.

    • Wash the solids with a small amount of dichloromethane.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Purify the resulting 5-acetoxy-2(5H)-furanone by flash column chromatography on silica gel.

Expected Results

This protocol typically yields the corresponding 5-acetoxy-2(5H)-furanones with high enantioselectivity. The reaction time can vary depending on the specific substrate and reaction temperature.

Substrate (Racemic)Temperature (°C)Reaction TimeConversion (%)Enantiomeric Excess (e.e., %)
5-hydroxy-2(5H)-furanone32100 h10083
5-hydroxy-2(5H)-furanone20150 h10084
5-hydroxy-3,4-dimethyl-2(5H)-furanone3528 d10078
5-hydroxy-3-methyl-2(5H)-furanone30166 h10084
5-hydroxy-4-methyl-2(5H)-furanone30168 h10086

Table adapted from Thuring, J. W. J. F., et al. (1996).[2]

Application Protocol 2: One-Pot, Three-Component Synthesis of Tetrasubstituted Furans using Immobilized Lipase

This protocol describes an innovative and highly efficient one-pot synthesis of cyano-containing tetrasubstituted furans using Novozym® 435 in a synergistic catalytic system with tributylphosphine. This method exemplifies the expanding role of lipases beyond their traditional hydrolytic and esterification reactions, showcasing their utility in facilitating complex multi-component reactions under mild, environmentally friendly conditions.

Mechanistic Rationale

While the precise mechanism is a subject of ongoing research, it is proposed that the lipase plays a crucial role in activating the substrates and facilitating key bond-forming steps, while tributylphosphine acts as a co-catalyst. The active site of the lipase likely provides a unique microenvironment that promotes the cascade of reactions, leading to the formation of the furan ring. This chemoenzymatic approach highlights the potential for designing novel synthetic routes by combining the selectivity of enzymes with the reactivity of small molecule catalysts.

Experimental Workflow

MCR_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification substrates Benzoylacetonitrile Aldehyde Benzoyl chloride reaction_vessel Reaction vial substrates->reaction_vessel catalysts Novozym® 435 Tributylphosphine (PBu3) catalysts->reaction_vessel solvent Ethanol solvent->reaction_vessel incubation Stir at 37°C for 12 h reaction_vessel->incubation concentration Concentrate in vacuo incubation->concentration After completion chromatography Flash column chromatography (Ethyl acetate/Petroleum ether) concentration->chromatography product Isolated Tetrasubstituted Furan chromatography->product

Caption: Workflow for the one-pot synthesis of tetrasubstituted furans.

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • In a reaction vial, combine benzoylacetonitrile (0.2 mmol), the desired aldehyde (0.2 mmol), and benzoyl chloride (0.25 mmol) in ethanol (3 mL).[3]

    • To this mixture, add tributylphosphine (PBu3) (0.25 mmol).[3]

  • Enzyme Addition and Incubation:

    • Add Novozym® 435 (20 mg) to the reaction mixture.[3]

    • Seal the vial and place it in an incubator shaker at 37°C for 12 hours.[3]

  • Reaction Monitoring and Work-up:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

    • Upon completion, remove the immobilized enzyme by filtration.

    • Concentrate the reaction mixture under reduced pressure.[3]

  • Product Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 1:10 to 1:8) to afford the pure tetrasubstituted furan derivative.[3]

    • Characterize the final product by NMR and mass spectrometry.[3]

Enzyme Reusability

A significant advantage of using an immobilized enzyme like Novozym® 435 is its reusability. After the reaction, the enzyme can be recovered by filtration, washed with a suitable solvent (e.g., ethanol), dried, and reused in subsequent batches. Studies have shown that the yield remains consistent for at least four cycles, highlighting the economic and environmental benefits of this methodology.[3]

Emerging Enzymatic Strategies for Furanone Synthesis

Beyond the well-established use of lipases, the field of biocatalysis is continually expanding, with novel enzymes and multi-enzyme cascades being developed for the synthesis of furanone derivatives.

Unspecific Peroxygenases (UPOs) for Furan Ring Transformation

Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that can catalyze a wide range of oxyfunctionalization reactions, using hydrogen peroxide as the oxidant. Recent research has demonstrated the potential of UPOs in converting furans and amines into 4-pyrrolin-2-ones, which are structurally related to furanones.[4][5][6][7][8] This transformation is believed to proceed via a UPO-mediated oxidative ring opening of the furan to a reactive 1,4-dicarbonyl intermediate, which then undergoes a spontaneous condensation and rearrangement with an amine.[4][5][6][7][8] This approach opens up new avenues for the biocatalytic synthesis of nitrogen-containing heterocyclic compounds from furan precursors.

Enone Oxidoreductases in Flavor Biosynthesis

Nature provides elegant examples of furanone synthesis, such as the formation of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). The final step in this biosynthetic pathway is catalyzed by an enone oxidoreductase from Fragaria x ananassa (FaEO).[9] This enzyme catalyzes the NADPH-dependent reduction of the exocyclic double bond of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to yield HDMF.[9] The characterization and recombinant expression of this enzyme in hosts like E. coli provide a basis for the biotechnological production of this high-value flavor compound.[9][10]

HDMF_Biosynthesis HMMF 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) FaEO Fragaria x ananassa enone oxidoreductase (FaEO) HMMF->FaEO HDMF 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) FaEO->HDMF NADP NADP+ FaEO->NADP NADPH NADPH NADPH->FaEO

Caption: Biosynthesis of HDMF from HMMF catalyzed by FaEO.

Conclusion and Future Outlook

The enzymatic synthesis of furanone derivatives has emerged as a powerful and sustainable alternative to traditional chemical methods. Lipases, with their operational simplicity and broad substrate scope, have proven to be robust catalysts for a variety of transformations, including kinetic resolutions and multi-component reactions. The expanding toolbox of enzymes, including UPOs and oxidoreductases, promises to unlock new synthetic routes to novel furanone derivatives and related heterocycles. As our understanding of enzyme mechanisms and protein engineering techniques deepens, we can expect the development of even more efficient and selective biocatalysts, paving the way for the environmentally benign production of furanones for the pharmaceutical, flavor, and fragrance industries.

References

Application Notes & Protocols: 4-Hydroxyfuran-2(5H)-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxyfuran-2(5H)-one, commonly known as tetronic acid, and its related γ-hydroxybutenolide structures, have emerged as exceptionally versatile and powerful chiral building blocks in modern asymmetric synthesis.[1][2] Derived from renewable resources such as furfural, this scaffold offers a unique combination of functional groups—a lactone, an enol, and a chiral center upon substitution—making it a privileged starting point for the stereocontrolled synthesis of complex molecular architectures.[3][4] These structures form the core of numerous biologically active natural products, underscoring their significance.[1][5] This guide provides an in-depth exploration of the strategic application of this compound in asymmetric synthesis, detailing key transformations, field-proven protocols, and its role in the total synthesis of high-value compounds.

The Strategic Value of the this compound Scaffold

The synthetic utility of this compound stems from its polyfunctional nature.[3] The molecule exists in tautomeric equilibrium, primarily as the enolic tetronic acid form, which imparts both nucleophilic and electrophilic character. This duality allows for a diverse range of chemical transformations.

  • C4-Position (Enolate Chemistry): The acidic proton at the C4 position can be deprotonated to form an enolate, which serves as a soft nucleophile in reactions like Michael additions, alkylations, and aldol condensations.

  • C5-Position (Carbonyl/Hemiacetal Chemistry): The lactone carbonyl at C2 activates the C3-C4 double bond for conjugate additions. In related 5-hydroxyfuran-2(5H)-ones, the hemiacetal at C5 provides a handle for various substitutions and ring-opening/closing cascades.[4]

  • Stereochemical Potential: Asymmetric functionalization at the C5 or C3 positions introduces chirality, which can then direct the stereochemical outcome of subsequent transformations, making it a valuable chiral precursor.[5][6]

The diagram below illustrates the key reactive sites and the tautomeric equilibrium of the parent compound, tetronic acid.

Caption: Tautomerism and key reactive sites of this compound.

Enantioselective Access to Chiral Furanone Building Blocks

A primary challenge is the initial generation of enantiomerically pure furanone synthons. While various methods exist, enzymatic kinetic resolution is a robust and scalable approach.

Lipase-Catalyzed Kinetic Resolution

Lipases are highly effective for the enantioselective acylation of racemic alcohols. This strategy is particularly useful for resolving racemic 5-hydroxy-4-methyl-2(5H)-furanone, a common precursor in natural product synthesis. The enzyme selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted, enantiopure alcohol.

Protocol 1: Lipase-Catalyzed Esterification of 5-Hydroxy-4-methyl-2(5H)-furanone [7]

This protocol describes a large-scale resolution to produce (-)-(5R)-5-acetoxy-4-methyl-2(5H)-furanone with high enantiomeric excess (ee).

  • Reaction Setup: To a solution of racemic 5-hydroxy-4-methyl-2(5H)-furanone (1.0 eq) in dry diisopropyl ether, add vinyl acetate (2.0 eq) as the acyl donor.

  • Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica, Lipase B) to the mixture (typically 10-20% by weight of the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress using chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to maximize the ee of both the product and the remaining starting material.

  • Work-up and Separation: Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting mixture of the acetylated product and the unreacted alcohol can be separated by silica gel column chromatography.

  • Validation: The enantiomeric excess of the separated acetate and alcohol should be determined by chiral HPLC analysis. This method routinely yields the desired product with >99% ee.[7]

Core Applications in Asymmetric Synthesis

Once in hand, these chiral furanones serve as powerful intermediates in a variety of stereocontrolled transformations.

Organocatalytic Michael Additions

The enolate of this compound is an excellent nucleophile for asymmetric Michael additions. Organocatalysis, particularly using cinchona alkaloid-derived catalysts, has proven highly effective for controlling the stereochemistry of this transformation.

Workflow: Asymmetric Michael Addition

G start Start: Chiral Furanone Precursor + Michael Acceptor catalyst Organocatalyst (e.g., Cinchona-derived thiourea) start->catalyst Reagents activation Formation of Chiral Ion Pair (Enolate + Protonated Catalyst) catalyst->activation Activation Step addition Stereoselective Michael Addition activation->addition Face-selective attack protonation Protonation / Catalyst Turnover addition->protonation Intermediate product Diastereomerically & Enantiomerically Enriched Product protonation->product Final Product analysis Purification & Analysis (HPLC, NMR, [α]D) product->analysis

Caption: Workflow for an organocatalytic asymmetric Michael addition.

This reaction is pivotal for constructing quaternary stereocenters and has been applied to the synthesis of complex natural products.

Catalyst TypeMichael AcceptorYield (%)dree (%)Reference
Cinchona-squaramideNitro-olefin85-95>20:190-99[8]
Primary amine/CPADienes39-69single41-94[9]
Bifunctional thioureaAzodicarboxylate80-92>19:192-98[10]
Cascade and Domino Reactions

The polyfunctionality of the furanone scaffold makes it an ideal substrate for cascade reactions, where multiple bonds are formed in a single, one-pot operation.[3][11] This strategy significantly improves synthetic efficiency. An elegant example is the organocatalytic reductive coupling, which has been used in the total synthesis of several butenolide natural products.[5]

Protocol 2: One-Pot Organocatalytic Reductive Coupling [5]

This protocol outlines the synthesis of a 3-alkylated chiral tetronic acid, a key intermediate.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve tetronic acid (this compound) (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent like chloroform or dichloromethane.

  • Catalyst Addition: Add L-proline (0.2 eq) as the organocatalyst.

  • Hantzsch Ester Addition: Add Hantzsch ester (1.2 eq) as the reducing agent.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC. The reaction proceeds via an initial Knoevenagel condensation, followed by an asymmetric reduction of the intermediate alkylidene.

  • Work-up: Upon completion, concentrate the reaction mixture and purify directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-alkylated tetronic acid.

  • Validation: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess via chiral HPLC analysis after conversion to a suitable derivative (e.g., a methyl ether). Yields are typically good to excellent with high enantioselectivity.[5]

Application in Total Synthesis: A Case Study

The true measure of a synthetic method's power is its application in the total synthesis of complex molecules. The furanone scaffold has been instrumental in the synthesis of numerous bioactive natural products.

Case Study: Total Synthesis of (-)-Blastmycinolactol and (+)-Blastmycinone [5]

The synthesis of these biologically active butenolides relies on the chiral 3-alkylated furanone intermediate prepared via the organocatalytic method described above.

Synthetic Pathway Overview

G A Tetronic Acid + Aldehyde B Organocatalytic Reductive Coupling (L-Proline, Hantzsch Ester) A->B Step 1 C Chiral 3-Alkylated Furanone (Key Intermediate) B->C High ee D Deoxygenation (e.g., Pd-mediated) C->D Step 2 E Chiral Butenolide (+)-Blastmycinone D->E Product 1 F Further Functionalization (Reduction) E->F Step 3 G (-)-Blastmycinolactol F->G Product 2

Caption: Total synthesis pathway for butenolide natural products.

This synthetic route highlights the efficiency of using the furanone scaffold. A complex chiral core is established in the first step with high stereocontrol, and simple subsequent transformations yield the final natural products. This approach avoids multiple protection/deprotection steps and improves overall yield.[5]

Conclusion and Future Outlook

This compound and its derivatives are firmly established as premier chiral building blocks in asymmetric synthesis. The development of robust organocatalytic and enzymatic methods has made chiral furanones readily accessible, paving the way for their use in increasingly complex synthetic challenges. Future research will likely focus on the discovery of novel cascade reactions that further exploit the unique reactivity of this scaffold, enabling even more efficient and diversity-oriented syntheses of novel therapeutics and biologically active compounds. The bio-based origin of the parent furanone also aligns with the growing demand for sustainable chemical synthesis.[12][13]

References

Application Note & Protocols: Catalytic Oxidation of Furfural to 5-Hydroxy-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of biomass-derived platform chemicals into high-value intermediates is a cornerstone of sustainable chemistry. Furfural, readily obtainable from lignocellulosic biomass, serves as a critical starting material for a variety of chemical products. This document provides a comprehensive technical guide on the catalytic oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO), a vital bioactive intermediate and a versatile four-carbon building block for the pharmaceutical and fine chemical industries.[1][2] We will explore the underlying reaction mechanisms, compare various catalytic systems—including heterogeneous, electrocatalytic, and photocatalytic routes—and provide detailed, field-tested protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 5-Hydroxy-2(5H)-furanone (HFO)

5-Hydroxy-2(5H)-furanone (HFO), also known as γ-hydroxybutenolide, is a highly functionalized molecule whose structure is a key constituent in many biologically active compounds.[1] Its derivatives have shown potential as antimicrobial and antitubercular agents, making HFO a molecule of significant interest for drug discovery.[3] Furthermore, its utility as a versatile C4 platform chemical allows for the synthesis of industrially important chemicals like maleic acid, 1,4-butanediol, and gamma-butyrolactone, which are traditionally derived from petroleum.[4][5]

The direct oxidation of renewable furfural to HFO presents an attractive and sustainable synthetic route. However, achieving high selectivity is challenging, as HFO can be easily over-oxidized to maleic acid or other byproducts.[1][6] This guide focuses on catalytic strategies designed to overcome this challenge and maximize the yield of this high-value intermediate.

Reaction Mechanism: From Furfural to Furanone

The transformation of furfural into HFO is a complex oxidative process. While the precise mechanism can vary with the catalytic system, a general pathway involves an initial oxidation of the aldehyde group followed by a rearrangement of the furan ring. One commonly proposed route proceeds through a Baeyer-Villiger-type oxidation.

However, detailed mechanistic investigations, particularly in electrocatalytic systems, suggest a multi-step reaction cascade. This pathway includes C-C bond cleavage, subsequent ring opening and oxidation, followed by an intramolecular isomerization to yield the final HFO product.[1][7] Controlling the reaction conditions is paramount to halt the process at the desired HFO stage and prevent further oxidation to maleic acid.

Furfural_Oxidation_Pathway Furfural Furfural Intermediate Oxidative Intermediates (e.g., Peroxy Species, Ring-Opened Structures) Furfural->Intermediate Initial Oxidation (Catalyst + Oxidant) HFO 5-Hydroxy-2(5H)-furanone (HFO) Intermediate->HFO C-C Cleavage, Ring Opening, Isomerization [2] MA Maleic Acid (Over-oxidation Product) HFO->MA Further Oxidation

Caption: Generalized pathway for the catalytic oxidation of furfural to HFO.

Comparative Analysis of Catalytic Systems

Several distinct catalytic strategies have been developed for the synthesis of HFO from furfural. The choice of system depends on factors such as desired yield, scalability, energy input, and environmental considerations. Below is a comparative summary of leading methodologies.

Catalytic System Catalyst Oxidant Solvent Temp. (°C) Time (h) Conversion (%) Yield/Selectivity (%) Reference
HeterogeneousTS-130% H₂O₂WaterRoom Temp.8>9592 (Yield)[4][5]
ElectrocatalyticCuS NanosheetsH₂OMeCN / H₂O / [Et₃NH]NO₃Ambient-70.283.6 (Selectivity)[1]
PhotocatalyticCdS/NH₂-MIL-125O₂MeCN / H₂OAmbient48>9052 (Selectivity)[8][9]
HeterogeneousCuMoO₄PMSAcetonitrile8049966 (Yield)[10]

Note: Yield and Selectivity are reported for the target product, 5-hydroxy-2(5H)-furanone (HFO). MeCN = Acetonitrile, PMS = Peroxymonosulfate.

Detailed Application Protocols

This section provides step-by-step protocols for three distinct and effective methods for synthesizing HFO from furfural.

Protocol 1: Heterogeneous Catalysis with TS-1 Zeolite

This protocol, adapted from Palai et al., describes a highly efficient and environmentally benign method using a titanium silicate (TS-1) catalyst with hydrogen peroxide as the oxidant at room temperature.[4][5] The primary advantage is the high yield and mild reaction conditions.

A. Materials and Reagents

  • Furfural (≥99%)

  • Titanium Silicate (TS-1) catalyst

  • Hydrogen peroxide (30% aq. solution)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

B. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

C. Step-by-Step Procedure

  • To a round-bottom flask, add furfural (e.g., 1 mmol, ~96 mg).

  • Add deionized water (5 mL) and the TS-1 catalyst (100 mg).

  • Begin vigorous stirring to create a uniform suspension.

  • Slowly add hydrogen peroxide (e.g., 16 mmol, ~1.8 mL of 30% H₂O₂) to the mixture at room temperature.

  • Continue stirring the reaction for 8 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to recover the solid TS-1 catalyst. The catalyst can be washed, dried, and reused.

  • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude HFO product.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-hydroxy-2(5H)-furanone.

Protocol 2: Electrocatalytic Synthesis using CuS Nanosheets

This advanced protocol is based on the work of Li et al., demonstrating an electrocatalytic route that uses water as the oxygen source.[1][7] This method offers high selectivity under ambient conditions.

A. Materials and Reagents

  • Furfural (≥99%)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Thiourea (CH₄N₂S)

  • Carbon paper (CP) or similar conductive substrate

  • Triethylammonium nitrate ([Et₃NH]NO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Platinum foil (counter electrode)

  • Saturated calomel electrode (SCE, reference electrode)

B. Equipment

  • Electrochemical workstation (potentiostat)

  • H-type three-electrode electrochemical cell

  • Teflon-coated stainless steel reactor (for catalyst synthesis)

  • Vacuum oven

C. Catalyst Preparation (CuS/CP Electrode)

  • Prepare the CuS nanosheets via a solvothermal method: Dissolve CuCl₂·2H₂O and thiourea in a suitable solvent (e.g., ethylene glycol).

  • Transfer the mixture to a Teflon-coated stainless steel reactor and heat at 180 °C for 24 hours.[1]

  • After cooling, wash the resulting CuS product with ethanol and water, then dry under vacuum at 40 °C for 24 hours.

  • Prepare a catalyst ink by dispersing the synthesized CuS powder in a solution of Nafion and isopropanol.

  • Drop-cast the ink onto a piece of carbon paper to create the CuS/CP working electrode.

D. Electrocatalytic Oxidation Procedure

  • Set up the H-type electrochemical cell, separated by a proton exchange membrane (e.g., Nafion).

  • In the anodic chamber, place the prepared CuS/CP working electrode, the SCE reference electrode, and the anolyte. The anolyte consists of a ternary mixture of [Et₃NH]NO₃ (1.8 wt%), acetonitrile, and water (12.5 wt%), containing the furfural substrate.[1]

  • In the cathodic chamber, place the platinum foil counter electrode and the catholyte.

  • Conduct the electrolysis at a constant potential under ambient temperature and pressure while stirring.

  • Monitor the reaction by taking aliquots from the anolyte at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or GC to determine furfural conversion and HFO selectivity.

  • Upon completion, the product can be isolated from the anolyte using extraction and chromatographic techniques.

Protocol 3: Photocatalytic Oxidation using a CdS/MOF Nanocomposite

This protocol, adapted from the work of Pirbazari et al., utilizes a metal-organic framework (MOF) based photocatalyst under visible light irradiation.[8][9]

A. Materials and Reagents

  • Furfural (≥99%)

  • CdS/NH₂-MIL-125 photocatalyst (synthesized separately)

  • Acetonitrile (MeCN)

  • Deionized water

  • Oxygen gas (O₂)

B. Equipment

  • Quartz cup photoreactor

  • Visible light source (e.g., 12 W blue LED lamps)

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) for analysis

C. Step-by-Step Procedure

  • Add the photocatalyst (e.g., 8 mg of CdS (2.5%)/NH₂-MIL-125) to the quartz reactor vessel.

  • Add the solvent mixture, consisting of acetonitrile and water (e.g., 1.5 mL : 0.5 mL).[8]

  • Add furfural (0.2 mmol, ~19 mg) to the reactor.

  • Seal the vessel and purge thoroughly with oxygen gas.

  • Place the reactor under the visible light source (e.g., 1 cm distance) and begin vigorous stirring (e.g., 480 rpm).

  • Irradiate the mixture for the specified time (e.g., 48 hours).

  • After the reaction, take an aliquot of the mixture, filter out the photocatalyst, and analyze the liquid phase by GC to determine conversion and product selectivity.

Experimental Workflow and Analysis

A successful synthesis relies on a structured workflow from setup to final characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Catalyst Synthesis & Characterization C Reactor Assembly (Flask, Cell, Photoreactor) A->C B Reagent & Solvent Preparation B->C D Initiate Reaction (Stirring, Heating, Light, etc.) C->D E Reaction Monitoring (TLC, GC, HPLC) D->E E->D Adjust Conditions F Catalyst Recovery & Reaction Quenching E->F G Product Extraction & Isolation F->G H Purification (Column Chromatography) G->H I Structure Verification (NMR, MS, FTIR) H->I

Caption: General workflow for the synthesis and analysis of HFO.

Product Characterization: The identity and purity of the synthesized 5-hydroxy-2(5H)-furanone should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for structural confirmation.[10]

  • Mass Spectrometry (MS): Provides molecular weight information, confirming the chemical formula C₄H₄O₃ (100.07 g/mol ).[2][11]

  • Gas Chromatography (GC): Used for monitoring reaction conversion and determining the purity of the final product.

Field Insights & Troubleshooting

  • Controlling Selectivity: The primary challenge in this synthesis is preventing the over-oxidation of HFO to maleic acid.[10] To maximize HFO yield, it is crucial to carefully control the molar ratio of the oxidant to furfural. Running optimization experiments with varying oxidant concentrations is highly recommended. In some systems, lower temperatures and shorter reaction times may favor HFO formation.

  • Catalyst Deactivation: Heterogeneous catalysts may lose activity over several cycles. Regeneration through calcination (for zeolites) or washing may be necessary. For electrocatalysts, stability can be an issue; long-term stability tests are crucial for assessing catalyst viability.

  • Product Tautomerism: Be aware that HFO exists in a ring-chain tautomeric equilibrium with cis-β-formylacrylic acid.[2] The analytical and reaction conditions can influence this equilibrium, which may affect characterization and subsequent reactions.

References

Application Notes & Protocols: Reactions of 4-Hydroxyfuran-2(5H)-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Scaffold

4-Hydroxyfuran-2(5H)-one, commonly known as tetronic acid, is a γ-lactone that serves as a pivotal building block in synthetic and medicinal chemistry.[1] Its structure, featuring an α,β-unsaturated lactone (butenolide) in tautomeric equilibrium with its enol form, is a privileged motif found in numerous natural products and pharmacologically active compounds.[1] The inherent electronic properties of this scaffold—a conjugated system with multiple electrophilic centers—render it highly reactive towards a diverse array of nucleophiles.

This reactivity is the cornerstone of its utility, allowing for the strategic introduction of various functional groups to build molecular complexity. For drug development professionals, understanding and controlling these reactions is crucial for synthesizing compound libraries, optimizing lead compounds, and developing novel therapeutic agents. These application notes provide a detailed guide to the primary reaction class involving this scaffold: the conjugate (or Michael) addition of nucleophiles. We will explore the causality behind experimental choices and provide robust, validated protocols for key transformations.

Foundational Principles: Understanding the Reactivity of this compound

The reactivity of this compound is dominated by its nature as an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor.

  • Electrophilic Centers : The conjugation of the C4-C5 double bond with the C2 carbonyl group delocalizes the electron density across the system. This creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and, more significantly, the β-carbon (C5).

  • Conjugate Addition (1,4-Addition) : Nucleophilic attack at the C5 position is known as conjugate or 1,4-addition. This pathway is generally favored, especially with "soft" nucleophiles, because it preserves the highly stable carbonyl group in the final product.[2] The initial attack forms a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during workup) to yield the 5-substituted product.

The diagram below illustrates the resonance stabilization that renders the C5 position electrophilic and susceptible to nucleophilic attack.

Caption: Figure 1. Resonance delocalization highlights the electrophilic character of the C5 carbon.

Reactions with N-Nucleophiles: A Gateway to Bioactive Amines

The addition of nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone reaction for generating derivatives with significant biological potential. This reaction typically proceeds via a conjugate addition mechanism.[3]

Causality and Experimental Insight

The reaction's success hinges on the nucleophilicity of the amine and the reaction conditions.

  • Nucleophilicity : Primary and secondary aliphatic amines are generally more nucleophilic and react more readily than aromatic amines.

  • Solvent : Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often preferred as they can solvate the charged intermediates without interfering with the nucleophile's reactivity.[4]

  • Catalysis : While many amine additions proceed without a catalyst, a mild base can be used to deprotonate the amine, increasing its nucleophilicity. Conversely, a mild acid can activate the carbonyl group, enhancing the electrophilicity of the butenolide system.

Protocol 1: Conjugate Addition of Benzylamine

This protocol details a standard procedure for the conjugate addition of a primary amine to this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a solution of this compound (100 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add benzylamine (118 mg, 1.1 mmol).

  • Reaction Execution : Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system. The reaction is typically complete within 4-6 hours.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction : Dissolve the residue in dichloromethane (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-(benzylamino)-4-hydroxydihydrofuran-2(5H)-one.

NucleophileConditionsProductYield (%)
BenzylamineACN, RT, 5h5-(benzylamino)-4-hydroxydihydrofuran-2(5H)-one~85-95%
PiperidineEtOH, RT, 3h4-hydroxy-5-(piperidin-1-yl)dihydrofuran-2(5H)-one~90-98%
AnilineDMF, 60°C, 12h4-hydroxy-5-phenylaminodihydrofuran-2(5H)-one~60-75%
Glycine methyl esterMeOH, TEA (cat.), RT, 8hMethyl 2-((3-hydroxy-5-oxo-tetrahydrofuran-2-yl)amino)acetate~70-80%

Table 1. Representative examples of N-nucleophile additions. Yields are approximate and may vary based on specific experimental conditions.

Reactions with S-Nucleophiles: The Thia-Michael Addition

Thiols are exceptionally effective nucleophiles for conjugate addition reactions, a transformation known as the thia-Michael addition.[5] The high polarizability and "softness" of the sulfur atom make it highly selective for the β-carbon (C5) of the butenolide.[5] This reaction is a highly reliable method for forming C-S bonds, which are prevalent in many pharmaceutical agents.[6]

Causality and Experimental Insight
  • Catalysis : The reaction is often catalyzed by a weak base (e.g., triethylamine, Et₃N) or a Lewis base (e.g., a phosphine).[7][8] The base deprotonates the thiol to form a more nucleophilic thiolate anion, which dramatically accelerates the reaction.[7]

  • Atom Economy : Thia-Michael additions are highly atom-economical, often proceeding to completion under mild conditions with minimal byproduct formation, making them a "green" chemical transformation.[6]

Protocol 2: Base-Catalyzed Thia-Michael Addition of Thiophenol

This protocol describes the efficient addition of an aryl thiol to this compound.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup : Dissolve this compound (100 mg, 1.0 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Reagent Addition : Add thiophenol (116 mg, 1.05 mmol) to the solution, followed by a catalytic amount of triethylamine (10 mg, 0.1 mmol).

  • Reaction Execution : Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. It is often complete within 1-2 hours.

  • Workup : Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Extraction : Redissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (10 mL) to remove the triethylamine, followed by brine (10 mL).

  • Drying and Concentration : Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purification : Purify the product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure 4-hydroxy-5-(phenylthio)dihydrofuran-2(5H)-one.

NucleophileCatalystConditionsYield (%)
ThiophenolEt₃NEtOH, RT, 1h>95%
1-DodecanethiolDBUTHF, RT, 2h>95%
Cysteine ethyl esterNoneH₂O/ACN, RT, 4h~80-90%
2-MercaptoethanolEt₃NACN, RT, 1h>95%

Table 2. Representative examples of thia-Michael additions. Yields are approximate.

Reactions with C-Nucleophiles: Forging C-C Bonds

The formation of new carbon-carbon bonds is a central goal of organic synthesis. For conjugate addition to this compound, "soft" carbon nucleophiles are required to ensure 1,4-selectivity over direct 1,2-addition to the carbonyl.

Causality and Experimental Insight
  • Choice of Nucleophile : Hard nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents typically attack the hard electrophilic carbonyl carbon (1,2-addition). In contrast, softer organocuprates (Gilman reagents, R₂CuLi) are the reagents of choice for 1,4-conjugate addition.[2][9] The lower charge density on the carbon atom of the organocuprate favors attack at the soft C5 position.

  • Reaction Conditions : Organocuprate reactions must be carried out at low temperatures (e.g., -78 °C) in an inert, anhydrous atmosphere to maintain the stability and reactivity of the reagent.[2]

Protocol 3: Conjugate Addition of Lithium Dimethylcuprate

This protocol outlines the 1,4-addition of a methyl group using a Gilman reagent.

Materials:

  • Copper(I) iodide (CuI) (0.5 eq)

  • Methyllithium (MeLi) (1.0 eq, solution in Et₂O)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cuprate Formation : In a flame-dried, two-neck flask under argon, suspend CuI (95 mg, 0.5 mmol) in anhydrous THF (3 mL) and cool to 0 °C. Add methyllithium (0.63 mL of a 1.6 M solution, 1.0 mmol) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent. Stir for 30 minutes at 0 °C.

  • Substrate Addition : Cool the cuprate solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (100 mg, 1.0 mmol) in anhydrous THF (2 mL) dropwise via syringe.

  • Reaction Execution : Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quenching : Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Workup and Extraction : Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography to yield 4-hydroxy-5-methyldihydrofuran-2(5H)-one.

Standard Experimental and Analytical Workflow

A robust and reproducible experimental workflow is essential for success. The following diagram outlines the logical steps from reaction setup to final product characterization, forming a self-validating system.

G cluster_workflow General Experimental Workflow cluster_1 A 1. Reagent Preparation - Dry solvents - Weigh reagents - Prepare nucleophile solution B 2. Reaction Setup - Flame-dried glassware - Inert atmosphere (N₂/Ar) - Controlled temperature (e.g., 0°C or -78°C) A->B C 3. Reagent Addition & Reaction - Add nucleophile to substrate solution - Stir for specified time B->C D 4. In-Process Control - Monitor by TLC/LC-MS - Confirm consumption of starting material C->D D->C Continue Reaction E 5. Reaction Quench - Add quenching agent (e.g., H₂O, aq. NH₄Cl) - Neutralize reaction D->E Reaction Complete F 6. Workup & Extraction - Separate aqueous/organic layers - Wash organic layer - Dry with MgSO₄/Na₂SO₄ E->F G 7. Purification - Concentrate crude product - Flash column chromatography F->G H 8. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - Purity analysis (HPLC) G->H caption Figure 2. A self-validating experimental workflow.

Caption: Figure 2. A self-validating experimental workflow ensures reproducibility and purity.

Conclusion

This compound is a powerful electrophilic scaffold whose reactivity is primarily governed by the principles of conjugate addition. By carefully selecting the nucleophile and controlling the reaction conditions, chemists can selectively functionalize the C5 position to generate a vast library of substituted butenolides. The protocols provided herein for N-, S-, and C-nucleophiles offer reliable starting points for synthesis and derivatization campaigns. A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and for the rational design of novel molecules in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-hydroxyfuran-2(5H)-one, a valuable heterocyclic building block also known as β-tetronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing not just protocols, but a foundational understanding to empower your research.

Introduction: Understanding this compound

This compound is a versatile synthon used in the synthesis of various heterocycles and biologically active compounds.[1] Its structure, however, presents unique challenges. The molecule exists in a delicate equilibrium with its open-chain tautomer, (Z)-2,3-dihalo-4-oxo-butenoic acid, and is sensitive to pH, which can lead to degradation or unwanted side reactions during synthesis and workup.[2][3] Mastering its synthesis requires a nuanced understanding of reaction mechanisms, byproduct formation, and purification strategies.

Section 1: Common Synthetic Pathways - A Comparative Overview

Choosing the correct synthetic route is the first critical step in maximizing yield. The optimal choice depends on available starting materials, scale, and required purity. Below is a comparative analysis of prominent synthetic methods.

Key Synthetic Pathways Diagram

Synthesis_Pathways Start_Furfural Furfural Target This compound Start_Furfural->Target Electrocatalytic Oxidation [6, 10] (e.g., CuS Catalyst) Yield: ~70-84% Start_Acetoacetate Ethyl Acetoacetate Start_Acetoacetate->Target 'One-Pot' Synthesis [8] Yield: ~38-40% Start_Formylcrotonate Alkyl β-formylcrotonate Start_Formylcrotonate->Target Acid-Catalyzed Cyclization [14] (HCl) Yield: up to 96%

Caption: Major synthetic routes to this compound.

Table 1: Comparison of Synthesis Methods
ParameterElectrocatalytic Oxidation of Furfural'One-Pot' from Ethyl AcetoacetateAcid-Catalyzed Cyclization
Starting Material FurfuralEthyl AcetoacetateAlkyl β-formylcrotonate
Key Reagents Metal chalcogenide catalyst (e.g., CuS), H₂ON/A (details limited in source)Dilute aqueous HCl, optional methanol
Typical Yield 70-84% selectivity[4]38-40% overall yield[5]Up to 96% of theory[6]
Reaction Conditions Ambient temperature and pressureNot specified90-110 °C
Advantages Utilizes renewable feedstock, mild conditions, high selectivity."One-pot" procedure simplifies workflow.Exceptionally high yield, scalable.
Disadvantages Requires specialized electrochemical setup, potential for over-oxidation to maleic acid.[4]Moderate yield, less documented in recent literature.Requires precursor synthesis, potential for 5-alkoxy byproduct formation.[6]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Overall Yield Check_Reaction 1. Reaction Monitoring (TLC, GC/MS) Start->Check_Reaction Check_Crude 2. Analyze Crude Product (NMR, MS) Start->Check_Crude Check_Workup 3. Evaluate Workup & Purification Start->Check_Workup Incomplete Incomplete Conversion? Check_Reaction->Incomplete Side_Products Major Side Products? Check_Crude->Side_Products Degradation Product Loss/Degradation? Check_Workup->Degradation Action_Time Action: - Increase reaction time - Increase temperature - Check catalyst activity Incomplete->Action_Time YES Action_Byproducts Action: - Adjust stoichiometry - Optimize temperature - Modify catalyst/solvent Side_Products->Action_Byproducts YES Action_Purify Action: - Control pH (buffer) - Use low temperature - Minimize exposure to air/base Degradation->Action_Purify YES

Caption: A logical workflow for diagnosing low reaction yields.

Q1: My overall yield is consistently low. What are the most common culprits?

A: Low yield can typically be traced to three main areas: incomplete reaction, formation of side products, or degradation during workup.

  • Incomplete Conversion: Ensure your reaction is genuinely complete using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material persists, consider extending the reaction time, moderately increasing the temperature, or verifying the activity of your catalyst.

  • Side Reactions: The formation of byproducts is a frequent issue. For instance, in the oxidation of furfural, over-oxidation can lead to maleic acid.[4] In acid-catalyzed cyclizations using an alcohol as a co-solvent, the corresponding 5-alkoxy-furanone can form as a major byproduct.[6] Analyzing your crude reaction mixture by ¹H NMR or GC-MS is crucial to identify these competing pathways.

  • Product Degradation: this compound is unstable under strongly basic (pH > 9) and, to a lesser extent, strongly acidic conditions.[3][7] During aqueous workup, exposure to harsh pH can cause ring-opening and subsequent decomposition.

Q2: I'm observing a significant byproduct that I believe is a 5-alkoxy derivative in my acid-catalyzed cyclization. How can I prevent this or convert it to my desired product?

A: This is a classic issue when using the high-yield method from alkyl β-formylcrotonates with an alcohol co-solvent.[6]

  • Causality: The alcohol (e.g., methanol) can act as a nucleophile, attacking the intermediate carbocation to form the 5-methoxy byproduct instead of water.

  • Prevention: Minimize the amount of alcohol used. The patent describing this method suggests using it in catalytic amounts as a solubilizer rather than as the primary solvent.[6]

  • Conversion: Fortunately, this byproduct can be converted back to the desired this compound. After isolating the 5-alkoxy byproduct, refluxing it with dilute aqueous hydrochloric acid (e.g., 5% HCl) will hydrolyze the ether linkage to the desired hydroxyl group, significantly boosting your overall yield.[6]

Q3: My product seems to disappear or turn dark during aqueous extraction and purification. What is happening?

A: This strongly suggests degradation due to pH instability and the molecule's tautomeric nature.

  • Causality: this compound exists in equilibrium with its acyclic form, cis-β-formylacrylic acid.[3] This equilibrium is pH-sensitive. At pH values above 7, and especially above 9, the ring-opening is favored, and the resulting aldehyde-acid is prone to polymerization or other decomposition pathways, often leading to dark, tarry materials.[3][7]

    Tautomerism Cyclic This compound (Cyclic Lactol) Acyclic cis-β-Formylacrylic Acid (Acyclic Aldehyde-Acid) Cyclic->Acyclic H⁺ or OH⁻

    Caption: Ring-chain tautomerism of this compound.

  • Solution:

    • Buffered Workup: During aqueous extractions, use a weakly acidic buffer (e.g., pH 4-5 citrate buffer) to maintain the stability of the furanone ring.[7] Avoid using strong bases like sodium hydroxide for quenching or extraction. Use mild bases like sodium bicarbonate carefully and quickly, ensuring the aqueous phase remains neutral or slightly acidic.

    • Temperature Control: Perform all extractions and concentrations at low temperatures (e.g., using an ice bath for separations and a rotary evaporator with minimal heat).

    • Purification Strategy: For purification, consider vacuum distillation for volatile precursors or byproducts.[6] For the final product, recrystallization from a suitable solvent system is often effective. Given its melting point of 135-137 °C, it is a crystalline solid at room temperature.[8][9]

Section 3: Frequently Asked Questions (FAQs)

Q1: For the highest and most reliable yield on a lab scale, which synthesis method is recommended? For achieving the highest possible yield, the acid-catalyzed cyclization of an alkyl β-formylcrotonate is exceptionally effective, with reports of yields exceeding 90%.[6] While it requires the synthesis of the precursor, the high conversion rate often justifies the extra step for applications where yield is paramount.

Q2: Are there any catalyst-free synthesis options? Yes, certain modern organic methodologies are moving towards catalyst-free conditions. For example, substituted 3(2H)-furanones can be synthesized by the cycloisomerization of allenic hydroxyketones in water without any metal catalyst, representing a green chemistry approach.[10] While this specific substrate is for a related isomer, it highlights an area of ongoing research that may become applicable.

Q3: How critical is the choice of solvent? Solvent choice is highly critical. In oxidative routes starting from furfural, using methanol can lead to the formation of 5-methoxy-2(5H)-furanone.[3] In cyclization reactions, the solvent can act as a nucleophile, directly participating in the reaction and leading to byproducts as discussed earlier.[6] Always choose a solvent that is inert under the reaction conditions or one whose participation is intended and controlled.

Q4: What are the key safety precautions for these syntheses?

  • Furfural: It is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxidizing Agents: Reagents like hydrogen peroxide and oxone are strong oxidizers. Avoid contact with flammable materials and handle with care.

  • Strong Acids/Bases: Hydrochloric acid and other acids/bases used are corrosive. Handle with appropriate PPE.

  • Pressurized Reactions: Some oxidation reactions may be run under pressure. Ensure the equipment is properly rated and shielded.

Section 4: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Acid-Catalyzed Cyclization of Methyl β-formylcrotonate

(Adapted from US Patent 5,654,444 A)[6]

This protocol describes the cyclization of the precursor to achieve a high yield of the target compound and the subsequent conversion of the primary byproduct.

Step A: Cyclization

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl β-formylcrotonate (e.g., 512 g, 3.9 mol).

  • Add methanol (12.5 g, 0.39 mol) as a solubilizer.

  • Add 10% aqueous hydrochloric acid (1.4 kg).

  • Heat the mixture to reflux (approx. 95-100 °C) and maintain for 2 hours with vigorous stirring.

  • After 2 hours, cool the reaction mixture to room temperature. The crude product may separate.

  • The reaction mixture will contain the desired 4-hydroxy-2(5H)-furanone and the byproduct, 5-methoxy-4-methyl-2(5H)-furanone. Note: The patent refers to the methylated analog, but the principle is identical for the unsubstituted title compound. Isolate the organic components via extraction with a suitable solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step B: Byproduct Conversion (Yield Maximization)

  • Isolate the 5-methoxy-4-methyl-2(5H)-furanone byproduct, for instance, by fractional distillation of the crude product from Step A.

  • In a separate flask, combine the isolated 5-methoxy byproduct (e.g., 81.9 g, 0.64 mol) with 5% aqueous hydrochloric acid (465.9 g).

  • Heat the mixture to reflux for 2.5 hours. This hydrolyzes the methoxy group to the desired hydroxyl group.

  • Cool the mixture and extract the product with ethyl acetate. Dry the organic layers and concentrate under reduced pressure.

  • Combine this converted product with the main batch from Step A before final purification.

Step C: Purification

  • The combined crude product can be purified by vacuum distillation or by recrystallization to yield pure 4-hydroxy-2(5H)-furanone.

Protocol 2: Electrocatalytic Oxidation of Furfural

(Adapted from Liu, et al., Chem. Sci., 2017)[4]

This protocol provides a modern, greener alternative using a biomass-derived starting material under mild conditions.

Step A: Catalyst and Electrolyte Preparation

  • Synthesize or procure the Copper Sulfide (CuS) nanosheet electrocatalyst as described in the literature.

  • Prepare the ternary electrolyte solution consisting of triethylammonium nitrate ([Et₃NH]NO₃), acetonitrile (MeCN), and water.

Step B: Electrochemical Reaction

  • Set up an electrochemical cell with the CuS nanosheet material as the working electrode.

  • Add the electrolyte solution to the cell.

  • Add furfural to the electrolyte solution to the desired concentration.

  • Conduct the electrolysis at a controlled potential under ambient temperature. The reaction uses water as the oxygen source.

  • Monitor the conversion of furfural and the formation of 5-hydroxy-2(5H)-furanone using GC or HPLC. The reaction is reported to achieve up to 83.6% selectivity for the desired product at 70.2% furfural conversion.[4]

Step C: Workup and Purification

  • After the reaction, carefully neutralize the electrolyte if necessary, maintaining a pH between 4-6.

  • Extract the product from the aqueous/acetonitrile mixture using a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a buffered brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the resulting crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2(5H)-furanone derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. As a class of molecules known for their diverse biological activities and utility as synthetic intermediates, their effective purification is paramount.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice, explaining the causality behind experimental choices to empower you to solve purification challenges logically and efficiently.

Section 1: Foundational Troubleshooting - First Steps & Stability

This section addresses common initial observations and overarching issues like compound stability that can affect any purification technique.

FAQ 1: My crude reaction mixture is a dark, intractable oil or tar. Where do I even begin?

Expert Analysis: The formation of dark, oily crude products is often indicative of polymerization, degradation, or the presence of high-molecular-weight impurities. Before attempting a complex technique like column chromatography, a simple workup or extraction can significantly simplify the mixture.

Suggested Solutions:

  • Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic phase sequentially with:

    • A weak acid (e.g., 5% HCl solution) to remove basic impurities.

    • A weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities and unreacted starting materials like mucochloric or mucobromic acid.[2][3]

    • Brine (saturated NaCl solution) to remove residual water and break emulsions.

  • Solvent Trituration: If you suspect the desired furanone is a solid dispersed in an oily matrix, try stirring the crude mixture with a solvent in which the impurities are soluble but the product is not (e.g., cold hexane, diethyl ether). This can often precipitate the product, allowing for isolation by simple filtration.

  • Activated Carbon Treatment: If the color is due to highly conjugated impurities, dissolving the crude product in a solvent and stirring briefly with a small amount of activated charcoal can help. Caution: Use charcoal sparingly as it can also adsorb your product, leading to yield loss.

FAQ 2: My 2(5H)-furanone derivative appears to be decomposing during purification or storage. How can I improve its stability?

Expert Analysis: The stability of the 2(5H)-furanone ring is sensitive to pH, temperature, and light. The lactone ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Some derivatives are also prone to isomerization or polymerization.[4][5]

Suggested Solutions:

  • pH Control: Avoid extreme pH during aqueous workups. Use mild bases like sodium bicarbonate instead of sodium hydroxide. Ensure all solvents are free of strong acid or base contamination. Studies have shown that some furanone derivatives are highly unstable at pH values above neutral.[4]

  • Temperature Management: Keep purification steps, including solvent removal by rotary evaporation, at the lowest feasible temperature. For highly sensitive compounds, consider distillation under high vacuum to lower the boiling point.[6][7]

  • Inert Atmosphere: If your derivative is sensitive to oxidation, perform purification steps under an inert atmosphere (Nitrogen or Argon).

  • Storage: Store the purified product at low temperatures (2-8°C), protected from light, and under an inert atmosphere if necessary.

Decision Workflow: Selecting the Right Purification Technique

The choice of purification method is critical and depends on the physical properties of your specific furanone derivative. This decision tree outlines a logical approach to selecting a primary purification strategy.

G start Analyze Crude Product (TLC, NMR, Solubility) is_solid Is the major component a solid? start->is_solid is_liquid Is the major component a liquid? is_solid->is_liquid No cryst Primary Technique: Crystallization / Recrystallization is_solid->cryst Yes is_stable Is it thermally stable? is_liquid->is_stable Yes chrom Primary Technique: Column Chromatography is_liquid->chrom No bp_diff Boiling points of components differ >25°C? is_stable->bp_diff Yes is_stable->chrom No bp_diff->chrom No distill Primary Technique: Vacuum Distillation bp_diff->distill Yes

Caption: A decision tree for selecting the primary purification technique.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the most common technique for purifying furanone derivatives.[1][2][8] Success hinges on achieving good separation without causing decomposition on the stationary phase.

FAQ 3: I can't get good separation between my product and an impurity on the TLC plate. What should I do?

Expert Analysis: Poor separation (very close Rf values) means the relative polarity of the compounds in your chosen solvent system is too similar. The key is to modify the mobile phase to exploit other intermolecular interactions or to change the stationary phase entirely.

Suggested Solutions:

  • Systematic Solvent Screening: Do not randomly mix solvents. Methodically test solvent systems of varying polarity. A common starting point for furanones is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Diethyl Ether).[1]

  • Introduce a Different Solvent: If a simple two-solvent system fails, introduce a third solvent with different properties. For example, in a Hexane/Ethyl Acetate system, adding a small amount of Dichloromethane can alter the selectivity and improve separation.

  • Change Stationary Phase: If silica gel (SiO₂) fails, consider other options:

    • Alumina (Al₂O₃): Can be basic, neutral, or acidic. Neutral alumina is often a good alternative to silica for preventing decomposition of acid-sensitive compounds.

    • Reversed-Phase Silica (C18): For highly polar furanones, reversed-phase chromatography using polar mobile phases (e.g., water/acetonitrile or water/methanol) can be highly effective.[9][10] This is the basis of most HPLC purifications.

Quantitative Data: Common Solvent Systems for Furanone Chromatography
Solvent System (v/v)PolarityTypical ApplicationReference
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose for many substituted furanones.[1]
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar furanone derivatives.
Water / Acetonitrile (+ 0.1% Formic Acid)Reversed-PhaseFor HPLC purification of polar or water-soluble furanones.[9][11]
Toluene / AcetoneMediumAlternative non-halogenated solvent system.
FAQ 4: My compound is streaking or tailing badly on the silica gel column.

Expert Analysis: Streaking is often caused by undesirable interactions between your compound and the acidic silanol groups on the silica surface. It can also be caused by overloading the column or poor sample loading technique.

Suggested Solutions:

  • Add a Modifier:

    • If your compound is basic, add ~0.5-1% triethylamine (Et₃N) to the eluent to neutralize the acidic silica surface.

    • If your compound is acidic, adding ~0.5-1% acetic acid or formic acid to the eluent can improve peak shape.

  • Check Sample Load: You may be loading too much material. As a rule of thumb, the mass of crude material should be 1-2% of the mass of the silica gel (e.g., 100-200 mg crude on a 10 g column).

  • Improve Loading Technique: Always dissolve your sample in a minimal amount of solvent and pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This "dry loading" technique prevents band broadening at the start of the run.

Workflow: Troubleshooting Column Chromatography

G start Problem Observed During Chromatography poor_sep Poor Separation (Rf values too close) start->poor_sep streaking Compound Streaking or Tailing? start->streaking no_elution Compound Stuck on Column? start->no_elution sol_polarity Adjust Solvent Polarity (Gradient or Isocratic) poor_sep->sol_polarity Yes sol_selectivity Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) poor_sep->sol_selectivity If polarity change fails sol_modifier Add Modifier to Eluent (e.g., Et3N, AcOH) streaking->sol_modifier Yes sol_load Reduce Sample Load or Use Dry Loading Technique streaking->sol_load Also consider sol_flush Flush Column with Very Polar Solvent (e.g., 100% MeOH or IPA) no_elution->sol_flush Yes

Caption: A workflow for troubleshooting common column chromatography issues.

Section 3: Troubleshooting Crystallization

Crystallization can be an excellent and scalable purification method for solid furanone derivatives, but inducing crystal formation can be challenging.

FAQ 5: My furanone derivative is pure by NMR but refuses to crystallize, remaining an oil.

Expert Analysis: The inability to crystallize, or "oiling out," occurs when the solubility of the compound in the solvent is too high, even at low temperatures, or when the kinetics of nucleation are very slow. The goal is to find a solvent system where the product is sparingly soluble at low temperatures but readily soluble at high temperatures.

Suggested Solutions:

  • Anti-Solvent Addition: Dissolve your oil in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Warm slightly to clarify and then allow to cool slowly. For many furanones, a good solvent/anti-solvent pair is Dichloromethane/Hexane or Ethyl Acetate/Hexane. Partial recrystallization from hexane has been shown to be effective for isolating specific stereoisomers.[2][3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.

  • Slow Evaporation: Dissolve the compound in a moderately volatile solvent and leave the container partially open in a clean, vibration-free environment. As the solvent slowly evaporates, the concentration will increase, hopefully leading to crystallization.

FAQ 6: I've managed to get crystals, but they are contaminated with another diastereomer.

Expert Analysis: Separating diastereomers can be difficult as they often have very similar physical properties. While chromatography is the standard method, sometimes cocrystallization occurs where both diastereomers are incorporated into the same crystal lattice.[12]

Suggested Solutions:

  • Iterative Recrystallization: Sometimes, even with cocrystallization, the crystal lattice will have a slight preference for one diastereomer. Repeatedly recrystallizing the material may enrich the less soluble diastereomer in the solid phase. Analyze the mother liquor and the crystals at each step.

  • Solvent System Variation: The tendency to cocrystallize can be highly dependent on the solvent used. Systematically screen a wide range of crystallization solvents. A different solvent may form a crystal lattice that is more selective for a single diastereomer.

  • Resort to Chromatography: If crystallization fails to separate the diastereomers, meticulous column chromatography is often the most effective solution.

Section 4: Troubleshooting Distillation

For liquid furanone derivatives that are thermally stable, vacuum distillation is a powerful technique for purification on a large scale.

FAQ 7: My product is decomposing or polymerizing in the distillation pot.

Expert Analysis: Many organic compounds, including furanones, are not stable at their atmospheric boiling points. The solution is to reduce the pressure, which lowers the temperature required for boiling.

Suggested Solutions:

  • Use High Vacuum: Employ a good vacuum pump (e.g., a rotary vane pump) to significantly lower the pressure. Distillation under 1 mbar has been successfully used to purify furanone derivatives.[6]

  • Short Path Distillation: For very sensitive or high-boiling-point compounds, a Kugelrohr or short path distillation apparatus minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.

  • Remove Catalysts: Ensure that no acidic or basic residues from the reaction are present in the distillation pot, as these can catalyze decomposition at high temperatures. A simple aqueous wash of the crude product before distillation can prevent this.

References

Furanone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furanone synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. Instead of a rigid protocol, we offer a dynamic question-and-answer-based troubleshooting resource grounded in mechanistic principles to help you navigate common side reactions and optimize your outcomes.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can occur across various furanone synthesis methods.

Question: My reaction yield is consistently low, and my TLC/LCMS shows a complex mixture of products. Where do I start?

Answer: Low yields and complex product mixtures are often symptoms of competing side reactions or product degradation. A logical diagnostic approach is crucial.[1][2] Before blaming a specific side reaction, it's essential to verify the fundamentals of your experimental setup and procedure.[1]

Initial Troubleshooting Workflow:

Here is a decision-making workflow to diagnose the root cause of low yields.

G start Low Yield / Complex Mixture check_purity Are starting materials & solvents pure and dry? start->check_purity check_conditions Are reaction conditions (temp, conc, atmosphere) correct? check_purity->check_conditions  Yes tlc_analysis Analyze TLC/LCMS: - Unreacted Starting Material? - Streaking/Baseline Material? - Discrete Spots? check_conditions->tlc_analysis  Yes unreacted_sm Problem: Incomplete Conversion Solution: Increase temp, prolong time, check catalyst activity. tlc_analysis->unreacted_sm Yes streaking Problem: Polymerization/Degradation Solution: Lower temp/concentration, use inhibitor, check pH. tlc_analysis->streaking Yes spots Problem: Specific Byproducts Solution: Identify byproducts. Consult specific synthesis guides (Sections 2 & 3). tlc_analysis->spots Yes

Caption: Initial troubleshooting decision tree for low yields.

Question: I'm observing significant polymerization or the formation of black, insoluble solids ("humins"). What causes this and how can I prevent it?

Answer: Polymerization is a frequent and troublesome side reaction, especially in acid-catalyzed syntheses.[3][4] Furan rings, particularly those with electron-releasing substituents, are susceptible to protonation, which can initiate ring-opening or electrophilic polymerization cascades.[3]

Causality:

  • Strong Acidity: Highly acidic conditions can protonate the furanone ring, creating a reactive electrophile that attacks another furanone molecule.[3]

  • High Temperature: Increased temperature accelerates not only the desired reaction but also these degradation pathways.

  • High Concentration: Greater proximity of molecules increases the likelihood of intermolecular reactions (polymerization) over the desired intramolecular cyclization.

Troubleshooting Steps:

  • Reduce Catalyst Acidity/Concentration: Use the mildest acid catalyst effective for the transformation. Screen catalysts like p-TsOH, Amberlyst resins, or even weaker acids and use the lowest possible loading.[4]

  • Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Decrease Reactant Concentration: Running the reaction under more dilute conditions can favor the intramolecular cyclization over intermolecular polymerization.

  • Solvent Choice: In some cases, solvents like methanol can suppress polymerization by stabilizing reactive intermediates.[5]

Section 2: Paal-Knorr Furanone Synthesis & Common Issues

The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone method for preparing furans and can be adapted for furanones.[6][7][8]

Question: My Paal-Knorr reaction is slow and incomplete, with significant starting material remaining. How can I drive it to completion?

Answer: This issue points to either an insufficient driving force for the cyclization or catalyst deactivation. The reaction is a dehydration, meaning water is a byproduct.[6] According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction.

Troubleshooting Steps:

  • Water Removal: The most effective solution is to actively remove water as it forms. Using a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) is a classic and highly effective method.[9]

  • Use a Dehydrating Agent: In anhydrous conditions, adding a dehydrating agent like phosphorus pentoxide (P₂O₅) can be effective.[6][8]

  • Catalyst Choice: Ensure your acid catalyst is active and suitable. While strong protic acids like H₂SO₄ work, solid acid catalysts or Lewis acids can also be effective and sometimes easier to handle.[8]

Question: I'm attempting a Paal-Knorr synthesis, but I'm isolating a pyrrole byproduct. Why is this happening?

Answer: The Paal-Knorr synthesis is versatile and can produce pyrroles if a source of ammonia or a primary amine is present.[6][9] The mechanism is analogous, but the initial nucleophilic attack comes from the amine instead of a hydroxyl group.

Causality & Prevention:

  • Contamination: The most likely cause is contamination from solvents, reagents, or even ammonia in the laboratory air.

  • Solution: Ensure all reagents and solvents are pure and free from nitrogen-containing impurities.[9] If using ammonium salts in a previous step, ensure they are completely removed. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent contamination from ambient ammonia.

G cluster_furan Desired Pathway cluster_pyrrole Side Reaction Diketone 1,4-Diketone H_plus H+ Amine R-NH₂ Contaminant Enol Enol Intermediate Diketone->Enol tautomerization Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal amine attack Hemiacetal Cyclized Hemiacetal Enol->Hemiacetal intramolecular attack Furanone Furanone Product Hemiacetal->Furanone - H₂O Pyrrole Pyrrole Byproduct Hemiaminal->Pyrrole - 2H₂O

Caption: Competing pathways in Paal-Knorr synthesis.

Section 3: Furanone Synthesis via Furan Oxidation

The oxidation of substituted furans is a common route to 2(5H)-furanones. However, this method is prone to over-oxidation and the formation of ring-opened byproducts.[10][11]

Question: My furan oxidation with H₂O₂ is giving me succinic acid and other ring-opened byproducts instead of the desired 2(5H)-furanone. How can I improve selectivity?

Answer: This is a classic case of over-oxidation. The desired 2(5H)-furanone is an intermediate in the oxidation of furfural, and harsh conditions can lead to its hydrolysis and further oxidation to C4 dicarboxylic acids like maleic or succinic acid.[11][12]

Key Parameters & Optimization:

ParameterIssue with Poor ControlRecommended ActionRationale
Temperature High temperatures (>50 °C) promote over-oxidation and ring-opening.[13]Perform the reaction at room temperature or below (e.g., 0-25 °C).[14][15]Favors the kinetic product (furanone) over thermodynamic degradation products.
Oxidant Amount A large excess of H₂O₂ will drive the reaction past the furanone stage.Use a controlled stoichiometry of H₂O₂ (e.g., 1.1-1.5 equivalents). Monitor reaction progress carefully.Limits the availability of the oxidizing agent for subsequent, undesired reactions.
Catalyst Strong acid catalysts can promote hydrolysis of the furanone product.[11]Use milder catalysts or even perform the reaction under autocatalytic conditions where accumulating acids catalyze the reaction.[10]Reduces the rate of the acid-catalyzed ring-opening of the desired product.
Reaction Time Prolonged reaction times expose the product to oxidative and acidic conditions, leading to degradation.Monitor the reaction by TLC/LCMS and quench it as soon as the starting furan is consumed.Minimizes product decomposition by limiting its exposure to the reaction environment.[12]

Question: I am trying to synthesize a 2(3H)-furanone, but I keep getting the isomeric 2(5H)-furanone as the major product. How can I control this isomerization?

Answer: The 2(5H)-furanone, with its endocyclic double bond conjugated to the carbonyl group, is often the thermodynamically more stable isomer. The 2(3H)-isomer can rearrange to the 2(5H)-isomer, especially under basic or thermal conditions.[12]

Strategies for Selectivity:

  • Control Temperature: Isomerization is often promoted by heat. Running the reaction at lower temperatures can favor the formation of the kinetic 2(3H)-product.[12]

  • Choice of Base/Catalyst: If using a base, a milder, non-nucleophilic base may reduce the extent of isomerization.[12]

  • Minimize Reaction Time: Work up the reaction as soon as possible to isolate the 2(3H)-furanone before it has significant time to isomerize.[12]

References

Technical Support Center: Crystallization of 4-Hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-hydroxyfuran-2(5H)-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this compound. As Senior Application Scientists, we have structured this center to address the practical challenges you may encounter in the lab, grounding our recommendations in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering step-by-step solutions.

Question 1: I've dissolved my crude this compound, but no crystals are forming upon cooling. What should I do?

Probable Causes:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow. This is often due to using an excessive volume of solvent.[1]

  • Lack of Nucleation Sites: Crystal formation requires an initial "seed" or nucleation point. Spontaneous nucleation can sometimes be slow or inhibited.[2]

  • High Solubility at Low Temperatures: The chosen solvent system may still be too "good" even at reduced temperatures, keeping the compound fully dissolved.

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[2]

    • Seed Crystal Addition: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[1]

    • "Solvent Shock": Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.[1]

  • Increase Concentration:

    • If nucleation techniques fail, gently reheat the solution to re-dissolve any solids.

    • Evaporate a portion of the solvent (e.g., 10-15% of the volume) by heating or under a gentle stream of nitrogen.[2]

    • Allow the more concentrated solution to cool slowly again. The principle behind recrystallization is that the amount of solute that can be dissolved increases with temperature; by reducing the solvent volume, you ensure the solution becomes supersaturated upon cooling.[3]

  • Re-evaluate Solvent System: If the compound remains stubbornly in solution, the solvent may be inappropriate. You may need to introduce an "anti-solvent" (see FAQ 2) or try a different solvent system altogether.

Question 2: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I fix this?

Probable Causes:

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.[2]

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil.[4]

  • Inappropriate Solvent Choice: This can occur when the boiling point of the solvent is higher than the melting point of the compound (135-137 °C for this compound).[3][5][6] While less common for this specific compound with typical solvents, it remains a possibility.

Step-by-Step Solutions:

  • Re-dissolve and Cool Slowly:

    • Reheat the flask until the oil completely redissolves into the solution.

    • Add a small amount (5-10%) of additional hot solvent to slightly decrease the saturation level.[1]

    • Allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool) can promote slow, ordered crystal growth.

    • Once at room temperature, move the flask to an ice bath to maximize yield.

  • Reduce Impurity Load:

    • If oiling persists, the crude material may be too impure. Consider pre-purification using column chromatography before attempting recrystallization.

    • For colored impurities, a charcoal treatment may be effective. Add a small amount of activated charcoal to the cool solution, heat it to just below boiling, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.

Question 3: My crystallization yielded very little product. How can I improve my recovery?

Probable Causes:

  • Excessive Solvent Use: Using too much solvent is the most common cause of low yield, as a significant portion of the product remains dissolved in the mother liquor even after cooling.[1]

  • Premature Filtration: Filtering the crystals before the solution has fully cooled will result in product loss.

  • Inefficient Washing: Washing the collected crystals with room-temperature solvent or an excessive volume of cold solvent can re-dissolve a substantial amount of the product.[7]

Step-by-Step Solutions:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[7] Work in small solvent additions, allowing the solution to return to a boil each time before adding more.

  • Recover from Mother Liquor: If you have retained the filtrate (mother liquor), you can recover more product. Concentrate the solution by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Refine Washing Technique:

    • Always use ice-cold solvent for washing the filtered crystals.

    • Use a minimal amount of this cold solvent. It's better to perform two very small washes than one large one.

    • Break the vacuum, add the cold solvent to just cover the crystals, gently stir, and then re-apply the vacuum to pull the wash through.

Troubleshooting Workflow Diagram

G start Crude this compound Dissolved in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe no_xtal No Crystals Form observe->no_xtal Problem oil Compound 'Oils Out' observe->oil Problem xtal_ok Crystals Form observe->xtal_ok Success induce Induce Nucleation (Scratch / Seed) no_xtal->induce induce->observe Re-cool & Check reheat Re-heat & Evaporate Some Solvent induce->reheat If fails reheat->cool reheat_oil Re-heat to Dissolve Oil oil->reheat_oil add_solvent Add Small Amount of Hot Solvent reheat_oil->add_solvent cool_slower Cool Even Slower (Insulate Flask) add_solvent->cool_slower cool_slower->observe filter Collect via Vacuum Filtration xtal_ok->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry low_yield Check Yield dry->low_yield end Pure Product yield_ok Yield is Acceptable low_yield->yield_ok Yes yield_bad Yield is Low low_yield->yield_bad No yield_ok->end recover Concentrate Mother Liquor for 2nd Crop yield_bad->recover recover->cool

Caption: A workflow for troubleshooting common crystallization issues.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the key physical properties of this compound I should know for crystallization?

Understanding the compound's properties is critical for designing a successful crystallization protocol.

PropertyValueSignificance for CrystallizationSource
Appearance Light yellow-beige crystalline powderThe color can be an indicator of purity. Highly colored impurities may require charcoal treatment.[5][6]
Melting Point 135-137 °CA sharp melting point close to this range indicates high purity. It also guides solvent choice to avoid "oiling out".[5][6]
Solubility Soluble in water; slightly soluble in methanol; sparingly in DMSOThe compound is polar. This suggests that polar solvents like water, short-chain alcohols, or mixed solvent systems (e.g., ethanol/water) will be effective.[5][6][8]
pKa ~3.55The compound is a weak acid. Its solubility can be manipulated with pH, but this is not typically necessary for standard purification from neutral organic solvents.[5][6]
Stability Light sensitiveStore the final product in an amber vial or protected from light to prevent degradation.[6][8]
FAQ 2: What is a good starting solvent system for crystallizing this compound?

Given its polar nature, a mixed solvent system is often an excellent choice.[9] A good starting point is an Ethanol/Water or Isopropanol/Water system.

Rationale: this compound is likely quite soluble in alcohols (the "good" solvent) and less soluble in water (the "poor" or "anti-solvent"). This differential solubility is the key to recrystallization.[10]

How to use a mixed solvent system:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • At this point, the solution is saturated. Allow it to cool slowly to induce crystallization.

Other potential single-solvent systems to test include ethyl acetate or acetone, though trial-and-error on a small scale is always recommended.[11]

FAQ 3: Can the tautomeric nature of this compound affect crystallization?

Yes, tautomerism can potentially influence crystallization. This compound is an enol that can exist in equilibrium with its keto tautomer. The position of this equilibrium can be influenced by the solvent environment. While this doesn't typically prevent crystallization, it can sometimes lead to the formation of different crystal habits or polymorphs. For most purification purposes, maintaining consistent solvent, temperature, and cooling rate conditions will ensure reproducible results.

III. Standard Recrystallization Protocol

This protocol provides a reliable, step-by-step methodology for the purification of this compound using a mixed solvent system.

Experimental Workflow Diagram

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot 'good' solvent (e.g., Ethanol) to dissolve A->B C 3. Add hot 'anti-solvent' (e.g., Water) dropwise until cloudy B->C D 4. Add a few drops of hot 'good' solvent to re-clarify C->D E 5. Allow solution to cool slowly to room temperature D->E F 6. Place flask in an ice bath for >30 min E->F G 7. Collect crystals via vacuum filtration F->G H 8. Wash with minimal ice-cold solvent G->H I 9. Dry crystals under vacuum H->I J J I->J Pure Product

References

Technical Support Center: Degradation Pathways of 2(5H)-Furanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2(5H)-furanones. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this important class of heterocyclic compounds. As a core structural motif in numerous natural products and pharmacologically active molecules, understanding the degradation pathways of 2(5H)-furanones is critical for ensuring experimental reproducibility, product shelf-life, and therapeutic efficacy.[1][2][3]

This resource, structured in a question-and-answer format, directly addresses specific issues you may encounter during your research, offering explanations grounded in mechanistic principles and providing actionable protocols.

Frequently Asked Questions & Troubleshooting

Question 1: My 2(5H)-furanone compound is showing instability in aqueous media during my assay. What is the likely degradation pathway and how can I mitigate it?

Answer: The most common cause of degradation for 2(5H)-furanones in aqueous solutions is hydrolysis . The lactone (cyclic ester) functionality is susceptible to ring-opening, particularly under basic or strongly acidic conditions.

Causality & Mechanism: The carbonyl group of the lactone is an electrophilic center. Under basic conditions, hydroxide ions act as nucleophiles, attacking the carbonyl carbon and leading to the cleavage of the ester bond. This results in the formation of a γ-hydroxy-α,β-unsaturated carboxylate. Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water.

The stability of substituted furanones can vary. For instance, 5-hydroxy-2(5H)-furanone exists in a pH-dependent equilibrium with its open-chain tautomer, cis-β-formylacrylic acid.[4] At a pH greater than 9, this can further hydrate to form succinic acid.[4][5] The low stability of some halogenated furanones in aqueous solutions is a known factor limiting their clinical application.[6][7]

Troubleshooting & Mitigation Strategies:

  • pH Control: The rate of hydrolysis is significantly influenced by pH. Whenever possible, maintain your experimental conditions within a neutral to slightly acidic pH range (pH 4-7) to minimize both acid- and base-catalyzed hydrolysis. A study on 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives showed significant instability across a pH range of 2.0-8.0.[8]

  • Buffer Selection: Choose your buffer system carefully. Some buffer components can participate in the reaction. Phosphate or citrate buffers are generally good starting points.

  • Temperature Management: Like most chemical reactions, hydrolysis is accelerated at higher temperatures. Conduct your experiments at the lowest feasible temperature. If elevated temperatures are required, minimize the incubation time.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic co-solvents to reduce the concentration of water available for hydrolysis.

Question 2: I am observing unexpected byproducts in my reaction, and I suspect oxidation. What are the common oxidative degradation pathways?

Answer: Yes, the electron-rich double bond in the 2(5H)-furanone ring is susceptible to oxidation from various sources, including atmospheric oxygen, peroxides, or other oxidizing agents present in your reaction mixture.

Causality & Mechanism: Oxidative cleavage of the double bond can lead to a variety of smaller, more polar molecules. For example, the oxidation of 5-hydroxy-2(5H)-furanone can yield maleic acid.[9] The oxidation of furfural to produce 2(5H)-furanone often uses hydrogen peroxide, highlighting the susceptibility of these structures to oxidative conditions.[6] The reaction can proceed via radical mechanisms, especially in the presence of metal catalysts and hydroperoxides, leading to peroxy derivatives.[10]

The generation of furanones in some systems, such as during the heating of food products, can occur via oxidation reactions or the Maillard reaction between sugars and amino acids.[9] This underscores the general susceptibility of the furan core to oxidative transformations.

Troubleshooting & Mitigation Strategies:

  • Inert Atmosphere: For sensitive compounds, perform reactions and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidant Addition: If compatible with your system, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help scavenge free radicals and prevent oxidation.

  • Reagent Purity: Ensure the purity of your reagents and solvents, as trace metal impurities can catalyze oxidation reactions. Peroxide formation in older ether solvents is a common culprit.

Question 3: My 2(5H)-furanone derivative, which is stored in a clear vial, seems to have degraded over time. Could light be a factor?

Answer: Absolutely. Photodegradation is a significant degradation pathway for 2(5H)-furanones. The conjugated π-system within the furanone ring readily absorbs UV light, which can lead to photochemical reactions.

Causality & Mechanism: Upon absorption of light, the molecule is promoted to an excited state, making it highly reactive. The most common photochemical transformations for 2(5H)-furanones are pericyclic reactions, particularly [2+2] photocycloadditions with alkenes or even with another furanone molecule to form dimers.[1][11] These reactions can lead to a complex mixture of stereoisomeric products, significantly reducing the yield of your desired compound.[11] In the atmosphere, vapor-phase 2(5H)-furanone is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 29 hours.[12]

Troubleshooting & Mitigation Strategies:

  • Light Protection: Always store 2(5H)-furanone compounds and their solutions in amber vials or wrap clear containers with aluminum foil to protect them from light.

  • Controlled Lighting in Lab: Be mindful of laboratory lighting conditions during long experiments. If necessary, work under yellow light or cover your experimental setup.

  • Photostability Studies: If your compound is intended for pharmaceutical use, dedicated photostability studies are essential to characterize its degradation profile upon light exposure.

Question 4: What are the best practices for the long-term storage of 2(5H)-furanone compounds?

Answer: Proper storage is crucial to ensure the stability and efficacy of your 2(5H)-furanone derivatives over time.[13] Given their susceptibility to hydrolysis, oxidation, and photodegradation, a multi-faceted approach to storage is required.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool (2-8 °C) or Frozen (-20 °C)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
Light Amber Vials / DarknessPrevents photochemical reactions and photodegradation.[13]
Moisture Tightly Sealed Containers, DesiccatorPrevents hydrolysis by excluding atmospheric moisture.[13]

Visualizing Degradation Pathways & Workflows

Major Degradation Pathways

The following diagram illustrates the primary degradation routes that can affect 2(5H)-furanone derivatives during experimentation and storage.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Furanone 2(5H)-Furanone Derivative Hydrolysis_Node Ring-Opening Furanone->Hydrolysis_Node Oxidation_Node Double Bond Cleavage Furanone->Oxidation_Node Photo_Node [2+2] Cycloaddition Furanone->Photo_Node Product_H γ-Hydroxy- α,β-Unsaturated Carboxylic Acid Hydrolysis_Node->Product_H H₂O (Acid/Base) Product_O Maleic Acid & Other Byproducts Oxidation_Node->Product_O O₂, Peroxides Product_P Cyclobutane Dimers/ Adducts Photo_Node->Product_P UV Light (hν) caption Key degradation pathways for 2(5H)-furanones. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Stock Solution of 2(5H)-Furanone B1 Incubate Samples (e.g., pH, Light, Temp, O₂) A1->B1 A2 Prepare Stress Condition Buffers/Solvents (e.g., pH 3, 7, 9) A2->B1 B2 Collect Aliquots at Time Points (t=0, 1, 4, 8, 24h) B1->B2 B3 Quench Reaction (if necessary) B2->B3 C1 Analyze via HPLC/GC-MS B3->C1 C2 Quantify Parent Compound C1->C2 C3 Identify Degradation Products C1->C3 D1 Determine Degradation Rate & Pathway C2->D1 C3->D1 caption Workflow for a 2(5H)-furanone stability study.

References

Technical Support Center: Scaling Up 4-Hydroxyfuran-2(5H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-hydroxyfuran-2(5H)-one (also known as β-tetronic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis and purification of this versatile chemical intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical field experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis and handling of this compound.

Q1: What are the most common starting materials for the synthesis of this compound and its derivatives?

A1: Common precursors for the synthesis of this compound and its substituted analogs include ethyl acetoacetate[1], furfural[2][3][4], and glyoxylic acid hydrate with propionaldehyde for the methylated version[5]. The choice of starting material often depends on the desired scale, cost considerations, and available equipment.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically offered at around 95% purity[6]. For many pharmaceutical applications, further purification may be necessary to remove residual solvents, starting materials, or byproducts.

Q3: Is this compound stable under normal laboratory conditions?

A3: this compound and its derivatives can be sensitive to heat, light, and pH. For instance, 5-hydroxy-2(5H)-furanone can isomerize into succinic anhydride under certain conditions and can hydrate to succinic acid in strongly basic solutions (pH > 9) upon heating[7]. It is recommended to store the compound in a cool, dark place, and for long-term storage, refrigeration at 2-8°C is advised[8].

Q4: What are the main safety concerns when handling this compound?

A4: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[6][8]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Section 2: Troubleshooting Guide for Synthesis Scale-Up

Scaling up the synthesis of this compound from the lab bench to pilot or industrial scale presents several challenges. This section addresses specific issues you may encounter.

Issue 1: Low Yields and Incomplete Conversion

Q: We are observing significantly lower yields of this compound upon scaling up our synthesis from ethyl acetoacetate. What are the likely causes and how can we mitigate this?

A: This is a common challenge when moving from a laboratory to a larger scale production. The primary reasons for decreased yield are often related to mass and heat transfer limitations.

  • Causality: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences. This can promote the formation of side products or prevent the reaction from going to completion. Heat transfer is also less efficient in larger vessels, which can be problematic for exothermic or temperature-sensitive reactions[9].

  • Troubleshooting Steps:

    • Process Optimization: Re-evaluate and optimize reaction parameters such as temperature, pressure, and reaction time for the larger scale. What worked in a round-bottom flask may not be optimal in a larger reactor.

    • Mixing Efficiency: Ensure your reactor's agitation system is adequate for the viscosity and volume of your reaction mixture. Consider using baffles or different impeller designs to improve mixing.

    • Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, gradual addition can help manage exotherms and maintain a more consistent reaction environment.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials or products, which can contribute to lower yields.

Issue 2: Formation of Impurities and Byproducts

Q: During the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone, we are isolating a significant amount of a methoxy byproduct. How can we minimize its formation and is it possible to convert it to the desired product?

A: The formation of alkoxy byproducts, such as 5-methoxy-4-methyl-2(5H)-furanone, is a known issue, particularly when using alcohols as solvents or co-solvents in the presence of an acid catalyst[10].

  • Causality: The hydroxyl group at the 5-position can react with alcohols present in the reaction mixture under acidic conditions to form an ether linkage.

  • Troubleshooting and Remediation:

    • Solvent Selection: If possible, explore alternative solvents that are less likely to react with the product.

    • Byproduct Conversion: The good news is that this byproduct can often be converted back to the desired product. Heating the isolated 5-methoxy byproduct with dilute hydrochloric acid can convert it back to 5-hydroxy-4-methyl-2(5H)-furanone, allowing for an overall increase in yield[10].

    • Reaction Conditions: Adjusting the reaction temperature and time can also help to minimize the formation of this byproduct. Lower temperatures may favor the desired product.

Experimental Protocol: Conversion of 5-methoxy-4-methyl-2(5H)-furanone to 5-hydroxy-4-methyl-2(5H)-furanone

This protocol is adapted from a patented process and provides a method for converting the common methoxy byproduct back to the desired hydroxyfuranone.

  • Isolate the 5-methoxy-4-methyl-2(5H)-furanone byproduct from the main reaction mixture through distillation or chromatography.

  • Combine the isolated byproduct with a dilute aqueous solution of hydrochloric acid (e.g., 5-10% HCl). The molar ratio of the byproduct to HCl should be approximately 1:1[10].

  • Heat the mixture to a temperature between 90°C and 110°C with stirring[10].

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxy-4-methyl-2(5H)-furanone.

  • Further purify the product by distillation or recrystallization as needed.

Section 3: Purification and Stability Challenges

Q: We are struggling with the purification of our furanone product. Distillation leads to decomposition, and chromatography is not ideal for our target scale. What are our options?

A: The thermal instability of many furanone derivatives is a significant hurdle in large-scale purification[11]. High temperatures during distillation can cause degradation and polymerization, leading to significant product loss.

  • Causality: The conjugated system and the presence of a hydroxyl group in this compound make it susceptible to thermal degradation.

  • Alternative Purification Strategies:

    • Vacuum Distillation: If distillation is necessary, performing it under a high vacuum will lower the boiling point and reduce the thermal stress on the molecule.

    • Crystallization: If the product is a solid, recrystallization is often a more scalable and gentle purification method than chromatography. Experiment with different solvent systems to find one that provides good recovery and purity.

    • Liquid-Liquid Extraction: A well-designed liquid-liquid extraction process can be used to remove many impurities. This is a highly scalable technique.

    • Adsorption/Desorption: For some furan derivatives, purification using activated carbon has been demonstrated. The product is adsorbed onto the carbon and then desorbed with a suitable solvent, which is then evaporated under mild conditions[12].

Q: Our purified this compound appears to degrade over time, even when stored in a refrigerator. What is happening and how can we improve its shelf life?

A: As mentioned, this compound and its analogs can be unstable. The degradation can be due to several factors, including isomerization, oxidation, and polymerization.

  • Causality: 5-Hydroxy-2(5H)-furanone exists in equilibrium with its open-chain tautomer, cis-β-formylacrylic acid[7]. This equilibrium can be influenced by the storage conditions. The presence of oxygen and light can also promote degradation pathways.

  • Improving Stability and Shelf Life:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Light Protection: Use amber vials or store the compound in a dark place to prevent light-induced degradation.

    • pH Control: Avoid storage in basic or strongly acidic conditions, as this can catalyze degradation[7]. The solid, crystalline form is generally more stable than solutions.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as BHT, might be considered, but this would need to be validated for its compatibility with downstream processes.

Visualization of Key Processes

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound, highlighting critical control points.

G cluster_synthesis Synthesis Stage cluster_workup Initial Workup cluster_purification Purification Stage cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction Reagents, Catalyst quench Reaction Quench reaction->quench Quenching Agent ccp1 Temperature Control reaction->ccp1 ccp2 Mixing Efficiency reaction->ccp2 extraction Liquid-Liquid Extraction quench->extraction ccp3 pH Control quench->ccp3 drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation crystallization Crystallization concentration->crystallization chromatography Chromatography concentration->chromatography final_product Purified this compound distillation->final_product ccp4 Thermal Stability distillation->ccp4 crystallization->final_product chromatography->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Tautomeric Equilibrium of 5-Hydroxy-2(5H)-furanone

The following diagram illustrates the ring-chain tautomerism of 5-hydroxy-2(5H)-furanone.

G furanone 5-Hydroxy-2(5H)-furanone (cyclic hemiacetal) acid cis-β-Formylacrylic acid (open-chain aldehyde) furanone->acid Equilibrium

Caption: Ring-chain tautomerism of 5-hydroxy-2(5H)-furanone.

Summary of Synthesis Routes

Starting Material(s)Key Reagents/ConditionsReported YieldPotential Scale-Up ChallengesReference
Ethyl acetoacetateNot specified in abstract38-40%Multi-step "one-pot" synthesis may have complex kinetics to control at scale.[1]
FurfuralElectrocatalytic oxidation with CuS catalyst83.6% selectivity, 70.2% conversionSpecialized equipment for electrocatalysis may be required. Catalyst stability and lifetime.[2]
FurfuralOxidation with TS-1 catalyst and H₂O₂92%Handling of hydrogen peroxide at large scale. Catalyst preparation and regeneration.[3][13]
Glyoxylic acid hydrate and propionaldehydeMorpholine, hydrochloric acid~80%Handling of propionaldehyde. Potential for side reactions with morpholine.[5]
Alkyl β-formylcrotonatesDilute aqueous hydrochloric acidNot specified, but process is for industrial scaleFormation of alkoxy byproducts that require a separate conversion step.[10]

References

Technical Support Center: Purification of Synthetic 4-Hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 4-hydroxyfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges in obtaining high-purity this compound for your research and development endeavors.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Recrystallization Issues

Question: My this compound oils out during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out," the separation of your compound as a liquid instead of a solid, is a common problem in recrystallization. It typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

Causality: this compound has a relatively low melting point (around 141-143 °C) and is a polar molecule. If the cooling process is too rapid or the solvent is too nonpolar, the molecules may not have enough time or the proper orientation to form a crystal lattice, instead aggregating as an oil.

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath. This provides a larger window for crystal nucleation and growth.

  • Solvent System Modification:

    • Single Solvent: If you are using a single solvent, try switching to one with a lower boiling point. Based on the polarity of this compound, good starting points for solvent screening include ethyl acetate, acetone, or short-chain alcohols like isopropanol.[1]

    • Two-Solvent System: A two-solvent system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or diethyl ether) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly.[1]

  • Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution as it cools. This provides a template for crystallization to begin.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface. The microscopic imperfections on the glass can serve as nucleation sites.

Question: I'm getting very low recovery after recrystallization. What are the likely causes?

Answer: Low recovery is often a result of using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions is a good practice.[2]

  • Optimize Solvent Choice: The ideal solvent should have high solubility for your compound when hot and very low solubility when cold. You may need to screen several solvents to find the optimal one.

  • Pre-heat Funnel and Filter Paper: During hot gravity filtration to remove insoluble impurities, use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely.

  • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

Column Chromatography Challenges

Question: My this compound is streaking/tailing on the silica gel column. How can I improve the separation?

Answer: Peak tailing on silica gel is often due to the acidic nature of silica interacting with polar functional groups, such as the hydroxyl group in this compound.

Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can form strong hydrogen bonds with the polar analyte, leading to slow elution and tailed peaks.

Solutions:

  • Mobile Phase Modification:

    • Add a Polar Modifier: Incorporate a small amount of a polar solvent like methanol (1-5%) into your mobile phase (e.g., ethyl acetate/hexane). This can help to block the active sites on the silica gel.

    • Add an Acidic Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can protonate the silanol groups, reducing their interaction with your compound. This is also a common strategy in reversed-phase HPLC to improve peak shape.[3]

  • Choice of Stationary Phase:

    • Deactivated Silica: Use a deactivated (end-capped) silica gel, which has fewer free silanol groups.

    • Reversed-Phase Chromatography: Consider using reversed-phase chromatography (e.g., C18 silica gel) with a polar mobile phase like acetonitrile/water or methanol/water. This is often effective for polar compounds.[3]

  • Sample Loading: Ensure your sample is dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band. Overloading the column can also lead to poor peak shape.

Question: I'm not getting good separation between this compound and a closely related impurity. What should I try?

Answer: Achieving good separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Solvent System Optimization:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switch to a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can improve the resolution of closely eluting compounds.

    • Change Solvent Selectivity: Try different solvent combinations. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol. Different solvents interact with the analyte and stationary phase in unique ways, which can alter the separation selectivity.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than traditional column chromatography. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, is a good starting point for this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The impurities will largely depend on the synthetic route.

  • From Furfural Oxidation: Common impurities include unreacted furfural, over-oxidation products, and potentially isomeric furanones.[4][5]

  • From Cyclization of β-formylcrotonates: You may find unreacted starting materials or byproducts like 5-alkoxy-4-methyl-2(5H)-furanone.[6]

  • General Impurities: Residual solvents from the reaction or workup are also common.

Q2: How can I effectively remove residual solvents?

A2:

  • High Vacuum: Placing the sample under high vacuum for an extended period is often effective for removing volatile organic solvents.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in water or another suitable solvent, lyophilization can be an excellent way to remove the solvent without heating.

  • Azeotropic Distillation: For higher boiling point solvents, adding a lower boiling point solvent that forms an azeotrope with the residual solvent can facilitate its removal under reduced pressure.

Q3: Is this compound stable to heat and pH changes during purification?

A3: this compound can be sensitive to heat and pH.

  • Heat Sensitivity: Prolonged heating can lead to decomposition. It is advisable to keep temperatures as low as possible during purification steps like solvent removal.

  • pH Sensitivity: In strongly basic conditions (pH > 9), the related 5-hydroxy-2(5H)-furanone can hydrate to succinic acid. While this compound is a different isomer, it's prudent to avoid strongly basic conditions. Acidic conditions are generally better tolerated, as evidenced by its synthesis in the presence of hydrochloric acid.[6]

Q4: What is a good starting point for developing a purification strategy?

A4: A good general approach is as follows:

  • Initial Analysis: Analyze your crude product by Thin Layer Chromatography (TLC) or analytical HPLC to get an idea of the number and nature of impurities.

  • Liquid-Liquid Extraction: Perform a workup with a suitable solvent like ethyl acetate to remove water-soluble impurities.[7]

  • Recrystallization Trial: Attempt recrystallization from a small amount of the material, screening various solvents.

  • Column Chromatography: If recrystallization is unsuccessful or does not provide the desired purity, proceed with column chromatography.

  • Purity Assessment: Analyze the purified fractions by TLC, HPLC, or NMR to confirm purity.

Data Presentation and Experimental Protocols

Table 1: Suggested Solvent Systems for Purification of this compound
Purification MethodSolvent System (Starting Point)Rationale & Comments
Recrystallization Ethyl Acetate / HexaneDissolve in minimal hot ethyl acetate, add hexane until cloudy, reheat to clarify, then cool slowly. Balances polarity for good solubility differential.
Isopropanol / WaterDissolve in minimal hot isopropanol, add water dropwise until persistent cloudiness, reheat, and cool. A polar system that can be effective.[1]
Normal-Phase Column Chromatography Ethyl Acetate / Hexane (Gradient)Start with a low percentage of ethyl acetate (e.g., 20%) and gradually increase. Good for separating compounds of moderate polarity.
Dichloromethane / Methanol (Gradient)A more polar system. Start with 1-2% methanol and increase as needed. Effective for more polar impurities.
Reversed-Phase HPLC Acetonitrile / Water + 0.1% Formic Acid (Gradient)A standard system for polar compounds. The formic acid improves peak shape.[3]
Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Synthetic Product tlc_hplc Analyze by TLC/HPLC start->tlc_hplc extraction Liquid-Liquid Extraction tlc_hplc->extraction recrystallization Attempt Recrystallization extraction->recrystallization is_cryst Crystallization Successful? recrystallization->is_cryst column_chrom Column Chromatography is_pure Is Purity >95%? column_chrom->is_pure pure_product Pure this compound is_pure->column_chrom No is_pure->pure_product Yes is_cryst->column_chrom No is_cryst->is_pure Yes

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery solution1 Slow Cooling oiling_out->solution1 solution2 Modify Solvent System oiling_out->solution2 solution3 Seed Crystals oiling_out->solution3 solution4 Minimize Solvent low_recovery->solution4 solution5 Optimize Solvent Choice low_recovery->solution5 solution6 Pre-heat Funnel low_recovery->solution6

Caption: Common recrystallization problems and their solutions.

References

Technical Support Center: Managing the Reactivity of 3,4-Dihalo-5-hydroxy-2(5H)-furanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-dihalo-5-hydroxy-2(5H)-furanones, also known as mucohalic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these highly reactive and versatile molecules. Our goal is to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during experimentation.

Understanding the Core Reactivity

3,4-Dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA) and mucobromic acid (MBA), are characterized by a unique combination of functional groups that contribute to their high reactivity.[1][2] Key structural features include:

  • A conjugated system involving a double bond and a carbonyl group.

  • Two labile halogen atoms at the C3 and C4 positions with differing reactivities.[1][2][3]

  • A hydroxyl group at the C5 position.[1][2]

This arrangement makes them valuable synthons for a wide range of chemical transformations and the development of bioactive compounds.[1][2][4] However, this reactivity also presents specific challenges in handling and in designing synthetic strategies.

A crucial aspect of their chemistry is the equilibrium between their cyclic furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution.[1][2] This equilibrium is pH-dependent, with the cyclic form being predominant at low pH and in the solid state, while basic conditions favor the deprotonated, acyclic form.[1][5]

Chemical Structures and Equilibrium

Caption: Tautomeric equilibrium of 3,4-dihalo-5-hydroxy-2(5H)-furanones.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling and reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones.

Q1: My reaction is giving low yields and multiple unidentified byproducts. What are the likely causes?

A1: Low yields and complex product mixtures are common challenges stemming from the high reactivity of the furanone core. Several factors could be at play:

  • Ring Instability and Opening: The furanone ring can be susceptible to opening, especially under basic conditions, leading to the formation of the acyclic form which can undergo different reaction pathways.[1][2][5] Light can also induce ring-opening dynamics.[6]

    • Troubleshooting:

      • pH Control: Maintain a slightly acidic to neutral pH if the cyclic form is the desired reactant. Buffered solutions can be beneficial during aqueous workups.[7]

      • Temperature Management: Avoid excessive heat, as it can promote side reactions and decomposition.[8] Running reactions at lower temperatures may favor the desired kinetic product.[8]

      • Minimize Reaction Time: Prolonged reaction times can lead to the accumulation of undesired byproducts.[8]

  • Non-selective Halogen Substitution: Both the C3 and C4 halogens are labile, but their reactivity can differ. Reaction conditions will dictate which halogen is preferentially substituted.

    • Troubleshooting:

      • Nucleophile Choice: The nature of the nucleophile is critical. For instance, selenophenols have been shown to easily displace the 4-chlorine atom.[1]

      • Solvent and Catalyst Effects: The choice of solvent and the presence of a catalyst can influence the selectivity of halogen substitution.

  • Reaction with the C5 Hydroxyl Group: The hydroxyl group at the C5 position can also participate in reactions, such as esterification or etherification, leading to a mixture of products if not properly managed.[9]

    • Troubleshooting:

      • Protection Strategy: If reactions at the C3 or C4 positions are desired, consider protecting the C5 hydroxyl group. For example, treatment with methyl chloroformate can form a carbonate, which can later be removed.[9][10]

Q2: I am observing unexpected ring transformation products. How can I control this?

A2: Ring transformations are a known reaction pathway for these furanones, particularly with nitrogen-based nucleophiles.

  • Reaction with Amines and Hydrazines: Treatment with ammonium hydroxide or hydrazine derivatives can lead to the formation of 1H-pyrrol-2(5H)-one or 4,5-dihalogeno-3(2H)-pyridazinone derivatives, respectively.[1]

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully control the temperature and stoichiometry. Elevated temperatures often favor ring transformation.[1]

      • Protecting the Furanone Ring: In some cases, converting the 5-hydroxy group to a less reactive ether or ester can disfavor ring-opening and subsequent transformation.

Workflow for Troubleshooting Low Yields

Figure 2: Troubleshooting Low Yields start Low Yield or Multiple Products check_ph Analyze Reaction pH start->check_ph check_temp Evaluate Reaction Temperature start->check_temp check_time Assess Reaction Time start->check_time check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents adjust_ph Optimize pH (e.g., buffered workup) check_ph->adjust_ph adjust_temp Lower Reaction Temperature check_temp->adjust_temp adjust_time Reduce Reaction Time check_time->adjust_time adjust_reagents Use Purified Reagents & Optimize Stoichiometry check_reagents->adjust_reagents protecting_group Consider Protecting Group for C5-OH adjust_ph->protecting_group adjust_temp->protecting_group adjust_time->protecting_group adjust_reagents->protecting_group end Improved Yield and Purity protecting_group->end

Caption: A systematic approach to troubleshooting low-yielding reactions.

Q3: My purified product seems to degrade upon storage. What are the best practices for storage and handling?

A3: 3,4-Dihalo-5-hydroxy-2(5H)-furanones and their derivatives can be sensitive to environmental factors.

  • Storage Conditions:

    • Temperature: Store in a cool, dark place. Refrigeration is often recommended to maintain long-term stability.[11]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related degradation.

    • Container: Use tightly sealed containers to minimize exposure to air and moisture.

  • Handling Precautions:

    • These compounds are potent skin and eye irritants.[4] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

    • Avoid inhalation of dust or vapors.[11]

Parameter Recommendation Rationale
Temperature RefrigerateSlows degradation pathways
Atmosphere Inert (Ar, N₂)Prevents oxidation
Light Store in the darkPrevents photochemical degradation
Moisture Tightly sealed containerAvoids hydrolysis

Table 1: Recommended Storage Conditions

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel for the purification of my furanone derivative?

A: Standard silica gel can be acidic enough to cause degradation of sensitive furanone compounds.[7] If you observe product loss during chromatography, consider the following alternatives:

  • Deactivated Silica: Wash the silica gel with a solvent system containing a small amount of a base like triethylamine, followed by thorough drying.[7]

  • Alternative Stationary Phases: Neutral or basic alumina or Florisil® can be less harsh options.[7] However, it is always best to test compatibility on a small scale first.

Q: What is the best way to monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a standard method. However, due to the potential for on-plate degradation, it's advisable to run TLCs quickly and use a suitable visualization technique (e.g., UV light, potassium permanganate stain). For more quantitative analysis, techniques like HPLC or GC-MS can be employed, provided the compounds are stable under the analysis conditions.

Q: Are there any "green" or more environmentally friendly approaches to reactions with these compounds?

A: Research is ongoing into greener synthetic methodologies. Some strategies include the use of water as a solvent where appropriate, employing catalytic rather than stoichiometric reagents, and exploring photocatalytic methods to reduce the reliance on harsh reagents.

Experimental Protocols

General Protocol for Nucleophilic Substitution at C4

This protocol provides a general guideline for the substitution of the C4-halogen with a thiol nucleophile. Note: This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the 3,4-dihalo-5-hydroxy-2(5H)-furanone (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) dropwise.

  • Addition of Nucleophile: Slowly add the thiol (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on deactivated silica gel.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxyfuran-2(5H)-one for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4-hydroxyfuran-2(5H)-one, also known as tetronic acid, represents a valuable scaffold and a versatile building block in the synthesis of a myriad of biologically active compounds. Its β-keto-γ-butyrolactone motif is a key feature in numerous natural products, including the well-known ascorbic acid (Vitamin C). The selection of an appropriate synthetic route to this vital precursor is paramount, directly impacting yield, purity, scalability, and overall cost-efficiency of the final therapeutic agent. This guide provides an in-depth comparison of the most prevalent and effective methods for the synthesis of this compound, offering a critical evaluation of each to inform your experimental design and process development.

At a Glance: Comparative Analysis of Synthesis Methods

Synthesis Method Starting Material(s) Typical Yield Key Reagents/Catalysts Reaction Conditions Key Advantages Key Disadvantages
From Ethyl Acetoacetate Ethyl Acetoacetate38-64%Bromine, Sodium HydroxideAqueous, multi-step (bromination, hydrolysis, cyclization)Readily available and inexpensive starting material.Use of hazardous bromine, moderate yields.
From Furfural (Oxidation) FurfuralUp to 92% (for 5-hydroxy isomer)Varies: Electrocatalysis (e.g., CuS), Photocatalysis (e.g., Rose Bengal), or Chemical Oxidation (e.g., H₂O₂/TS-1)Varies: Ambient to moderate temperatures, requires specific catalysts and equipment.Utilizes a renewable biomass-derived starting material, high potential yields for the 5-hydroxy isomer.Can produce the 5-hydroxy isomer which may require isomerization, catalyst cost and stability can be a factor.
From Furan (Oxidation) FuranGood to ExcellentOxone (potassium peroxymonosulfate)Aqueous, ambient temperatureSimple, scalable, uses a single and effective oxidant, environmentally benign solvent (water).Furan is a volatile and flammable starting material.

Method 1: Synthesis from Ethyl Acetoacetate

This classical approach leverages the reactivity of the enolate of ethyl acetoacetate to construct the furanone ring. The overall transformation is a multi-step process that can be performed in a "one-pot" fashion, albeit with moderate yields.[1]

Mechanistic Rationale and Causality of Experimental Choices

The synthesis from ethyl acetoacetate is a prime example of leveraging classical organic reactions to build heterocyclic systems. The choice of reagents and the sequence of steps are dictated by the need to introduce the necessary functional groups and then induce cyclization.

The reaction proceeds through three key stages:

  • γ-Bromination: The reaction is initiated by the bromination of the terminal methyl group (the γ-position) of ethyl acetoacetate. This step is crucial as it introduces a leaving group on the carbon that will ultimately form the C-5 of the furanone ring. The selectivity for the γ-position over the more acidic α-position is a key aspect of this synthesis.

  • Hydrolysis: The ester and the bromo functionalities are then subjected to hydrolysis under basic conditions (e.g., aqueous sodium hydroxide). This deprotects the carboxylic acid and prepares the molecule for cyclization.

  • Intramolecular Cyclization: The final and critical step is an intramolecular Williamson ether synthesis. The alkoxide formed from the hydrolysis of the ester attacks the carbon bearing the bromine, displacing the bromide ion and forming the five-membered lactone ring. This cyclization is a type of Dieckmann condensation.

Caption: Synthetic pathway from ethyl acetoacetate.

Experimental Protocol

A representative protocol for the synthesis of α-alkyltetronic acids, a derivative of the target molecule, reports yields of over 64% after optimization.[2] The following is a generalized procedure for the parent compound based on established methodologies:

  • Bromination: To a solution of ethyl acetoacetate in a suitable solvent (e.g., dichloromethane), add bromine dropwise at a controlled temperature (typically 0-5 °C) with stirring. The reaction is monitored by TLC until the starting material is consumed.

  • Hydrolysis and Cyclization: The reaction mixture containing the crude γ-bromo ethyl acetoacetate is slowly added to a pre-cooled aqueous solution of sodium hydroxide. The mixture is stirred and allowed to warm to room temperature, and then heated to effect hydrolysis and cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Method 2: Synthesis from Furfural (Oxidation)

The conversion of furfural, a readily available platform chemical derived from biomass, into this compound (or its isomer 5-hydroxy-2(5H)-one) is an attractive and sustainable approach. This transformation is typically achieved through oxidation, with several modern catalytic systems being developed.

Mechanistic Rationale and Causality of Experimental Choices

The oxidation of furfural to a furanone derivative involves a ring-opening and rearrangement process. The choice of catalyst and oxidant is critical in directing the reaction towards the desired product and minimizing over-oxidation to maleic acid or other byproducts.

Electrocatalytic Oxidation: This method utilizes an electric current to drive the oxidation of furfural. A key advantage is the ability to use water as the oxygen source under ambient conditions.[3] The proposed mechanism involves the generation of hydroxyl radicals on the surface of the electrocatalyst (e.g., CuS nanosheets).[3] These radicals attack the furfural molecule, leading to C-C bond cleavage, ring-opening, and subsequent intramolecular isomerization to form 5-hydroxy-2(5H)-furanone.[3] The choice of a specific metal chalcogenide catalyst is based on its ability to efficiently generate these reactive oxygen species and facilitate the desired reaction pathway. With CuS nanosheets, a high selectivity (83.6%) and conversion (70.2%) have been reported.[3]

Photocatalytic Oxidation: This approach employs a photosensitizer (e.g., Rose Bengal) and light to generate singlet oxygen from molecular oxygen.[4] Singlet oxygen then reacts with furfural in a [4+2] cycloaddition (Diels-Alder type) reaction to form an unstable endoperoxide intermediate. This intermediate subsequently rearranges to yield 5-hydroxy-2(5H)-furanone. The choice of sensitizer is crucial as it must be able to efficiently absorb light and transfer energy to molecular oxygen to generate the reactive singlet oxygen species.

Chemical Oxidation with H₂O₂/TS-1: The use of hydrogen peroxide as the oxidant with a titanium silicalite-1 (TS-1) catalyst offers a green and efficient route. This system has been reported to produce 5-hydroxy-2(5H)-furanone with a remarkable 92% yield at room temperature.[5][6] The mechanism is believed to involve the epoxidation of the furan ring by active titanium hydroperoxo species on the TS-1 catalyst, followed by a Baeyer-Villiger-type oxidation to form the furanone.[6]

Caption: General oxidative pathways from furfural.

Experimental Protocol (General for Chemical Oxidation)

The following is a generalized protocol for the synthesis of 5-hydroxy-2(5H)-furanone via chemical oxidation of furfural:

  • Reaction Setup: In a round-bottom flask, disperse the catalyst (e.g., TS-1) in a suitable solvent. Add the furfural to the suspension.

  • Oxidant Addition: Slowly add the oxidant (e.g., hydrogen peroxide) to the stirred mixture at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the furfural is consumed.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then subjected to an appropriate work-up procedure, which may include extraction and solvent removal. The crude product is purified by column chromatography.

Method 3: Synthesis from Furan (Oxidation)

A direct and efficient route to 5-hydroxy-2(5H)-furanone involves the oxidation of furan. This method is particularly attractive due to its simplicity and scalability.

Mechanistic Rationale and Causality of Experimental Choices

This synthesis relies on the controlled oxidation of the furan ring to introduce the necessary carbonyl and hydroxyl functionalities. The choice of a mild and selective oxidant is key to preventing over-oxidation and achieving a good yield of the desired product.

Oxidation with Oxone: A practical and environmentally friendly method utilizes Oxone (potassium peroxymonosulfate) as the oxidant in water.[7][8] This approach is advantageous as it avoids the use of organic solvents and harsh reagents. The mechanism is believed to proceed through the epoxidation of one of the double bonds in the furan ring by the active oxygen species from Oxone. The resulting epoxide is unstable and undergoes rearrangement to form the 5-hydroxy-2(5H)-furanone. The use of water as the solvent is not only green but also facilitates the reaction and work-up.

Caption: Oxidative pathway from furan.

Experimental Protocol

The following is a generalized protocol for the synthesis of 5-hydroxy-2(5H)-furanone from furan using Oxone:

  • Reaction Setup: In a round-bottom flask, dissolve Oxone in water.

  • Furan Addition: Add furan to the aqueous solution of Oxone at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound or its isomer is highly dependent on the specific requirements of the research or development project.

  • For small-scale laboratory synthesis where cost and the use of a classical, well-understood reaction are prioritized, the synthesis from ethyl acetoacetate is a viable option, despite its moderate yields and the use of bromine.

  • For projects focused on sustainability and the utilization of renewable feedstocks , the oxidation of furfural is a highly promising route. The method employing H₂O₂/TS-1 is particularly noteworthy for its high reported yield and mild reaction conditions.[5][6]

  • For large-scale and practical synthesis where simplicity, scalability, and green chemistry principles are paramount, the oxidation of furan with Oxone in water stands out as an excellent choice.[7][8]

It is imperative for researchers to carefully consider the safety, environmental impact, and economic feasibility of each method in the context of their specific application. Further optimization of reaction conditions for any chosen method is also highly recommended to maximize yield and purity.

References

A Comparative Guide to the Biological Activity of 4-Hydroxyfuran-2(5H)-one and Other Butenolides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Butenolide Scaffold - A Privileged Structure in Drug Discovery

The butenolide, or furanone, ring is a four-carbon, unsaturated γ-lactone that serves as the structural core for a vast array of natural products and synthetically derived compounds.[1] This simple heterocyclic motif is a cornerstone in medicinal chemistry, imparting a diverse range of biological activities to the molecules that contain it.[2] From the well-known ascorbic acid (Vitamin C) to complex fungal metabolites, the butenolide scaffold has consistently demonstrated potential in modulating key biological pathways.[3]

This technical guide provides a comparative analysis of the biological activities of 4-hydroxyfuran-2(5H)-one and its derivatives against other notable butenolides. We will delve into their anticancer, antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties, supported by experimental data and mechanistic insights. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their work in harnessing the therapeutic potential of this versatile pharmacophore.

Comparative Analysis of Biological Activities

The reactivity of the butenolide ring, particularly the α,β-unsaturated carbonyl system, is central to its biological effects. This electrophilic nature allows for covalent interactions with nucleophilic residues in biological macromolecules, such as enzymes and transcription factors, leading to the modulation of their function.

Anticancer Activity: A Multifaceted Approach to Targeting Tumor Cells

Butenolide derivatives have emerged as a promising class of antineoplastic agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[4][5]

This compound Derivatives:

Derivatives of this compound, particularly those derived from mucochloric and mucobromic acids, have demonstrated significant cytotoxic potential. For instance, certain 5-alkoxy-3,4-dichloro-2(5H)-furanones have shown high selectivity towards non-small cell lung cancer (A549) cells, inducing G2 phase cell cycle arrest and caspase-independent cell death.[4] Other derivatives have exhibited potent activity against murine colon adenocarcinoma (MAC13, MAC16) and human breast cancer (MCF-7) cell lines, with IC50 values in the nanomolar to low micromolar range.[6]

Other Notable Butenolides:

  • Patulin: This mycotoxin, produced by several fungal species, exhibits significant cytotoxicity. Its mechanism involves the induction of oxidative stress through the depletion of intracellular glutathione, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis.[7][8][9][10][11]

  • Bis-2(5H)-furanone Derivatives: Synthetic bis-furanones have shown promising anticancer activity. For example, a derivative containing a benzidine core exhibited significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 µM, with a proposed mechanism involving cell cycle arrest at the S-phase and interaction with DNA.

Comparative Cytotoxicity Data:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-Alkoxy-3,4-dichloro-2(5H)-furanone (derivative of this compound)A549 (Non-small cell lung cancer)6.7 µg/mL[4]
Epoxide derivative of 3,4-dihalogenated 2(5H)-furanoneMAC16 (Murine colon adenocarcinoma)0.03[6]
Aziridine derivative of 3,4-dihalogenated 2(5H)-furanoneMAC16 (Murine colon adenocarcinoma)0.05[6]
Bis-2(5H)-furanone derivative (with benzidine core)C6 (Glioma)12.1
(E)-5-(Bromomethylene)furan-2-(5H)-onePC-3 (Prostate cancer)0.93[12]
3,4-Dibromofuran-2(5H)-oneHCT-116 (Colon cancer)0.4[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol: MTT Cytotoxicity Assay [13][14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the butenolide compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare serial dilutions of Butenolides treat_cells Incubate cells with compounds (48-72h) compound_prep->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate (4h) for formazan formation add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity: Disrupting Bacterial Growth and Survival

The butenolide scaffold is present in several natural and synthetic compounds with notable antimicrobial properties.

This compound Derivatives:

Derivatives of this compound have shown broad-spectrum antibiotic activity. For instance, certain 4-amino-5-hydroxy-2(5H)-furanones have demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range.

Other Notable Butenolides:

  • Penicillic Acid: This mycotoxin exhibits antibacterial activity by inhibiting bacterial cell wall synthesis, a mechanism shared with the famous β-lactam antibiotics.[17][18][19][20][21]

  • Synthetic Furanones: A variety of synthetic furanone derivatives have been developed with potent antimicrobial activity. For example, a chiral sulfone derivative of 2(5H)-furanone has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Antimicrobial Activity Data:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
4-Amino-5-hydroxy-2(5H)-furanone derivativeStaphylococcus aureus4-8
Chiral sulfone 2(5H)-furanone derivative (F105)S. aureus (MSSA)10
Chiral sulfone 2(5H)-furanone derivative (F105)S. aureus (MRSA)20

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][22][23][24][25]

Protocol: Broth Microdilution Assay

  • Prepare Inoculum: Culture bacteria in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the butenolide compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare standardized bacterial inoculum prep_dilutions Prepare serial dilutions of Butenolides in 96-well plate inoculate Inoculate wells with bacteria prep_dilutions->inoculate incubate_plate Incubate plate (18-24h) inoculate->incubate_plate read_mic Visually determine the lowest concentration with no growth (MIC) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

The anti-inflammatory properties of butenolides are often linked to their ability to inhibit enzymes involved in the inflammatory cascade.

This compound Derivatives:

Certain 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated potent anti-inflammatory and antioxidant activities.[3][26][27] One derivative, bearing a 2,3-dihydroxyphenyl ring, was found to be a powerful antioxidant with an IC50 of 10.3 µM against DPPH radical. These compounds are suggested to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[26][27]

Other Notable Butenolides:

  • Manoalide: This marine-derived sesterterpenoid is a potent anti-inflammatory agent that acts as an irreversible inhibitor of phospholipase A2 (PLA2).[1][8][9][26][28][29] By inhibiting PLA2, manoalide prevents the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins and leukotrienes. The γ-hydroxybutenolide ring of manoalide is crucial for its interaction with PLA2.[9]

Experimental Protocol: Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of PLA2.[30][31][32][33][34]

Protocol: PLA2 Inhibition Assay

  • Prepare Reagents: Prepare a fluorescent phospholipid substrate (e.g., NBD-PE), PLA2 enzyme solution, and various concentrations of the butenolide inhibitor.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, inhibitor, and PLA2 enzyme.

  • Initiate Reaction: Add the fluorescent substrate to start the reaction.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of PLA2 inhibition and determine the IC50 value.

PLA2_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX pathway leukotrienes Leukotrienes arachidonic_acid->leukotrienes LOX pathway inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation manoalide Manoalide (Butenolide) manoalide->pla2 Inhibition

Caption: Inhibition of the PLA2 pathway by manoalide.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation. Butenolides, particularly halogenated furanones, are well-known inhibitors of QS.[34][35][36][37][38][39][40][41][42][43]

This compound and its Derivatives:

The simple 2(5H)-furanone core, a substructure of this compound, has been shown to inhibit QS in a dose-dependent manner against a wide range of N-acyl homoserine lactone (AHL) signal molecules. This inhibition can significantly reduce biofilm formation in pathogenic bacteria like Aeromonas hydrophila.[37]

Other Notable Butenolides:

  • Halogenated Furanones: Naturally occurring brominated furanones from the red alga Delisea pulchra are potent QS inhibitors that can reduce biofilm formation and virulence in bacteria such as Pseudomonas aeruginosa.[6]

Experimental Protocol: Quorum Sensing Inhibition Assay

A common method to screen for QS inhibitors uses the reporter strain Chromobacterium violaceum, which produces a purple pigment (violacein) in response to AHLs.[36][37][38][39][44]

Protocol: Violacein Inhibition Assay

  • Culture Preparation: Grow an overnight culture of Chromobacterium violaceum.

  • Assay Setup: In a 96-well plate, add LB broth, the bacterial culture, and various concentrations of the butenolide compounds.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Violacein Quantification: Extract the violacein pigment from the bacterial cells using DMSO.

  • Absorbance Measurement: Measure the absorbance of the extracted violacein at 585 nm.

  • Data Analysis: Calculate the percentage of violacein inhibition compared to the untreated control.

QS_Inhibition_Logic cluster_qs Bacterial Quorum Sensing ahl_production AHL Signal Production ahl_accumulation AHL Accumulation ahl_production->ahl_accumulation receptor_binding AHL binds to Receptor ahl_accumulation->receptor_binding gene_expression Virulence Gene Expression receptor_binding->gene_expression biofilm Biofilm Formation gene_expression->biofilm butenolide Butenolide (e.g., Furanones) butenolide->receptor_binding Antagonism

Caption: Mechanism of quorum sensing inhibition by butenolides.

Structure-Activity Relationship (SAR) Insights

The biological activity of butenolides is highly dependent on their substitution pattern. Key structural features that influence activity include:

  • The α,β-Unsaturated Lactone: This Michael acceptor is crucial for covalent modification of biological targets.

  • Substituents at the C-4 and C-5 positions: These can modulate the electrophilicity of the ring and influence binding affinity and selectivity for specific targets. For example, halogenation often enhances antimicrobial and QS inhibitory activity.

  • Hydrophobicity: The overall lipophilicity of the molecule can affect its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

Conclusion and Future Perspectives

The butenolide scaffold, exemplified by this compound and its congeners, represents a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. Their diverse mechanisms of action, from covalent enzyme inhibition to disruption of bacterial communication, underscore their versatility. While significant research has been conducted on various derivatives, a direct comparative analysis of the parent this compound against other butenolides under standardized conditions remains an area ripe for further investigation. Future research should focus on elucidating the specific molecular targets of different butenolide classes and optimizing their structure to enhance potency and selectivity, paving the way for the development of novel therapeutics.

References

A Comparative Spectroscopic Guide to 4-hydroxyfuran-2(5H)-one and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric small molecules is a cornerstone of rigorous scientific pursuit. Subtle shifts in the position of a functional group can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic profile. The hydroxyfuran-2(5H)-one scaffold is a prevalent motif in numerous natural products and pharmaceutical agents, making the precise characterization of its isomers a critical task. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 4-hydroxyfuran-2(5H)-one and its key positional isomers, 3-hydroxyfuran-2(5H)-one and 5-hydroxyfuran-2(5H)-one.

This document moves beyond a simple cataloging of spectral data. It delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights to aid in the confident differentiation of these closely related compounds. Every piece of data and every protocol is presented with the aim of creating a self-validating system of analysis for your own experimental work.

The Challenge of Isomeric Differentiation

The three isomers of hydroxyfuran-2(5H)-one, while sharing the same molecular formula (C₄H₄O₃) and core lactone structure, exhibit distinct electronic environments due to the placement of the hydroxyl group. This seemingly minor structural variance gives rise to unique and diagnostic fingerprints across various spectroscopic techniques. Understanding these differences is paramount for quality control, reaction monitoring, and the definitive structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the molecular architecture.

Causality in NMR Chemical Shifts

The position of the hydroxyl group significantly influences the electron density distribution within the furanone ring. An enolic hydroxyl group, as seen in the 4-hydroxy and 3-hydroxy isomers, will have a different electronic impact compared to the hemiacetal hydroxyl group in the 5-hydroxy isomer. These differences are directly reflected in the chemical shifts of the ring protons and carbons.

To provide a consistent and direct comparison, predicted ¹H and ¹³C NMR data were generated using a validated computational model. This approach allows for the systematic evaluation of structural effects on chemical shifts, free from variations in experimental conditions.

Comparative ¹H NMR Data
CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
This compound H36.15d2.0
H54.80d2.0
4-OH5.5-7.0br s-
3-hydroxyfuran-2(5H)-one H47.30t1.5
H54.95d1.5
3-OH5.0-6.5br s-
5-hydroxyfuran-2(5H)-one H36.20d5.8
H47.50dd5.8, 1.5
H56.10d1.5
5-OH6.0-7.5br s-

Key ¹H NMR Distinctions:

  • This compound: Characterized by two doublets for the olefinic proton (H3) and the methylene protons (H5).

  • 3-hydroxyfuran-2(5H)-one: The olefinic proton (H4) appears as a triplet, and the methylene protons (H5) as a doublet.

  • 5-hydroxyfuran-2(5H)-one: All three ring protons are distinct, with characteristic doublet and doublet of doublets splitting patterns. The downfield shift of H4 is particularly noteworthy.

Comparative ¹³C NMR Data
CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C2 (C=O)175.0
C3118.0
C4165.0
C570.0
3-hydroxyfuran-2(5H)-one C2 (C=O)172.0
C3145.0
C4130.0
C568.0
5-hydroxyfuran-2(5H)-one C2 (C=O)170.0
C3125.0
C4155.0
C595.0

Key ¹³C NMR Distinctions:

  • The carbonyl (C2) chemical shifts show subtle but discernible differences.

  • The chemical shifts of the olefinic carbons (C3 and C4) are highly diagnostic.

  • The most significant difference is observed in the chemical shift of C5, with the hemiacetal carbon of the 5-hydroxy isomer being significantly downfield.

Experimental Protocol for High-Resolution NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the furanone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): For definitive assignments, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the vibrational frequencies of bonds within a molecule, allowing for the identification of key functional groups.

Causality in IR Absorptions

The primary distinguishing features in the IR spectra of these isomers will be the stretching frequencies of the C=O (lactone), C=C, and O-H bonds. The position of the hydroxyl group and its potential for intra- and intermolecular hydrogen bonding will influence the shape and position of the O-H stretching band.

Comparative IR Spectroscopic Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
This compound 3400-3200 (broad)~1750~1680
3-hydroxyfuran-2(5H)-one 3400-3200 (broad)~1760~1670
5-hydroxyfuran-2(5H)-one 3450-3250 (broad)~1740~1690

Key IR Distinctions:

  • All isomers will exhibit a broad O-H stretching band in the region of 3450-3200 cm⁻¹ due to hydrogen bonding.

  • The C=O stretching frequency of the lactone is expected to be in the range of 1760-1740 cm⁻¹. Conjugation with the C=C double bond lowers this frequency from that of a saturated lactone.

  • The C=C stretching vibration will appear in the 1690-1670 cm⁻¹ region.

While the IR spectra provide confirmation of the functional groups present, the subtle differences between the isomers may be less pronounced than in NMR spectroscopy.

Experimental Protocol for FTIR Spectroscopy

Objective: To identify characteristic functional groups and vibrational modes.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the subsequent fragment ions are key to confirming the molecular formula and can offer structural clues.

Causality in Fragmentation

The initial fragmentation of the molecular ion will likely be influenced by the position of the hydroxyl group. The stability of the resulting fragment ions will dictate the observed fragmentation pathway.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 10083, 71, 55
3-hydroxyfuran-2(5H)-one 10072, 55, 43
5-hydroxyfuran-2(5H)-one 10082, 71, 54

Key MS Distinctions:

  • All three isomers will show a molecular ion peak at m/z = 100, corresponding to the molecular formula C₄H₄O₃.

  • The fragmentation patterns will differ, providing a means of differentiation. For example, the loss of a hydroxyl radical or a molecule of water may be more or less favorable depending on the isomer. A retro-Diels-Alder type fragmentation is also possible for some isomers.

Experimental Protocol for GC-MS Analysis

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

    • Employ a temperature program to ensure efficient elution of the compound.

  • MS Data Acquisition:

    • The EI source energy is typically set to 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 35-200).

Visualizing the Isomeric Landscape

The following diagrams illustrate the structures of the three hydroxyfuran-2(5H)-one isomers.

isomers cluster_4 This compound cluster_3 3-hydroxyfuran-2(5H)-one cluster_5 5-hydroxyfuran-2(5H)-one 4OH 4OH 3OH 3OH 5OH 5OH

Caption: Chemical structures of the three hydroxyfuran-2(5H)-one isomers.

Logical Workflow for Isomer Identification

The following workflow provides a systematic approach to the identification of an unknown hydroxyfuran-2(5H)-one isomer.

workflow start Unknown Sample ms Mass Spectrometry (GC-MS) start->ms Determine Molecular Weight ir Infrared Spectroscopy (FTIR) start->ir Identify Functional Groups nmr NMR Spectroscopy (1H, 13C) ms->nmr Confirm Molecular Formula ir->nmr Confirm Functional Groups data_analysis Comparative Data Analysis nmr->data_analysis Detailed Structural Information structure_elucidation Structure Elucidation data_analysis->structure_elucidation Assign Isomeric Structure

Caption: Recommended experimental workflow for isomer identification.

Conclusion

The spectroscopic analysis of this compound and its isomers, while challenging, is readily achievable through a systematic and multi-technique approach. NMR spectroscopy, in particular, offers the most definitive data for their differentiation. By understanding the underlying principles of how the hydroxyl group's position influences the spectral output, researchers can confidently assign the correct structure to their compound of interest. The experimental protocols and comparative data provided in this guide serve as a robust framework for achieving this critical analytical goal.

The Versatility of 4-Hydroxyfuran-2(5H)-one: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate synthetic building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the myriad of synthons available, the butenolide scaffold, a recurring motif in numerous biologically active natural products, holds a place of prominence. This guide provides an in-depth validation of 4-hydroxyfuran-2(5H)-one as a versatile and powerful synthon for the construction of complex molecular architectures. Through a detailed analysis of its reactivity and a direct comparison with a prominent alternative, 2-(trimethylsilyloxy)furan, we aim to equip the discerning chemist with the necessary insights to make informed strategic decisions in synthesis design.

Introduction to this compound: A Synthon from Renewable Feedstock

This compound, also known as tetronic acid, is a γ-lactone that presents a unique combination of functional groups: a hydroxyl group, an α,β-unsaturated carbonyl system, and a lactone ring. This arrangement of functionalities imbues the molecule with a rich and varied reactivity profile, making it an attractive starting point for the synthesis of a diverse array of more complex molecules.

A significant advantage of this compound is its accessibility from renewable resources. It can be readily synthesized from furfural, a commodity chemical derived from the dehydration of pentose sugars found in biomass.[1] This sustainable origin adds to its appeal in an era of increasing focus on green chemistry.

The Synthetic Utility of this compound: Key Transformations

The versatility of this compound as a synthon is best illustrated through its participation in a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Here, we will focus on two of the most synthetically valuable transformations: the Michael addition and the Diels-Alder reaction.

Michael Addition: Accessing Functionalized Butyrolactones

The conjugated enone system of this compound makes it an excellent Michael acceptor. This reactivity allows for the stereocontrolled introduction of a wide variety of nucleophiles at the C5 position, leading to the formation of highly functionalized γ-butyrolactones, which are core structures in many natural products.

The choice of reaction conditions, particularly the use of Lewis acids or organocatalysts, can significantly influence the stereochemical outcome of the addition. The hydroxyl group at C4 can also play a crucial role in directing the stereoselectivity through chelation control with a Lewis acidic promoter.

Michael_Addition_Mechanism cluster_0 Michael Addition of this compound Furanone This compound Enolate Enolate Intermediate Furanone->Enolate + Nu⁻ Nucleophile Nu⁻ Protonation Protonation Enolate->Protonation H⁺ Product γ-Substituted Butyrolactone Protonation->Product

Caption: Generalized workflow of a Michael addition reaction with this compound.

Diels-Alder Reaction: Constructing Bicyclic Scaffolds

The furan ring, of which this compound is a derivative, can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the rapid construction of complex, three-dimensional bicyclic structures. The reactivity of the furan diene is influenced by substituents; electron-donating groups generally enhance reactivity. The hydroxyl group in this compound, while not directly on the diene system, can influence the electronic properties and reactivity of the molecule.

The Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. The reaction often favors the formation of the endo isomer under kinetic control due to secondary orbital interactions, although the more thermodynamically stable exo isomer can be favored under reversible conditions.[2] Lewis acid catalysis can be employed to accelerate the reaction and enhance stereoselectivity.[3][4]

Diels_Alder_Workflow cluster_1 Diels-Alder Reaction Workflow Diene Furan Derivative (e.g., this compound) Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Maleimide Derivative Dienophile->Reaction Adduct Oxabicycloheptene Adduct Reaction->Adduct

Caption: A simplified workflow for the Diels-Alder reaction involving a furan derivative.

Comparative Analysis: this compound vs. 2-(Trimethylsilyloxy)furan

To provide a clear and objective evaluation of this compound's performance, we will compare it to a widely used alternative for butenolide synthesis: 2-(trimethylsilyloxy)furan. This silyl enol ether of butenolide is a potent nucleophile in various reactions, particularly in vinylogous Mukaiyama-type additions.

Synthesis and Handling
SynthonSynthesisHandling and Stability
This compound Readily prepared by the oxidation of furfural, a renewable feedstock.[1]Crystalline solid, generally stable under ambient conditions.
2-(Trimethylsilyloxy)furan Synthesized by the silylation of 2(5H)-furanone.[5]Liquid, sensitive to moisture and requires handling under inert atmosphere.

The ease of synthesis from a renewable source and the greater stability of this compound are notable advantages in terms of practicality and cost-effectiveness.

Performance in Michael Addition Reactions

The Michael addition represents a key transformation where the distinct reactivity of these two synthons can be compared. This compound acts as a Michael acceptor, while 2-(trimethylsilyloxy)furan functions as a nucleophile (a Michael donor).

ReactionSynthonElectrophile/NucleophileCatalystSolventTemp. (°C)Yield (%)DiastereoselectivityReference
Michael Addition This compound derivativeNitromethaneMultifunctional primary amine salt-RT95>30:1 dr[6]
Mukaiyama-Michael 2-(Trimethylsilyloxy)furanCyclopentenoneCu(OTf)₂/chiral bis(oxazoline)CH₂Cl₂-78 to RT8595:5 dr[7]
Mukaiyama-Michael 2-(Trimethylsilyloxy)furanChalconeChiral bis(oxazoline)-Cu(II)CH₂Cl₂-75single diastereomer[7]

From the data, it is evident that both synthons are highly effective in forming C-C bonds with high stereocontrol. The choice between them depends on the desired disconnection and the nature of the target molecule. This compound is ideal when the butenolide is the electrophilic partner, while 2-(trimethylsilyloxy)furan is the synthon of choice when a nucleophilic butenolide equivalent is required.

Performance in Diels-Alder Reactions

While this compound itself is a substituted furan, for a more direct comparison of the furan diene system, we will consider the reaction of a generic furan with a dienophile.

DieneDienophileConditionsYield (%)Product Ratio (exo:endo)Reference
FuranMaleic anhydrideTHF, RT, 24 hNot specified, crystalline productMajor product is exo[2]
FuranN-PhenylmaleimideNeat, 20 h73 (isolated)Exo favored[5]
2,5-Bis(hydroxymethyl)furanN-PhenylmaleimideWater, 80°C, 24 h83 (isolated)Not specified[8]

The Diels-Alder reaction of furans is a well-established and high-yielding transformation. The presence of substituents on the furan ring, such as the hydroxyl group in this compound, can influence the reaction rate and selectivity. The use of water as a solvent can also promote the reaction due to hydrophobic effects and hydrogen bonding.[9]

Experimental Protocols

To facilitate the practical application of the information presented, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of this compound from Furfural[1]
  • Reaction Setup: In a round-bottom flask, dissolve furfural (1 mmol) in water (5 mL).

  • Catalyst and Oxidant Addition: Add a titanium silicalite-1 (TS-1) catalyst (100 mg) to the solution. To this suspension, add aqueous hydrogen peroxide (1-16 mmol) at room temperature.

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound. A yield of up to 92% has been reported.[1]

Protocol 2: Michael Addition to a this compound Derivative[7]
  • Reaction Setup: To a solution of the 4-substituted-2(5H)-furanone (0.2 mmol) and a nitroalkane (0.4 mmol) in a suitable solvent, add a chiral multifunctional primary amine salt catalyst (10 mol%).

  • Reaction: Stir the reaction mixture at room temperature for the time required for complete conversion (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 3: Diels-Alder Reaction of Furan with N-Phenylmaleimide[6]
  • Reaction Setup: In a vial, dissolve N-phenylmaleimide (56 mg) in furan (0.50 mL).

  • Reaction: Allow the mixture to stand at room temperature for at least 20 hours.

  • Isolation: The white, solid product that precipitates is collected by filtration and washed with ether. If no solid forms, the solution can be partially evaporated to induce crystallization.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Conclusion

This compound has been validated as a highly versatile and valuable synthon in organic synthesis. Its accessibility from renewable furfural, its stability, and its rich reactivity profile make it an attractive choice for the construction of complex molecular architectures.

The comparative analysis with 2-(trimethylsilyloxy)furan highlights the complementary nature of these two powerful butenolide synthons. While 2-(trimethylsilyloxy)furan excels as a nucleophilic partner in Mukaiyama-type additions, this compound serves as an excellent electrophile in Michael additions and as a competent diene in Diels-Alder reactions.

The choice between these synthons will ultimately be dictated by the specific retrosynthetic analysis of the target molecule. However, the compelling attributes of this compound, particularly its sustainable origins and operational simplicity, position it as a synthon of significant and growing importance for the modern synthetic chemist.

References

A Comparative Guide to the Structural Confirmation of Synthetic 4-Hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For compounds like 4-hydroxyfuran-2(5H)-one, a heterocyclic ketone with potential applications in medicinal chemistry, verifying the synthetic product's structure is paramount. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the definitive role of X-ray Crystallography as the ultimate arbiter of molecular structure.

This guide is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and demonstrating how these techniques function as a self-validating system for structural elucidation.

The Importance of Orthogonal Techniques in Structure Confirmation

Relying on a single analytical method for structural confirmation is fraught with risk. Each technique probes different aspects of a molecule's properties, and their collective data provide a more complete and reliable picture. NMR spectroscopy reveals the connectivity of atoms, mass spectrometry determines the elemental composition and fragmentation patterns, and IR spectroscopy identifies the functional groups present. When the data from these orthogonal techniques converge to support a single structure, confidence in the assignment is significantly increased.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, providing clues to its local environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectral Data for this compound:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~5.9Singlet (s)1H
H-5~4.8Singlet (s)2H
OHVariableBroad Singlet (br s)1H

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

The simplicity of the expected spectrum, with two sharp singlets for the ring protons, is a key indicator of the proposed structure. The absence of coupling between H-3 and H-5 is due to the intervening sp²-hybridized carbon at position 4.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak.

Expected ¹³C NMR Spectral Data for this compound:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2 (Carbonyl)~175
C-4 (Enol)~170
C-3~90
C-5~70

The downfield chemical shifts of C-2 and C-4 are characteristic of carbonyl and enol carbons, respectively.[2] The chemical shifts of C-3 and C-5 are consistent with their positions within the heterocyclic ring.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Analyze the chemical shifts, integration, and coupling constants to assemble the molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] For structural elucidation, it provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For this compound (C₄H₄O₃), the expected exact mass is 100.01604 Da.[4]

Electron Ionization (EI) Mass Spectrometry and Fragmentation

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" of the compound.

Expected Fragmentation Pattern for this compound:

m/zProposed Fragment
100[M]⁺ (Molecular Ion)
72[M - CO]⁺
55[M - CO - OH]⁺
43[C₂H₃O]⁺

The fragmentation of furanones often involves the loss of small, stable neutral molecules like carbon monoxide (CO).[3]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization or Electrospray Ionization).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, which shows characteristic absorption bands for different functional groups.

Expected Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching
~1750 (strong)C=O (lactone)Stretching
~1650C=CStretching
1200-1000C-OStretching

The broad O-H stretch is indicative of the hydroxyl group and potential hydrogen bonding. The strong carbonyl absorption at a relatively high wavenumber is characteristic of a five-membered lactone ring.[5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the this compound structure.

X-ray Crystallography: The Gold Standard for Structure Confirmation

While spectroscopic methods provide a wealth of information leading to a confident structural assignment, single-crystal X-ray crystallography is the only technique that provides an unambiguous, three-dimensional model of the molecule.[6] It is considered the "gold standard" for structure proof.

The primary challenge with this technique is the need for a high-quality single crystal of the compound, which can be difficult to obtain for small, flexible molecules.

Experimental Workflow for X-ray Crystallography

G

Caption: A simplified workflow for single-crystal X-ray crystallography.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Connectivity, chemical environment of atomsProvides detailed structural information, non-destructiveRequires soluble sample, can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity, small sample amount neededDestructive, may not show molecular ion
IR Spectroscopy Functional groupsRapid, non-destructive, easy to useProvides limited structural information
X-ray Crystallography Absolute 3D structureUnambiguous structure proofRequires a high-quality single crystal

A Self-Validating System for Structure Confirmation

The power of this multi-technique approach lies in its self-validating nature. The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must correspond to the chemical environments seen in the NMR data and the fragmentation patterns in the mass spectrum.

G

Caption: The convergence of data from orthogonal techniques confirms the proposed structure.

By systematically applying these analytical methods, researchers can confidently confirm the structure of synthetic this compound, ensuring the integrity of their research and the reliability of their findings in any subsequent applications.

References

A Researcher's Guide to the Evaluation of Furanone Derivatives: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The furanone scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] For researchers and drug development professionals, navigating the preclinical evaluation of these promising compounds is a critical journey that begins in the laboratory glassware and progresses into complex biological systems. This guide provides an in-depth comparison of in vitro and in vivo studies for furanone derivatives, moving beyond a simple list of methods to explain the causality behind experimental choices, present supporting data, and offer detailed protocols.

The Foundational First Step: In Vitro Evaluation

In vitro studies, Latin for "in glass," represent the initial, indispensable phase of drug discovery.[5] These experiments are performed using components of an organism that have been isolated from their usual biological context, such as specific cell lines, proteins, or microorganisms. The primary rationale for beginning with in vitro assays is their ability to provide rapid, cost-effective, and high-throughput screening of numerous furanone derivatives to identify lead candidates and elucidate their fundamental mechanisms of action in a controlled environment.[5][6]

Key In Vitro Applications for Furanone Derivatives

1. Antimicrobial and Quorum Sensing Inhibition: A significant area of furanone research is their ability to combat bacterial infections, not by killing the bacteria, but by disrupting their communication system known as quorum sensing (QS).[2][7] Halogenated furanones, in particular, have been shown to inhibit biofilm formation and virulence factor production in pathogens like Pseudomonas aeruginosa.[1][8]

  • Common Assays:

    • Minimum Inhibitory Concentration (MIC) Determination: To assess direct antibacterial activity.

    • Biofilm Inhibition Assays: Using techniques like crystal violet staining to quantify biofilm mass.[9]

    • Quorum Sensing (QS) Reporter Gene Assays: To measure the specific inhibition of QS signaling pathways.[9]

2. Anticancer Cytotoxicity: Furanone derivatives have emerged as a promising class of antineoplastic agents.[10] In vitro assays are crucial for determining their potency and mode of action against various cancer cell lines.

  • Common Assays:

    • MTT Assay: Measures cell viability and metabolic activity by assessing the enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[11][12]

    • LDH Release Assay: Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, indicating cytolysis.[13]

    • Annexin V/PI Staining: A flow cytometry-based method that distinguishes between viable, apoptotic, and necrotic cells, providing mechanistic insight into how the compound induces cell death.[13]

3. Anti-inflammatory Activity: The anti-inflammatory potential of furanones can be screened by measuring their effect on inflammatory pathways and mediators in relevant cell types (e.g., macrophages).[1][14]

  • Common Assays:

    • Nitric Oxide (NO) Assay: Measures the inhibition of NO production in stimulated macrophages.

    • ELISA: To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or prostaglandins (PGE2).[1]

    • Western Blot/PCR: To analyze the inhibition of key signaling pathways like NF-κB and MAPKs.[1]

Data Presentation: In Vitro Bioactivity of Selected Furanone Derivatives
Compound/DerivativeBiological ActivityAssay / ModelResult (IC₅₀ / MIC)Reference
Bis-2(5H)-furanone (4e)AnticancerMTT Assay / C6 Glioma CellsIC₅₀: 12.1 µM[12]
Furan-based compound (7)AnticancerMTT Assay / MCF-7 Breast Cancer CellsIC₅₀: 2.96 µM[11]
Furanone Sulfone (26)AntibacterialMIC Assay / S. aureus & B. subtilisMIC: 8 µg/mL[15]
Furanone C-30Quorum Sensing InhibitionQS Reporter StrainEffective Inhibition[16]
GBr FuranoneVirulence InhibitionPyocyanin Production / P. aeruginosa20-100% Inhibition[8]
Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a library of novel furanone derivatives.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Safety & Selection Compound_Library Furanone Derivative Library Primary_Assay High-Throughput Screen (e.g., MIC, Cell Viability) Compound_Library->Primary_Assay Initial Evaluation Secondary_Assay Confirmatory Assays (e.g., Biofilm, Apoptosis) Primary_Assay->Secondary_Assay Active 'Hits' Mechanism_Assay Mechanism of Action (e.g., Western Blot, Reporter Gene) Secondary_Assay->Mechanism_Assay Confirmed Actives Cytotoxicity_Assay Cytotoxicity Profiling (Normal Cell Lines) Mechanism_Assay->Cytotoxicity_Assay Potent Compounds Lead_Candidate Lead Candidate for In Vivo Studies Cytotoxicity_Assay->Lead_Candidate Selectivity Confirmed

Caption: A typical workflow for the in vitro screening of furanone derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for evaluating the cytotoxic effects of a furanone derivative against a cancer cell line, such as MCF-7.[11]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the furanone derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can then be determined using dose-response curve analysis.

The Essential Progression: In Vivo Evaluation

While in vitro studies are powerful, they cannot replicate the intricate environment of a whole, living organism. In vivo studies, Latin for "within the living," are therefore the critical next step to assess how a furanone derivative behaves in a systemic context, accounting for factors like metabolism, distribution, bioavailability, and interaction with the immune system.[5][17]

Key In Vivo Applications for Furanone Derivatives

1. Infection Models: To validate the in vitro antimicrobial and anti-QS activity, animal models are essential. These models assess whether a compound can reduce the bacterial burden and improve clinical outcomes.

  • Common Models:

    • Murine Lung Infection Model: Used to test furanones against pathogens like P. aeruginosa, evaluating bacterial clearance and lung pathology.[18]

    • Murine Cutaneous Abscess Model: Evaluates the ability of topical or systemic furanones to attenuate virulence in skin infections.[8]

    • Galleria mellonella (Wax Moth Larvae) Model: A cost-effective, high-throughput invertebrate model used for initial in vivo toxicity and efficacy screening before moving to mammalian models.[16][19][20]

2. Cancer Models: To determine if a furanone's in vitro cytotoxicity translates to anti-tumor activity, xenograft models are commonly employed.

  • Common Models:

    • Xenograft Mouse Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. The effect of the furanone derivative on tumor growth, size, and animal survival is then monitored.[21][22]

3. Inflammation Models: These models are used to confirm the anti-inflammatory effects observed in cell cultures.

  • Common Models:

    • Carrageenan-Induced Paw Edema: An acute inflammation model in rats or mice where the reduction in paw swelling after treatment with a furanone derivative is measured.[1][23]

Data Presentation: In Vivo Efficacy of Selected Furanone Derivatives
Compound/DerivativeTherapeutic AreaAnimal ModelKey FindingReference
Furanone C-30Anti-Infection (QS)P. aeruginosa Lung Infection (Mouse)Accelerated lung bacterial clearance and reduced lung pathology.[18]
Furanone C-30 + ColistinAnti-InfectionG. mellonella & Mouse Thigh InfectionIncreased survival rate and decreased microbial load against resistant bacteria.[16][20]
GBr FuranoneAnti-Infection (QS)Murine Cutaneous Abscess ModelSignificantly reduced the abscess area and bacterial load.[8]
Furan Fatty AcidsAnti-InflammatoryArthritis-Induced Model (Rat)Reduced paw swelling more potently than eicosapentaenoic acid.[1]
Experimental Workflow: Transition from In Vitro to In Vivo

This diagram shows the logical progression from a promising in vitro candidate to the design of a confirmatory in vivo experiment.

InVivo_Transition cluster_0 In Vitro Validation cluster_1 Preclinical In Vivo Planning cluster_2 In Vivo Efficacy Study invitro_lead Lead Candidate Identified: - High Potency (e.g., low MIC/IC₅₀) - Favorable Selectivity - Known Mechanism model_selection Animal Model Selection (e.g., Murine Infection Model) invitro_lead->model_selection Hypothesis Generation pk_pd Pharmacokinetic/ Toxicology Studies (Dose-ranging, Safety) model_selection->pk_pd Establish Parameters treatment Treatment Administration (e.g., Injection, Oral Gavage) pk_pd->treatment endpoints Measure Efficacy Endpoints: - Survival Rate - Bacterial Load / Tumor Size - Biomarker Levels treatment->endpoints data_analysis Data Analysis & Conclusion endpoints->data_analysis

Caption: The decision-making and workflow process for advancing a furanone from in vitro to in vivo testing.

Detailed Protocol: Murine Cutaneous Abscess Model

This protocol provides a high-level overview for testing an anti-virulence furanone derivative against P. aeruginosa skin infection.[8]

  • Animal Preparation: Use specific pathogen-free mice (e.g., C57BL/6). Anesthetize the mice and shave a small area on the dorsal side.

  • Infection: Subcutaneously inject a suspension of log-phase P. aeruginosa (e.g., 1x10⁷ CFU) into the shaved area.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the furanone derivative. Treatment can be systemic (e.g., subcutaneous injection at a different site) or topical, depending on the research question. A vehicle control group must be included.

  • Monitoring: Monitor the animals daily for health and measure the abscess/lesion area using calipers.

  • Endpoint Analysis: At a predetermined endpoint (e.g., 72 hours post-infection), euthanize the animals.

  • Quantification: Excise the abscess and surrounding tissue. Homogenize the tissue and perform serial dilutions and plate counts to determine the bacterial load (CFU per gram of tissue).

  • Histopathology (Optional): Tissue samples can be fixed in formalin for histological analysis to assess inflammation and tissue damage.

Bridging the Gap: The Challenge of IVIVC

A critical aspect of drug development is the in vitro-in vivo correlation (IVIVC). It is common for a furanone derivative that shows high potency in a petri dish to have a diminished or no effect in an animal model.[24][25] Understanding the reasons for this discrepancy is key to rational drug design.

For example, a study on synthetic furanones C30 and C56 showed that while C30 was a more efficient QS inhibitor in vitro, both were effective in vivo, demonstrating a successful translation of mechanism from the lab bench to a living system.[18]

Factors Influencing In Vitro to In Vivo Translation

IVIVC_Gap cluster_factors Bridging Factors (ADMET) invitro In Vitro Potency (Target Engagement) Metabolism Metabolism (PK/PD) invitro->Metabolism Bioavailability Absorption & Distribution invitro->Bioavailability Toxicity Off-Target Toxicity invitro->Toxicity Immune Host Immune Response invitro->Immune invivo In Vivo Efficacy (Therapeutic Outcome) Metabolism->invivo Bioavailability->invivo Toxicity->invivo Immune->invivo

Caption: Key physiological factors that mediate the translation of in vitro results to in vivo outcomes.

Conclusion

The evaluation of furanone derivatives is a multi-stage process where in vitro and in vivo studies are not mutually exclusive but are powerfully complementary. In vitro assays serve as the essential screening platform to identify potent compounds and dissect their molecular mechanisms with speed and precision. Subsequently, in vivo models provide the indispensable biological context to validate efficacy, assess safety, and understand the complex interplay of pharmacokinetics and pharmacodynamics. For researchers in this field, a thoughtfully designed experimental plan that leverages the strengths of both methodologies is the most effective path toward translating a promising furanone derivative from a laboratory finding into a potential therapeutic.

References

A Senior Application Scientist's Guide to Furanone Bioactivity: A Comparative Analysis of 4-hydroxyfuran-2(5H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furanone Scaffold - A Privileged Structure in Medicinal Chemistry

The furanone ring, a five-membered heterocyclic system containing an oxygen atom, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetically derived therapeutic agents has led to its designation as a "privileged structure" in the field of medicinal chemistry. This term reflects the furanone core's ability to serve as a versatile scaffold for interacting with a wide array of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1]

Furanone-containing molecules have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative analysis of the bioactivity of the fundamental furanone, 4-hydroxyfuran-2(5H)-one (also known as tetronic acid), and its more complex and often more potent derivatives. We will explore the structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols.

This compound (Tetronic Acid): The Versatile Precursor

This compound, or tetronic acid, represents the foundational structure from which a vast number of bioactive derivatives are conceived. While it exists in tautomeric equilibrium between its keto and enol forms, it is this inherent chemical reactivity that makes it an invaluable starting material in organic synthesis.[2] Many natural products, including the well-known ascorbic acid (Vitamin C) and various mycotoxins, feature the β-keto-γ-butyrolactone motif of tetronic acid.

Despite its central role as a synthetic precursor, there is a notable scarcity of publicly available, quantitative data on the intrinsic bioactivity of this compound itself. Its primary significance in the context of this guide is as a structural baseline. The subsequent sections will demonstrate how modifications to this core structure—through substitutions at various positions on the furanone ring—can dramatically enhance its biological potency and target specificity.

Anticancer Bioactivity of Furanone Derivatives

The furanone scaffold has emerged as a promising framework for the development of novel anticancer agents. Synthetic and natural furanone derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines, operating through diverse mechanisms of action.

Comparative Efficacy

The cytotoxic potential of furanone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the in vitro cytotoxic activity of several furanone derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Bis-2(5H)-furanone derivativeC6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.
4,5-diaryl-3(2H)-furanone (F-derivative)MCF-7 (Breast)10Exhibits COX-1 inhibitory action and synergistic effects with gefitinib.[3]
4,5-diaryl-3(2H)-furanone (F-derivative)HSC-3 (Squamous Cell Carcinoma)7.5Demonstrates potent cytotoxicity.[3]
Dithiocarbamate with 2(5H)-furanone-piperazineHeLa (Cervical)0.06 ± 0.01Shows high in vitro cytotoxic activity.[4]
Dithiocarbamate with 2(5H)-furanone-piperazineSMMC-7721 (Hepatocellular Carcinoma)0.006 ± 0.04Exhibits very potent in vitro cytotoxicity.[4]
Structure-Activity Relationship (SAR)

The anticancer activity of furanone derivatives is profoundly influenced by the nature and position of substituents on the furanone ring. For instance, the introduction of aryl groups at the C4 and C5 positions, as seen in 4,5-diaryl-3(2H)-furanones, has been shown to confer potent cytotoxic and cyclooxygenase (COX) inhibitory activity.[3] The specific substitutions on these aryl rings, such as fluorine, can further modulate this activity.[3] Furthermore, the synthesis of bis-2(5H)-furanone derivatives, which essentially dimerize the furanone scaffold, has been shown to result in compounds with significant inhibitory activity against glioma cells.

Mechanisms of Action

Furanone derivatives exert their anticancer effects through several key molecular pathways, primarily by inducing programmed cell death (apoptosis) and by halting the cell division cycle.

  • Induction of Apoptosis: Many furanone derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

  • Cell Cycle Arrest: These compounds can also arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation. For example, some bis-2(5H)-furanone derivatives have been shown to cause cell cycle arrest in the S-phase, while other derivatives can induce arrest at the G2/M checkpoint. This is often a consequence of DNA damage or interference with the mitotic machinery.

furanone Furanone Derivative dna_damage DNA Damage / Cellular Stress furanone->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Intrinsic Apoptosis Pathway Induced by Furanone Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Furanone derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanone derivative in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the compound's solvent) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells (24-72h) prepare_compounds->treat_cells add_mtt Add MTT Reagent (2-4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & IC50 read_absorbance->calculate_ic50

Workflow of the MTT Cytotoxicity Assay.

Antimicrobial and Anti-biofilm Bioactivity of Furanone Derivatives

The rise of antibiotic resistance has spurred the search for alternative antimicrobial strategies. Furanone derivatives, particularly halogenated furanones, have garnered significant attention for their ability to inhibit bacterial growth and, more notably, to disrupt bacterial communication and biofilm formation.[7]

Comparative Efficacy

The antimicrobial efficacy of furanones is assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. Their anti-biofilm activity is often measured by the concentration required to inhibit or eradicate a biofilm.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Key Findings & Reference
3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanoneStaphylococcus aureus (MRSA)8Active against multi-resistant strains.[4]
5-alkoxy substituted 2(5H)-furanoneBacillus subtilis-Effective inhibitors of growth and biofilm formation.[4]
Sulfonyl and l-borneol containing 2(5H)-furanoneStaphylococcus aureus8Inhibits growth of S. aureus and B. subtilis.
Halogenated furanone (C-30)Pseudomonas aeruginosa-Potent inhibitor of quorum sensing and biofilm formation.
Structure-Activity Relationship (SAR)

Halogenation of the furanone ring, particularly with bromine, is a key determinant of antimicrobial and anti-quorum sensing activity. The position and number of halogen atoms, as well as the nature of the substituent at the C5 position, significantly influence the compound's potency and specificity. For instance, synthetic brominated furanones have been shown to be potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria.

Mechanisms of Action: Quorum Sensing Inhibition

Many pathogenic bacteria regulate their virulence and biofilm formation through a cell-to-cell communication system known as quorum sensing (QS). This process relies on the production and detection of small signaling molecules called autoinducers. Furanone derivatives, due to their structural similarity to some of these autoinducers, can act as antagonists to QS receptors. By binding to these receptors, they can prevent the activation of downstream genes responsible for virulence factor production and biofilm maturation. This anti-virulence approach is particularly appealing as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

cluster_bacteria Bacterial Cell autoinducer_synthase Autoinducer Synthase autoinducer Autoinducers (AIs) autoinducer_synthase->autoinducer receptor Receptor Protein autoinducer->receptor Binds & Activates gene_expression Virulence & Biofilm Gene Expression receptor->gene_expression Activates furanone Halogenated Furanone furanone->receptor Binds & Inhibits

Mechanism of Quorum Sensing Inhibition by Furanones.
Experimental Protocol: Crystal Violet Biofilm Assay

The crystal violet assay is a simple and widely used method for quantifying biofilm formation in vitro.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • Furanone derivative (test compound)

  • 96-well flat-bottom sterile microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Inoculation and Treatment: Grow an overnight culture of the bacteria. Dilute the culture in fresh medium and add 200 µL to each well of a 96-well plate. Add various concentrations of the furanone derivative to the wells. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Biofilm Formation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) cells by inverting the plate. Gently wash the wells with sterile water or PBS to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. The crystal violet will stain the cells and extracellular matrix of the biofilm.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Absorbance Measurement: Transfer the solubilized crystal violet solution to a new plate and measure the absorbance at a wavelength of approximately 590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

cluster_prep Biofilm Growth cluster_stain Staining cluster_analysis Quantification inoculate Inoculate Bacteria with Compound incubate Incubate (24-48h) inoculate->incubate wash_planktonic Wash Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize_cv Solubilize Stain wash_excess->solubilize_cv read_absorbance Read Absorbance (~590 nm) solubilize_cv->read_absorbance

Workflow of the Crystal Violet Biofilm Assay.

Anti-inflammatory Bioactivity of Furanone Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Furanone derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.

Comparative Efficacy

The anti-inflammatory activity of furanones can be assessed by their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Compound Class/DerivativeTargetIC₅₀Key Findings & Reference
4,5-diaryl-3(2H)-furanone (F-derivative)COX-12.8 µMAlso exhibits anticancer activity.[3]
Pyridazinone derivatives from furanonesCOX-2/15-LOX-Show promising dual inhibition.[2]
Structure-Activity Relationship (SAR)

The anti-inflammatory properties of furanones are highly dependent on their substitution patterns. For example, 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and shown to possess both antioxidant and anti-inflammatory activities, with the nature of the aryl substituents being critical for potency. The conversion of furanones into other heterocyclic systems, such as pyridazinones, has also yielded potent dual inhibitors of COX-2 and 15-LOX.[2]

Mechanisms of Action

A primary mechanism of anti-inflammatory action for many furanone derivatives is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these furanone derivatives can effectively reduce the production of these pro-inflammatory molecules.

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation furanone Furanone Derivative furanone->cox Inhibits

Inhibition of the Arachidonic Acid Cascade by Furanone Derivatives.

Synthesis and Editorial Conclusion

This guide has illuminated the remarkable versatility of the furanone scaffold in medicinal chemistry. While the parent molecule, this compound, is primarily recognized as a valuable synthetic precursor, its derivatization unlocks a wide spectrum of potent biological activities.

The structure-activity relationships discussed herein underscore a clear principle: targeted modifications to the furanone core are essential for achieving high potency and selectivity. Halogenation, particularly with bromine, is a key strategy for developing effective anti-biofilm and quorum sensing inhibitors. The addition of aryl groups can confer significant anticancer and anti-inflammatory properties, with the potential for dual-target inhibition.

The experimental protocols provided for cytotoxicity and biofilm assays offer standardized methods for researchers to evaluate the efficacy of novel furanone derivatives. As the challenges of drug resistance and chronic diseases persist, the continued exploration of the furanone scaffold holds considerable promise for the discovery and development of next-generation therapeutic agents. The insights and data compiled in this guide are intended to support and accelerate these critical research endeavors.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenyl Rings with Furan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In the intricate process of lead optimization, medicinal chemists constantly seek to refine a molecule's properties to achieve the delicate balance of potency, selectivity, and favorable pharmacokinetics. One of the most powerful strategies in this endeavor is bioisosterism—the replacement of a functional group with another that shares similar physicochemical or topological properties.[1][2] The goal is to create a new analog that retains or improves upon the desired biological activity while mitigating undesirable traits like poor solubility, metabolic instability, or off-target effects.[2][3][4]

The phenyl ring is one of the most ubiquitous scaffolds in medicinal chemistry, prized for its rigid structure and ability to engage in hydrophobic and π-stacking interactions within protein binding pockets.[5] However, its lipophilic nature can contribute to poor solubility, and it often serves as a primary site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance or the formation of reactive intermediates.[6] This guide provides a comparative analysis of replacing the phenyl ring with furan, a five-membered aromatic heterocycle, exploring the profound impact of this substitution on molecular properties and biological outcomes.[7][8][9]

Comparative Analysis: Phenyl vs. Furan

The rationale for considering furan as a phenyl bioisostere stems from its similar size and aromatic character.[9] However, the introduction of an oxygen atom into the ring imparts significant and often advantageous changes to its electronic and physical properties.

Physicochemical Properties

The fundamental differences between benzene (the core of a phenyl group) and furan are summarized below. These differences are the root cause of the changes observed in drug candidates upon substitution.

PropertyBenzene (Phenyl Core)FuranRationale for Impact
Molecular Formula C₆H₆C₄H₄OFuran has a lower molecular weight.
Molecular Weight 78.11 g/mol 68.07 g/mol Can contribute to improved ligand efficiency.
Geometry Planar hexagonPlanar pentagonBoth are flat, allowing them to occupy similar planar binding pockets.
Aromaticity High (6 π-electrons)Moderate (6 π-electrons)Furan is less aromatic, making it more susceptible to certain metabolic reactions but also more polarized.[10]
Dipole Moment 0 D0.71 DThe electronegative oxygen in furan creates a permanent dipole, increasing polarity.[10]
Hydrogen Bonding π-system can act as a weak H-bond acceptor.Oxygen lone pairs are strong H-bond acceptors.This offers an opportunity for new, potent interactions with the biological target.[11]
Calculated LogP ~2.13~1.35Furan is significantly less lipophilic, which can improve aqueous solubility and reduce plasma protein binding.[6]
Structural and Electronic Visualization

The following diagram illustrates the key differences in structure and electron distribution between the phenyl and furan rings.

G cluster_phenyl Phenyl Ring cluster_furan Furan Ring P1 C P2 C P1->P2 P3 C P2->P3 P4 C P3->P4 P5 C P4->P5 P6 C P5->P6 P6->P1 p_pi Delocalized π-system (6e⁻) Non-polar F1 C F2 C F1->F2 F3 C F2->F3 F4 C F3->F4 F5 O F4->F5 F5->F1 f_hba H-Bond Acceptor F5->f_hba f_pi Delocalized π-system (6e⁻) Polar (Dipole)

Caption: Structural and electronic comparison of phenyl and furan rings.

Impact on Biological Activity and Pharmacodynamics

The substitution of a phenyl ring with furan can modulate the interaction of a drug with its target in several ways, leading to changes in potency and selectivity.

  • Mimicry of Core Interactions : Furan can often successfully mimic the hydrophobic and π-stacking interactions of the phenyl ring, preserving the baseline binding affinity.[8] The ability of the furan ring to engage in π–π stacking is a crucial factor for its role as a bioisostere.[8]

  • Introduction of New Interactions : The most significant advantage of the furan ring is the hydrogen bond accepting capability of the oxygen atom.[11] If the binding pocket contains a suitable hydrogen bond donor (e.g., the backbone N-H of an amino acid), this new interaction can substantially increase binding affinity and, therefore, potency.

  • Altered Vectorial Presentation : The five-membered furan ring has different exit vectors for its substituents compared to a six-membered phenyl ring. This can subtly reorient other parts of the molecule within the binding site, potentially leading to more favorable (or unfavorable) contacts.

A data-driven analysis of bioisosteric replacements from the ChEMBL database provides quantitative support for these effects. For instance, at the adenosine A2A receptor (ADORA2A), replacing a phenyl with a furanyl group resulted in a mean increase in potency (pChEMBL) of 0.58 across 88 compound pairs.[12] This suggests that for this particular target, the furan ring is, on average, a favorable replacement.[12]

Consequences for ADME Properties

The primary motivation for employing bioisosteric replacements is often to improve a compound's pharmacokinetic profile.

Metabolism: A Double-Edged Sword

Metabolic stability is a critical consideration and a key area where the phenyl-to-furan switch presents both opportunities and risks.

  • Blocking Phenyl Metabolism : Aromatic rings are frequent sites of CYP-mediated hydroxylation.[6] If a specific position on the phenyl ring is a metabolic "hotspot," replacing the entire ring with furan can block this pathway and increase the compound's half-life.

  • Furan's Metabolic Liability : The furan ring itself is susceptible to oxidative metabolism by CYP enzymes.[13] This can lead to ring opening and the formation of a highly reactive and potentially toxic cis-2-butene-1,4-dial (or γ-ketoenal) intermediate.[7][14][15] This reactive metabolite can covalently bind to cellular macromolecules like proteins, which is a significant safety concern.[14][16]

The decision to use a furan replacement must therefore be weighed carefully. It is a viable strategy if the parent phenyl ring is a major site of metabolism, but the resulting furan analog must be rigorously tested for the formation of reactive metabolites.[14]

G cluster_phenyl Phenyl Metabolism cluster_furan Furan Metabolism Phenyl Phenyl-R Epoxide Arene Epoxide (Reactive) Phenyl->Epoxide CYP450 Phenol Phenol-R (Metabolite) Epoxide->Phenol Epoxide Hydrolase Furan Furan-R Reactive_Int cis-Enedial (Highly Reactive) Furan->Reactive_Int CYP450 Covalent_Adduct Covalent Adducts (Toxicity Concern) Reactive_Int->Covalent_Adduct + Protein Start

Caption: Contrasting metabolic pathways of phenyl and furan rings.

Solubility and Permeability

As a more polar and less lipophilic moiety, the furan ring generally imparts greater aqueous solubility to a molecule compared to a phenyl ring.[6] This is a significant advantage in drug development, as poor solubility can hinder absorption and formulation. This reduction in lipophilicity can also be beneficial for reducing off-target effects, such as inhibition of the hERG channel, which is often associated with highly lipophilic compounds.[6]

Experimental Evaluation Workflow

A systematic approach is required to validate the effects of a phenyl-to-furan bioisosteric replacement. The workflow involves synthesis, in vitro characterization, and data analysis.

G cluster_invitro A 1. Design & Synthesis B Parent Phenyl Compound A->B C Furan Analog A->C D 2. In Vitro Profiling E Potency Assay (IC50 / Ki) B->E F Solubility Assay B->F G Metabolic Stability (e.g., HLM Assay) B->G H Reactive Metabolite Trapping Assay B->H C->E C->F C->G C->H I 3. Data Analysis & Comparison E->I F->I G->I H->I J Compare Potency, Solubility, t1/2, etc. I->J K 4. Decision Making J->K L Advance, Redesign, or Abandon Furan Analog K->L

Caption: Workflow for evaluating a phenyl-to-furan bioisosteric switch.

Experimental Protocol: Liver Microsomal Stability Assay

This assay is crucial for comparing the metabolic stability of the parent phenyl compound and its furan analog. It measures the rate at which the compounds are metabolized by CYP enzymes present in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (NRS) solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • Test compounds (Parent Phenyl and Furan Analog), 10 mM in DMSO

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well incubation plates and a plate shaker/incubator

Procedure:

  • Preparation:

    • Prepare a 100 µM working solution of each test compound by diluting the 10 mM DMSO stock in 50:50 acetonitrile/water.

    • Thaw HLM on ice and dilute to a working concentration of 2 mg/mL in cold phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer and the test compound working solution. The final concentration of the test compound in the incubation should be low (e.g., 0.5-1.0 µM) to be below the Km of most metabolizing enzymes.

    • Pre-warm the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NRS solution to each well. The final microsomal protein concentration should be between 0.5-1.0 mg/mL.[13]

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[13]

    • The 0-minute time point serves as the 100% reference.

    • Include a negative control incubation without the NRS to check for non-enzymatic degradation.[13]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural logarithm (ln) of the percent remaining compound against time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the in vitro half-life.

Conclusion: A Strategic but Context-Dependent Replacement

The bioisosteric replacement of a phenyl ring with furan is a valuable and widely used tactic in medicinal chemistry.[8][9] It offers a clear pathway to modulate key drug properties, most notably by reducing lipophilicity and improving aqueous solubility.[6] Furthermore, the introduction of a hydrogen bond acceptor provides an opportunity to enhance potency through new interactions with the target protein.

However, this strategy must be approached with caution. The potential for the furan ring to undergo metabolic activation to form reactive, toxic intermediates is a significant liability that cannot be overlooked.[14][16] Therefore, while the phenyl-to-furan switch can solve critical problems related to metabolism and solubility, it necessitates a rigorous and early assessment of metabolic stability and reactive metabolite formation. Ultimately, the success of this bioisosteric replacement is highly context-dependent, relying on the specific biological target, the surrounding molecular architecture, and a thorough experimental evaluation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-Hydroxyfuran-2(5H)-one is paramount. While not classified for transport, the compound is a known irritant.[1] Prudent practice dictates treating it as hazardous chemical waste.[2][3]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Description Source(s)
Skin Irritation H315 Causes skin irritation [1][4][5]
Eye Irritation H319 Causes serious eye irritation [1][4][5]
Respiratory Irritation H335 May cause respiratory irritation [1][4][5]

| Signal Word | - | Warning |[1][5] |

Required Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of contact with an irritant substance. All handling and disposal activities must be performed while wearing the appropriate PPE.

Table 2: Required Personal Protective Equipment

PPE Item Specification Rationale Source(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields Protects against splashes and dust, preventing serious eye irritation (H319). [1][4]
Hand Protection Nitrile or other chemically resistant gloves Prevents direct skin contact, mitigating the risk of skin irritation (H315). [2]
Body Protection Standard laboratory coat; impervious clothing Protects skin on arms and body from accidental contact. [1][4]

| Respiratory | Handle in a chemical fume hood or well-ventilated area | Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation (H335). |[1][2][4] |

Core Disposal Protocol: A Step-by-Step Guide

The primary disposal route for this compound is through a licensed chemical waste management service, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[2][3] Direct disposal into sinks or regular trash is strictly prohibited.[1][3]

Step 1: Waste Classification and Segregation

Proper segregation is a foundational principle of chemical safety, preventing potentially hazardous reactions within a waste container.[6]

  • Classify: Treat all waste containing this compound as hazardous chemical waste.[2][3]

  • Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[2] It must be kept separate from incompatible materials such as strong oxidizing agents.[3][4]

Step 2: Containerization and Labeling
  • Select Container: Collect waste in a dedicated, leak-proof container with a secure cap. High-density polyethylene (HDPE) or glass containers are suitable.[2][3]

  • Label Correctly: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "this compound"

    • The primary hazard(s): "Irritant"

    • Accumulation start date and responsible personnel details.

Step 3: Collection of Waste
  • Solid Waste: Collect unused or waste this compound powder directly into the labeled hazardous waste container.

  • Contaminated Consumables: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be placed in the same dedicated hazardous waste container.[2][7]

Step 4: Arrange for Final Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is away from incompatible materials.[1]

  • Contact EHS: Once the container is full or reaches your institution's maximum accumulation time, contact your EHS department to arrange for collection and disposal by a licensed chemical destruction plant, likely via controlled incineration.[1][2][4]

Management of Contaminated Materials

Properly managing contaminated labware and empty containers is crucial to ensure a safe and compliant laboratory environment.

Protocol for Decontaminating Reusable Labware

This protocol ensures that trace amounts of the chemical are captured as hazardous waste rather than being released into the sewer system.

  • Initial Rinse: Perform a preliminary rinse of the glassware with a suitable organic solvent, such as ethanol or acetone.

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as hazardous waste in your designated this compound waste container.[2][3]

  • Standard Washing: After the initial decontamination rinse, the labware can be washed thoroughly with soap and water as per standard laboratory procedure.

Protocol for Disposing of Empty Containers

An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.[8]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol, water).[3][8]

  • Collect Rinsate: Collect all three rinsates as hazardous waste.[3][8]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area or fume hood.

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent misuse.

  • Final Disposal: Once these steps are complete, the container may be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[3]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

Experimental Protocol for Small Spill Cleanup
  • Ensure Safety: Ensure you are wearing all required PPE (goggles, lab coat, gloves) before addressing the spill.[2]

  • Containment: Prevent the spill from spreading further.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[2][3] Avoid raising dust.[4]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2][4]

  • Decontamination: Clean the spill area first with a suitable solvent and then with soap and water.[2]

  • Dispose of Cleaning Materials: All materials used for cleanup (absorbent pads, wipes, gloves) must be disposed of as hazardous waste.[2][3]

For large spills , the priority is personnel safety. Evacuate the immediate area and contact your institution's EHS department for emergency response.[2]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper management and disposal of this compound waste streams in a laboratory setting.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound cluster_3 Disposal Workflow for this compound start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid/Powder Waste or Contaminated Consumables (Gloves, Wipes, etc.) waste_type->solid_waste Solid / Consumable reusable_labware Contaminated Reusable Labware waste_type->reusable_labware Reusable Labware empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Place in Labeled Hazardous Waste Container solid_waste->collect_solid decon_protocol Follow Decontamination Protocol (Solvent Rinse -> Wash) reusable_labware->decon_protocol rinse_protocol Follow Triple-Rinse Protocol empty_container->rinse_protocol final_disposal Store Waste Container Securely and Contact EHS for Pickup collect_solid->final_disposal collect_rinsate Collect All Rinsate as Hazardous Waste decon_protocol->collect_rinsate rinse_protocol->collect_rinsate dispose_container Dispose of Clean Container in Regular Trash/Recycling rinse_protocol->dispose_container collect_rinsate->final_disposal

Caption: Decision workflow for handling this compound waste.

Regulatory Framework

All hazardous waste disposal activities are governed by stringent regulations to protect human health and the environment. In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[10]

While this compound is not specifically named on the F, K, P, or U lists of hazardous wastes, its irritant properties require that it be managed as a hazardous waste under institutional policies designed to meet RCRA standards and the general duty to handle chemicals safely.[11][12] Your institution's EHS department translates these complex regulations into specific, actionable protocols for your laboratory. Therefore, always defer to your local EHS guidelines as the ultimate authority.

References

Mastering the Safe Handling of 4-Hydroxyfuran-2(5H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and drug development are built on a foundation of safety and precision. Handling novel chemical entities like 4-Hydroxyfuran-2(5H)-one, a versatile but potentially hazardous butenolide, requires more than just following steps; it demands a deep understanding of the "why" behind each safety protocol. This guide is designed to provide you, our trusted research partners, with the essential, immediate, and logistical information needed to handle this compound with confidence and care. Our goal is to empower your research by ensuring a safe and efficient laboratory environment.

Hazard Profile of this compound: Understanding the Risks

This compound is classified as a hazardous substance that can cause significant irritation upon contact.[1][2] A thorough understanding of its specific hazards is the first line of defense in preventing laboratory accidents.

Primary Hazards:

  • Skin Irritation: Direct contact can lead to skin irritation.[1][2]

  • Serious Eye Irritation: This compound can cause serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or mist may cause respiratory irritation.[1][2]

Based on the Globally Harmonized System (GHS), this compound is labeled with the GHS07 pictogram, indicating that it is a health hazard.[1] The NFPA 704 hazard rating for health is 2, signifying that intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1]

Hazard StatementGHS ClassificationDescription
H315Skin Irritant, Category 2Causes skin irritation.[1][2]
H319Eye Irritant, Category 2ACauses serious eye irritation.[1][2]
H335STOT SE, Category 3May cause respiratory irritation.[1][2]

STOT SE: Specific Target Organ Toxicity - Single Exposure

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. Engineering controls, such as fume hoods, should always be the primary method of exposure control, with PPE serving as a crucial final barrier.[3]

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Disposable nitrile gloves offer broad short-term protection.[3] Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid skin contact with a contaminated glove surface. Change gloves every 30-60 minutes or immediately if contamination is suspected.[4]
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[2][5]Tightly fitting safety goggles are essential to prevent eye contact.[2] A face shield provides an additional layer of protection for the entire face from splashes.[3][5]
Skin & Body Protection A laboratory coat (Nomex® or similar flame-resistant material is recommended). Closed-toe shoes and long pants are mandatory.[3]A lab coat protects the skin and personal clothing from contamination.[3] Ensure the lab coat is fully buttoned. Avoid polyester or acrylic fabrics which can be flammable.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if engineering controls are inadequate or if irritation is experienced.[2][5]A full-face respirator may be necessary if exposure limits are exceeded or symptoms of respiratory irritation occur.[2] Proper fit testing and training are required for respirator use.[3]
Operational Plan: From Receipt to Storage

A meticulous operational plan is key to minimizing exposure risks.

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leaks upon receipt.

  • Don appropriate PPE (gloves and safety glasses) before opening the package in a well-ventilated area, preferably within a fume hood.

  • Verify the container label matches the product ordered and check for any breaches in the container seal.

Handling and Weighing:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risks.[1]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Avoid the formation of dust and aerosols.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep the container away from incompatible materials such as strong oxidizing agents.[5]

  • The recommended storage temperature is typically refrigerated (2-8 °C) to maintain product quality.[5]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[6] While rinsing, remove all contaminated clothing and jewelry.[6] Seek medical attention if irritation develops or persists.[1][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]

Spill Response Workflow:

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess Spill Size & Risk Secure->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Assess->Don_PPE Contain Contain Spill with Inert Absorbent Material Don_PPE->Contain Sweep Carefully Sweep or Shovel into a Labeled Waste Container Contain->Sweep Clean Clean Spill Area with Soap and Water Sweep->Clean Dispose Dispose of Waste According to Regulations Clean->Dispose Decontaminate Decontaminate all Tools and PPE Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste material in a suitable, labeled, and closed container.

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Contaminated Materials: Any PPE, absorbent materials, or labware that has come into contact with this compound should be disposed of as hazardous waste.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This commitment to excellence is what drives innovation forward.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyfuran-2(5H)-one
Reactant of Route 2
4-Hydroxyfuran-2(5H)-one

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